N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-8(2,3)14-7(13)10-9(4,5)6(11)12/h1-5H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNXWZGIFWJHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184979 | |
| Record name | N-((1,1-Dimethylethoxy)carbonyl)-2-methyl-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30992-29-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30992-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((1,1-Dimethylethoxy)carbonyl)-2-methyl-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030992291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((1,1-Dimethylethoxy)carbonyl)-2-methyl-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway for N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine, a crucial building block in peptide synthesis and drug development. Commonly known as Boc-α-methylalanine or Boc-Aib-OH, this non-proteinogenic amino acid derivative is valued for its ability to induce helical conformations in peptides, thereby enhancing their stability and biological activity.[1] This guide provides a comprehensive overview of the most common and efficient synthesis route, detailed experimental protocols, and key quantitative data to support researchers in its preparation and application.
Core Synthesis Pathway: N-tert-Butoxycarbonylation
The primary and most widely utilized method for synthesizing this compound is the N-tert-butoxycarbonylation of 2-aminoisobutyric acid (also known as 2-methylalanine). This reaction employs di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) as the protecting agent, which selectively introduces the acid-labile tert-butoxycarbonyl (Boc) group onto the amino functionality of the starting material.[2][3][4]
The reaction proceeds via nucleophilic attack of the amino group of 2-aminoisobutyric acid on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically carried out in the presence of a base in a suitable solvent system to facilitate the deprotonation of the amino group, enhancing its nucleophilicity.[2][4] The process is favored for its high yields and the relative ease of purification of the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Source |
| Yield | 80% | [2] |
| Purity | ≥ 98% (TLC) | [5] |
| ≥ 98% (HPLC) | [6] | |
| Melting Point | 118-122 °C | [2] |
| 115 - 125 °C | [6] | |
| Appearance | White crystalline powder | [2][6] |
| Molecular Formula | C₉H₁₇NO₄ | [2][5] |
| Molecular Weight | 203.24 g/mol | [2][5] |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.07 (brs, 1H), 1.54 (s, 6H), 1.45 (s, 9H) | [2] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on established procedures.[2]
Materials:
-
2-Aminoisobutyric acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1.0 N Sodium hydroxide (NaOH) solution
-
1,4-Dioxane
-
1N Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Dissolution of Starting Material: In a suitable reaction vessel, dissolve 200 mg (1.94 mmol) of 2-aminoisobutyric acid in a solvent mixture consisting of 8.0 mL of 1.0 N NaOH solution and 8.0 mL of 1,4-dioxane.
-
Addition of Boc Anhydride: To the resulting solution, add 846 mg (3.88 mmol) of di-tert-butyl dicarbonate (Boc₂O).
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Solvent Removal: Upon completion of the reaction, remove the 1,4-dioxane by distillation under reduced pressure using a rotary evaporator.
-
Acidification: Adjust the pH of the remaining aqueous residue to 3 with the dropwise addition of 1N HCl solution.
-
Extraction: Extract the product from the acidified aqueous solution with 3 x 20 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product.
-
Purification and Characterization: The resulting white solid can be further purified by recrystallization if necessary. The product identity and purity should be confirmed by techniques such as NMR spectroscopy, melting point analysis, and chromatography (TLC/HPLC).
Synthesis and Workflow Diagrams
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.
Caption: Chemical synthesis pathway for Boc-α-methylalanine.
Caption: Experimental workflow for Boc-α-methylalanine synthesis.
References
Physicochemical Properties of Boc-α-Aminoisobutyric Acid: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boc-α-aminoisobutyric acid (Boc-Aib-OH) is a synthetic amino acid derivative that plays a crucial role as a building block in peptide synthesis and pharmaceutical development.[1] The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group of α-aminoisobutyric acid enhances its stability and controls its reactivity during the stepwise assembly of peptide chains.[1] Its unique gem-dimethyl structure introduces significant conformational constraints on the peptide backbone, making it a valuable tool for designing peptides and peptidomimetics with stable secondary structures, such as helices. This guide provides a comprehensive overview of the core physicochemical properties of Boc-Aib-OH, detailed experimental protocols for their determination, and logical workflows to support its application in research and development.
Core Physicochemical Data
The fundamental physicochemical properties of Boc-α-aminoisobutyric acid are summarized below. These values are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Synonyms | Boc-Aib-OH, Boc-α-methylalanine, 2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid | [1][2] |
| CAS Number | 30992-29-1 | [1][2][3] |
| Molecular Formula | C₉H₁₇NO₄ | [1][2][4] |
| Molecular Weight | 203.24 g/mol | [2][4][5] |
| Appearance | White crystalline powder | [1][2][4] |
| Melting Point | 115 - 125 °C | [1][2][3] |
| pKa (Predicted) | 4.11 ± 0.10 | [2][6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and DMF. | [2][6][7] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of Boc-α-aminoisobutyric acid are provided below. These protocols are synthesized from standard laboratory practices.
Synthesis of Boc-α-aminoisobutyric acid
This protocol describes a general procedure for the N-protection of α-aminoisobutyric acid using di-tert-butyl dicarbonate (Boc₂O).[2][6]
Materials:
-
α-Aminoisobutyric acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1.0 N Sodium hydroxide (NaOH) solution
-
1,4-Dioxane
-
Stir plate and magnetic stir bar
-
Reaction flask
Procedure:
-
Dissolve α-aminoisobutyric acid in a solvent mixture of 1.0 N NaOH solution and 1,4-dioxane.[2][6]
-
To this solution, add di-tert-butyl dicarbonate (Boc₂O). A typical molar ratio is 2 equivalents of Boc₂O per equivalent of the amino acid.[2][6]
-
Stir the reaction mixture vigorously at room temperature for approximately 16-24 hours.[2][6]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction mixture. This typically involves acidification to protonate the carboxylic acid, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-Aib-OH | 30992-29-1 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Boc-2-aminoisobutyric acid | CymitQuimica [cymitquimica.com]
- 5. N-Boc-2-aminoisobutyric acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Boc-Aib-OH | 30992-29-1 [chemicalbook.com]
- 7. Boc-Aib-OH Novabiochem 30992-29-1 [sigmaaldrich.com]
Navigating Peptide Design: A Technical Guide to N-Boc-2-Aminoisobutyric Acid
For researchers, scientists, and professionals in drug development, the strategic incorporation of unnatural amino acids is a cornerstone of modern peptide and peptidomimetic design. Among these, N-Boc-2-aminoisobutyric acid (Boc-Aib-OH) stands out for its unique conformational constraints. This technical guide provides an in-depth overview of its core properties, experimental handling, and applications, empowering researchers to leverage its full potential in their work.
Core Physicochemical Properties
N-Boc-2-aminoisobutyric acid is a derivative of the non-proteinogenic amino acid 2-aminoisobutyric acid (Aib). The tert-butoxycarbonyl (Boc) protecting group on the amino terminus facilitates its use in solid-phase and solution-phase peptide synthesis.
| Property | Value |
| CAS Number | 30992-29-1[1][2][3][4] |
| Molecular Formula | C9H17NO4[1][2][4] |
| Molecular Weight | 203.24 g/mol [1][4] |
Experimental Protocols
The effective use of Boc-Aib-OH in research and development hinges on standardized experimental protocols. Below are methodologies for its incorporation into peptide chains and the subsequent removal of the Boc protecting group.
Protocol 1: Peptide Coupling of Boc-Aib-OH
This protocol outlines the standard procedure for coupling Boc-Aib-OH to a resin-bound peptide chain using a carbodiimide activator.
Materials:
-
Boc-Aib-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free amino group
-
Shaker vessel
-
Filtration apparatus
Procedure:
-
In a clean reaction vessel, dissolve Boc-Aib-OH (2 equivalents relative to the resin loading) and HOBt (2 equivalents) in DMF.
-
Add DIC (2 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Add the activated Boc-Aib-OH solution to the resin-bound peptide.
-
Agitate the mixture on a shaker for 2-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Once the reaction is complete, filter the resin and wash it sequentially with DMF, dichloromethane (DCM), and methanol.
-
Dry the resin under vacuum.
Protocol 2: Boc Deprotection
This protocol details the removal of the Boc protecting group to allow for the subsequent coupling of the next amino acid.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane, water), if required for sensitive residues
-
Filtration apparatus
Procedure:
-
Swell the Boc-protected peptide-resin in DCM for 20-30 minutes.
-
Drain the DCM and add a solution of 25-50% TFA in DCM to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Filter the resin and wash it thoroughly with DCM to remove the cleaved Boc group and excess TFA.
-
Neutralize the resulting trifluoroacetate salt by washing with a 10% solution of diisopropylethylamine (DIPEA) in DCM.
-
Wash the resin again with DCM and proceed to the next coupling step.
Logical Workflow for Peptide Synthesis
The following diagram illustrates the logical workflow of incorporating a Boc-protected amino acid, such as N-Boc-2-aminoisobutyric acid, into a growing peptide chain during solid-phase peptide synthesis.
Signaling Pathway Implications
While N-Boc-2-aminoisobutyric acid itself is a synthetic building block and not directly involved in natural signaling pathways, its incorporation into peptides can have profound effects on their biological activity. The conformational rigidity imparted by the gem-dimethyl group of the Aib residue can lock a peptide into a specific secondary structure, such as a helix. This can enhance binding to target receptors or enzymes, thereby modulating their signaling pathways. For instance, stabilizing a helical conformation in a peptide agonist could lead to prolonged receptor activation and downstream signaling.
The following diagram illustrates a generalized signaling pathway that can be influenced by a peptide containing Aib.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine. Known commonly as Boc-α-aminoisobutyric acid (Boc-Aib-OH), this non-proteinogenic amino acid is a crucial building block in the synthesis of peptides with constrained conformations, making its unambiguous characterization essential for drug discovery and development. This guide details the spectroscopic data and experimental protocols necessary for its identification and verification.
Molecular and Spectroscopic Overview
This compound is a derivative of the amino acid 2-aminoisobutyric acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is vital in peptide synthesis to prevent unwanted side reactions. The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Table 1: Key Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 115 - 125 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the tert-butyl group of the Boc protector and the two methyl groups of the amino acid backbone.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.45 | Singlet | 9H | tert-butyl protons (-C(CH₃)₃) of the Boc group |
| ~1.54 | Singlet | 6H | Two equivalent methyl protons (-C(CH₃)₂) of the alanine backbone |
| ~5.07 | Broad Singlet | 1H | Amide proton (-NH-) |
Note: Chemical shifts are typically referenced to a residual solvent peak and can vary slightly based on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of quaternary carbons and the distinct chemical shifts of the carbonyl groups are key identifiers.
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~24.5 | Methyl carbons (-C(CH₃)₂) of the alanine backbone |
| ~28.3 | tert-butyl methyl carbons (-C(CH₃)₃) of the Boc group |
| ~56.3 | Quaternary α-carbon (-C(CH₃)₂) |
| ~80.4 | Quaternary carbon of the Boc group (-C(CH₃)₃) |
| ~155.7 | Carbonyl carbon of the Boc group (-O-C=O) |
| ~174.5 | Carboxylic acid carbonyl carbon (-COOH) |
Note: The exact chemical shifts can be influenced by the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for this type of molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 204.1230 | [M+H]⁺ (Protonated molecule) |
| 226.1049 | [M+Na]⁺ (Sodium adduct) |
| 148.0761 | [M+H - C₄H₈]⁺ (Loss of isobutylene from the Boc group) |
| 104.0862 | [M+H - C₅H₈O₂]⁺ (Loss of the entire Boc group) |
The fragmentation pattern is often characterized by the facile loss of components of the labile Boc group, such as isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 5: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300 | N-H | Amide N-H stretch |
| ~2980 | C-H | C-H stretch (aliphatic) |
| ~1740 | C=O | Carboxylic acid C=O stretch |
| ~1690 | C=O | Urethane C=O stretch (Boc group) |
| ~1520 | N-H | Amide N-H bend |
| ~1160 | C-O | C-O stretch |
The presence of two distinct carbonyl absorption bands is a key feature, corresponding to the carboxylic acid and the urethane of the Boc group.[1]
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data for structure elucidation.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: The data should be acquired on a spectrometer operating at a field strength of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024 or more, depending on concentration
-
Relaxation delay: 2-5 seconds
-
Technique: Proton-decoupled
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent system such as a mixture of acetonitrile and water with 0.1% formic acid.
-
Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Range: m/z 50-500.
-
Fragmentation Analysis (MS/MS): For fragmentation studies, the protonated molecular ion ([M+H]⁺) is selected as the precursor ion and subjected to collision-induced dissociation (CID).
-
FTIR Spectroscopy Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid, crystalline this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the ATR crystal.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Logical Framework for Structure Elucidation
The process of elucidating the structure of an unknown compound follows a logical workflow, as depicted in the diagram below. This involves sample purification, preliminary analysis, detailed spectroscopic investigation, and final structure confirmation.
References
Navigating the Solubility Landscape of Boc-Aib-OH: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide providing an in-depth analysis of the solubility of N-α-tert-Butoxycarbonyl-α-aminoisobutyric acid (Boc-Aib-OH) in common organic solvents. This document is intended for researchers, scientists, and professionals in drug development and peptide synthesis, offering critical data for experimental design and process optimization.
Introduction
N-α-tert-Butoxycarbonyl-α-aminoisobutyric acid, commonly known as Boc-Aib-OH, is a crucial N-protected amino acid derivative extensively utilized in peptide synthesis. Its unique gem-dimethyl substitution at the α-carbon imparts significant conformational constraints on peptide backbones, making it a valuable building block for creating helical structures and peptidomimetics. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in solution-phase and solid-phase peptide synthesis, as well as for purification and formulation development. This guide summarizes the available solubility data, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing and optimizing the solubility of this compound.
Core Concepts: Factors Influencing Boc-Aib-OH Solubility
The solubility of Boc-Aib-OH is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The bulky, non-polar tert-butoxycarbonyl (Boc) protecting group significantly influences its solubility profile, generally increasing its affinity for organic solvents compared to its unprotected counterpart, α-aminoisobutyric acid. Key factors include:
-
Polarity Match: "Like dissolves like" is a fundamental principle. Boc-Aib-OH, with its mix of a polar carboxylic acid group and a non-polar Boc group, exhibits solubility in a range of solvents.
-
Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, influencing its interaction with protic and aprotic polar solvents.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of solid Boc-Aib-OH affects its dissolution.
Solubility Data of Boc-Aib-OH
Precise, quantitative solubility data for Boc-Aib-OH across a wide spectrum of organic solvents is not extensively reported in publicly available literature. However, qualitative and semi-quantitative data from various sources provide valuable insights into its solubility profile. The following table summarizes this information.
| Solvent | Type | Qualitative Solubility | Semi-Quantitative Data (approx.) | Citation(s) |
| Dimethylformamide (DMF) | Polar Aprotic | Clearly Soluble | > 101.6 g/L (0.5 M) | [1] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Soluble | No data available | [2][3][4] |
| Dichloromethane (DCM) | Halogenated | Soluble | No data available | [2][3][4] |
| Chloroform | Halogenated | Soluble | No data available | [2][3][5] |
| Ethyl Acetate | Ester | Soluble | No data available | [2][3][4] |
| Acetone | Ketone | Soluble | No data available | [2][3][4] |
| Methanol | Polar Protic | Soluble | No data available | [5] |
| Ethanol | Polar Protic | Soluble | No data available | [5] |
Note: The semi-quantitative data for DMF is derived from the observation that 1 mmole of Boc-Aib-OH (203.24 mg) is clearly soluble in 2 ml of DMF, which calculates to a concentration of 0.5 M.[1]
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data for their specific experimental conditions, the following detailed protocol for the gravimetric determination of Boc-Aib-OH solubility is provided. This method is robust, reliable, and does not require sophisticated analytical instrumentation.
Objective: To determine the solubility of Boc-Aib-OH in a given organic solvent at a specific temperature.
Materials:
-
Boc-Aib-OH (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Syringe filters (0.2 μm, compatible with the solvent)
-
Pre-weighed, dry collection vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of Boc-Aib-OH to a vial. The exact amount is not critical, but there must be undissolved solid remaining at equilibrium.
-
Record the approximate amount of solid added.
-
Pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48 hours is preferable). The solution should appear cloudy due to the excess undissolved solid.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the equilibration temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear liquid phase) into a syringe.
-
Attach a 0.2 μm syringe filter to the syringe.
-
Dispense the filtered, saturated solution into a pre-weighed, dry collection vial. Record the exact weight of the empty vial.
-
-
Gravimetric Analysis:
-
Weigh the collection vial containing the filtered saturated solution to determine the total weight of the solution.
-
Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the Boc-Aib-OH (e.g., 40-50 °C). Alternatively, use a desiccator under high vacuum.
-
Dry the sample to a constant weight. This is achieved when consecutive weighings (e.g., 2 hours apart) show a difference of less than 0.1 mg.
-
Record the final weight of the vial containing the dried Boc-Aib-OH solute.
-
-
Calculation of Solubility:
-
Weight of solute: (Weight of vial + dried solute) - (Weight of empty vial)
-
Weight of solvent: (Weight of vial + solution) - (Weight of vial + dried solute)
-
Solubility (g/L): (Weight of solute / Weight of solvent) * Density of solvent (g/mL) * 1000 (mL/L)
-
Solubility (mol/L): Solubility (g/L) / Molecular weight of Boc-Aib-OH (203.24 g/mol )
-
Visualizing the Workflow
To aid researchers in systematically approaching solubility studies, the following diagram outlines a logical workflow for determining and optimizing the solubility of a compound like Boc-Aib-OH.
Conclusion
While comprehensive quantitative solubility data for Boc-Aib-OH remains to be fully elucidated in scientific literature, the available qualitative information consistently indicates its solubility in a range of common organic solvents crucial for peptide synthesis. For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable method for in-house determination. The structured workflow and foundational concepts presented herein are intended to empower researchers to make informed decisions regarding solvent selection and experimental design, ultimately facilitating the successful application of Boc-Aib-OH in their research and development endeavors.
References
Spectroscopic Characterization of N-Boc-2-Aminoisobutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for N-Boc-2-aminoisobutyric acid, a key building block in peptide synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.
Spectroscopic Data Summary
The quantitative spectroscopic data for N-Boc-2-aminoisobutyric acid is summarized in the tables below for easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 1.44 | Singlet | 9H | tert-butyl (Boc) | CDCl₃ |
| 1.55 | Singlet | 6H | gem-dimethyl (Aib) | CDCl₃ |
| 5.0 (approx.) | Broad Singlet | 1H | NH (Amide) | CDCl₃ |
| 10.0 (approx.) | Broad Singlet | 1H | OH (Carboxylic Acid) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 24.5 | gem-dimethyl (Aib) | CDCl₃ |
| 28.3 | tert-butyl (Boc) | CDCl₃ |
| 56.2 | Quaternary Carbon (Aib) | CDCl₃ |
| 80.0 | Quaternary Carbon (Boc) | CDCl₃ |
| 155.0 | Carbonyl (Boc) | CDCl₃ |
| 178.0 | Carbonyl (Carboxylic Acid) | CDCl₃ |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 3350 | Medium | N-H stretch (Amide) |
| 2980 | Strong | C-H stretch (Alkyl) |
| 1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1685 | Strong | C=O stretch (Amide, Boc) |
Table 4: Mass Spectrometry Data
| m/z | Ion | Method |
| 204.123 | [M+H]⁺ | ESI+ |
| 226.105 | [M+Na]⁺ | ESI+ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of N-Boc-2-aminoisobutyric acid for structural elucidation.
Materials:
-
N-Boc-2-aminoisobutyric acid
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
Procedure:
-
Sample Preparation: Weigh approximately 10-20 mg of N-Boc-2-aminoisobutyric acid and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H spectrum using a standard pulse program.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C spectrum using a proton-decoupled pulse program.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in N-Boc-2-aminoisobutyric acid.
Materials:
-
N-Boc-2-aminoisobutyric acid
-
Potassium bromide (KBr), IR grade
-
FTIR Spectrometer with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory (e.g., Bruker Tensor 27 FT-IR)[1]
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of N-Boc-2-aminoisobutyric acid with approximately 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a KBr pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the characteristic absorption bands.
-
Procedure (ATR Method):
-
Instrument Setup: Place the ATR accessory in the FTIR spectrometer and acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid N-Boc-2-aminoisobutyric acid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.
-
Data Processing: The software will generate the final absorbance spectrum. Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of N-Boc-2-aminoisobutyric acid.
Materials:
-
N-Boc-2-aminoisobutyric acid
-
Methanol (HPLC grade)
-
Formic acid (optional, for enhancing ionization)
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of N-Boc-2-aminoisobutyric acid (approximately 1 mg/mL) in methanol. A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow, and temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
-
Data Processing:
-
Analyze the resulting spectrum to identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and any significant fragment ions.
-
Compare the observed m/z values with the calculated theoretical values.
-
Visualizations
The following diagrams illustrate the experimental workflows for the spectroscopic analyses.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for IR Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
References
A Technical Guide to N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine for Drug Development and Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine, commonly known as Boc-2-methyl-alanine or Boc-α-aminoisobutyric acid (Boc-Aib-OH), is a non-proteinogenic amino acid derivative crucial for the synthesis of modified peptides and peptidomimetics. Its unique gem-dimethyl substitution at the α-carbon imparts significant conformational constraints on the peptide backbone, often inducing helical or turn structures. This property is highly valuable in drug design for creating peptides with enhanced stability, receptor affinity, and bioavailability. This guide provides an in-depth overview of its commercial availability, experimental applications, and a typical workflow for its incorporation into a peptide sequence.
Commercial Suppliers
A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The compound is typically available in various purities and quantities to suit different experimental scales. Below is a summary of some commercial suppliers.
| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities |
| AKSci | Boc-alpha-Methylalanine | 30992-29-1 | >95% | 5g, 25g, 100g, 500g[1] |
| Ozone Specialities | N- BOC-2-methyl alanine | 30992-29-1 | 99% | 25Kg[2] |
| ChemicalBook | Boc-Aib-OH | 30992-29-1 | >98% (GC) | 5g, 25g (from listed suppliers like TCI)[3] |
| TCI America | 2-(tert-Butoxycarbonylamino)isobutyric Acid | 30992-29-1 | >98.0% | 5g, 25g[3] |
| Sigma-Aldrich (via ChemicalBook) | Boc-Aib-OH Novabiochem® | 30992-29-1 | Not Specified | 25g[3] |
Note: This table is not exhaustive and represents a snapshot of available data. Researchers should always consult the supplier's website for the most current information on product specifications, availability, and pricing.
Experimental Protocols
The incorporation of Boc-2-methyl-alanine into a peptide sequence is typically achieved using Boc-based Solid-Phase Peptide Synthesis (SPPS). Due to the steric hindrance of the α,α-dimethyl group, coupling can be challenging and may require optimized conditions compared to standard proteinogenic amino acids. The following is a detailed, representative methodology for a single coupling cycle in manual Boc-SPPS.
Objective: To couple Boc-2-methyl-alanine to a deprotected N-terminal amine on a growing peptide chain attached to a solid support (resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-2-methyl-alanine
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4][5]
-
Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF[6]
-
Activation/Coupling Reagents:
-
Option A (Carbodiimide): N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)
-
Option B (Uronium Salt): HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIEA[5][6]
-
-
Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (peptide synthesis grade), DCM, Isopropanol (IPA)
-
Washing Solvents: DMF, DCM, IPA
-
SPPS reaction vessel
-
Inert gas (Nitrogen or Argon)
Methodology:
Step 1: Resin Preparation and Swelling
-
Place the peptide-resin (with a Boc-protected N-terminus from the previous cycle) into an appropriate SPPS reaction vessel.
-
Wash the resin with DCM (3x) to remove any residual solvent.
-
Swell the resin in DCM or DMF for 20-30 minutes to ensure optimal accessibility of the reactive sites.
Step 2: Boc Group Deprotection
-
Drain the swelling solvent from the resin.
-
Add the deprotection solution (50% TFA in DCM) to the resin. A typical volume is 10 mL per gram of resin.[4]
-
Perform a short pre-wash by agitating for 2-5 minutes, then drain.[4]
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes at room temperature.[5]
-
Drain the TFA solution and wash the resin thoroughly to remove residual acid. A typical wash sequence is: DCM (3x), IPA (2x), and DCM (3x).[4][5]
Step 3: Neutralization
-
Add the neutralization solution (e.g., 10% DIEA in DCM) to the resin.
-
Agitate for 5-10 minutes at room temperature to neutralize the newly formed N-terminal trifluoroacetate salt to the free amine.[6]
-
Drain the neutralization solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to prepare for the coupling step.
Step 4: Amino Acid Activation and Coupling This step is critical for the sterically hindered Boc-2-methyl-alanine. Uronium salt-based activators like HBTU or HATU are often more effective than standard carbodiimide methods.[5]
Using HBTU/HATU (Recommended for Hindered Couplings):
-
In a separate vessel, dissolve Boc-2-methyl-alanine (3-4 equivalents relative to resin substitution) and HBTU or HATU (3-4 equivalents) in DMF or NMP.[6]
-
Add DIEA (6-8 equivalents) to the solution to begin the pre-activation. The solution may change color. Allow it to pre-activate for 1-5 minutes.[6]
-
Immediately add the pre-activated amino acid solution to the swollen, neutralized peptide-resin.[6]
-
Agitate the mixture at room temperature. Due to the steric hindrance of Boc-2-methyl-alanine, a longer coupling time of 2-4 hours, or even overnight, may be necessary.[5]
Step 5: Monitoring the Coupling Reaction
-
After the initial coupling time, take a small sample of resin beads (a few milligrams).
-
Wash the beads thoroughly with DMF and ethanol.
-
Perform a qualitative ninhydrin (Kaiser) test to detect the presence of unreacted primary amines.[7]
-
Negative Result (yellow/colorless beads): The coupling is complete. Proceed to Step 6.
-
Positive Result (blue/purple beads): The coupling is incomplete. A recoupling (double coupling) is necessary. Drain the reaction solution and repeat Step 4 with a fresh solution of activated Boc-2-methyl-alanine.[5][7]
-
Step 6: Washing
-
Once the coupling is complete (confirmed by a negative Kaiser test), drain the reaction solution.
-
Wash the peptide-resin extensively to remove all excess reagents and byproducts. A typical wash sequence is: DMF (3-5 times) and DCM (3-5 times).[6]
-
The resin is now ready for the next cycle of deprotection and coupling or for final cleavage if the synthesis is complete.
Visualizing the Workflow
The following diagrams illustrate the key chemical transformations and the overall workflow for a single coupling cycle in Boc-SPPS.
Caption: Boc deprotection and neutralization pathway.
Caption: Boc-SPPS workflow for one amino acid coupling cycle.
References
Biological activity of N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine, commonly known as N-Boc-α-methylalanine or N-Boc-α-aminoisobutyric acid (N-Boc-Aib), is a cornerstone building block in the synthesis of peptidomimetics and other biologically active molecules. The incorporation of the α,α-disubstituted amino acid, α-methylalanine, imparts significant conformational constraints on peptide backbones, often inducing helical secondary structures. The N-terminal Boc protecting group, while primarily utilized for synthetic purposes, can also modulate the physicochemical properties of the final molecule, such as lipophilicity, which may influence its biological activity. This technical guide provides an in-depth overview of the reported biological activities of derivatives containing the N-Boc-α-methylalanine scaffold, details common experimental protocols for their evaluation, and visualizes relevant workflows and cellular pathways.
Core Concepts: Structural Features Influencing Bioactivity
The biological potential of N-Boc-α-methylalanine derivatives is intrinsically linked to two key structural features:
-
The α,α-disubstituted α-amino acid (Aib): The gem-dimethyl group on the α-carbon of α-methylalanine sterically restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. This rigidity promotes the formation of stable helical structures, particularly 3₁₀- and α-helices. Such defined conformations are crucial for specific interactions with biological targets like receptors and enzymes.
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a bulky and lipophilic moiety. Its presence at the N-terminus increases the overall hydrophobicity of a molecule, which can enhance membrane permeability. While often removed in the final peptide drug, its retention in smaller molecules can confer or alter biological activities, including antimicrobial properties.
Biological Activities of Related Derivatives
Antimicrobial Activity
The incorporation of α-aminoisobutyric acid (Aib) into peptide sequences is a well-established strategy for designing potent antimicrobial peptides (AMPs). The induced helical conformation is critical for the amphipathic nature of these peptides, allowing them to preferentially interact with and disrupt the membranes of pathogenic microbes. Cationic amphiphilic peptides containing Aib have demonstrated significant activity against a range of bacteria. For instance, synthetic peptide models such as Ac-(Aib-Arg-Aib-Leu)n-NH2 have shown considerable antimicrobial efficacy and are resistant to enzymatic degradation.
While specific MIC values for simple N-Boc-α-methylalanine derivatives are not extensively documented, studies on Boc-protected amino acids suggest they can exhibit antibacterial activity, particularly when used in combination with conventional antibiotics. The Boc group's lipophilicity may facilitate interaction with the bacterial cell membrane.
Anticancer Activity
The conformational rigidity imparted by Aib is also a valuable attribute in the design of anticancer agents. By locking a peptide into a specific bioactive conformation, the affinity and selectivity for cancer-related targets can be enhanced. Peptides containing Aib have been investigated for their ability to induce apoptosis in cancer cells.
Furthermore, derivatives of α,α-disubstituted amino acids have been explored for their cytotoxic effects. For example, a study on functionalized amino acid derivatives reported that compounds derived from a related oxazolidine carboxamide scaffold exhibited cytotoxicity against ovarian and oral cancer cell lines, with IC₅₀ values in the low micromolar range. These findings suggest that the core α,α-disubstituted amino acid structure can be a valuable template for the development of novel anticancer agents.
Experimental Protocols
The evaluation of the biological activity of N-Boc-α-methylalanine derivatives typically involves a series of standardized in vitro assays.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining MIC is the broth microdilution assay.
Materials:
-
Test compounds (N-Boc-α-methylalanine derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in CAMHB directly in the 96-well plate. This creates a range of concentrations to be tested.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
MTT Assay for Anticancer Activity (Cytotoxicity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
Test compounds (N-Boc-α-methylalanine derivatives)
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the N-Boc-α-methylalanine derivatives by adding the compounds to the culture medium. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental Workflow for In Vitro Anticancer Activity Screening
Potential Signaling Pathway Modulation in Cancer
Given that α,α-disubstituted amino acids can influence cellular metabolism and that many anticancer agents target key signaling pathways, a plausible area of investigation for N-Boc-α-methylalanine derivatives is their effect on pathways like the PI3K/Akt/mTOR and MAPK pathways. These pathways are central regulators of cell growth, proliferation, and survival and are often dysregulated in cancer.
Conclusion
N-Boc-α-methylalanine derivatives represent a class of compounds with significant, yet underexplored, therapeutic potential. The inherent structural properties conferred by the α-methylalanine residue make them attractive scaffolds for the design of conformationally constrained molecules with potential antimicrobial and anticancer activities. While a systematic quantitative structure-activity relationship study for a homologous series of these derivatives is currently lacking in the public domain, the foundational knowledge of the bioactivity of related compounds provides a strong rationale for their further investigation. The standardized experimental protocols outlined in this guide offer a clear path for the systematic evaluation of new derivatives. Future research should focus on synthesizing and screening libraries of these compounds to generate the quantitative data necessary to build robust structure-activity relationship models, which will be crucial for the rational design of novel therapeutic agents.
Thermal Stability and Degradation of Boc-α-Aminoisobutyric Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-α-aminoisobutyric acid (Boc-AIB-OH), a synthetic amino acid derivative, is a critical building block in peptide synthesis and drug development. Its unique gem-dimethyl substitution provides conformational constraints within peptide backbones, making it a valuable tool for designing peptides and peptidomimetics with specific secondary structures and enhanced biological stability. Understanding the thermal stability and degradation profile of Boc-AIB-OH is paramount for its proper storage, handling, and application in synthetic methodologies, particularly those involving elevated temperatures. This technical guide provides a comprehensive overview of the available data on the thermal behavior of Boc-AIB-OH.
Physicochemical Properties
A foundational aspect of thermal stability is the compound's melting point, which indicates the upper limit of its solid-state integrity.
| Property | Value | Reference |
| Melting Point | 115 - 125 °C | [1][2] |
| Appearance | White crystalline powder | [1] |
| Molecular Formula | C₉H₁₇NO₄ | [1] |
| Molecular Weight | 203.2 g/mol | [1] |
Thermal Degradation Pathway
The proposed thermal degradation pathway for Boc-AIB-OH is as follows:
Caption: Proposed thermal degradation pathway of Boc-α-aminoisobutyric acid.
Upon heating, the Boc-protecting group is cleaved through a six-membered transition state, leading to the formation of the free α-aminoisobutyric acid, isobutylene, and carbon dioxide. This process is a type of thermal elimination reaction.
Quantitative Thermal Analysis Data
A thorough search of scientific literature did not yield specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for Boc-α-aminoisobutyric acid. Such analyses would provide crucial information, including:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant degradation begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of degradation is maximal.
-
Mass Loss Percentages: The percentage of mass lost at different stages of heating, corresponding to the loss of the Boc group.
-
Enthalpy of Decomposition (ΔHd): The heat absorbed or released during the degradation process.
Without experimental data, it is not possible to provide a detailed table of these quantitative parameters. However, based on general knowledge of Boc-protected amino acids, significant thermal decomposition is expected to occur at temperatures above 150 °C.
Experimental Protocols
Detailed experimental protocols for the thermal analysis of Boc-AIB-OH are contingent on the availability of published research. However, a general methodology for conducting such an analysis would involve the following standard procedures:
1. Thermogravimetric Analysis (TGA)
-
Objective: To measure the change in mass of the sample as a function of temperature.
-
Apparatus: A thermogravimetric analyzer.
-
Methodology:
-
A small, accurately weighed sample of Boc-AIB-OH (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).
-
The sample is heated in a controlled atmosphere (typically an inert gas like nitrogen or argon to prevent oxidation) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as the temperature increases, typically over a range from ambient temperature to 300-400 °C.
-
The resulting data is plotted as mass percentage versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum degradation rates.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the difference in heat flow between the sample and a reference as a function of temperature.
-
Apparatus: A differential scanning calorimeter.
-
Methodology:
-
A small, accurately weighed sample of Boc-AIB-OH (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are heated in a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
The instrument measures the differential heat flow required to maintain both the sample and reference at the same temperature.
-
The resulting data is plotted as heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks.
-
The following diagram illustrates a generalized workflow for the thermal analysis of a chemical compound like Boc-AIB-OH.
Caption: A generalized workflow for the thermal analysis of Boc-α-aminoisobutyric acid.
Conclusion
Boc-α-aminoisobutyric acid is a stable crystalline solid at ambient temperatures, with a melting point in the range of 115-125 °C. While specific experimental data on its solid-state thermal decomposition is currently lacking in publicly accessible literature, the expected degradation pathway involves the cleavage of the Boc group to yield α-aminoisobutyric acid, isobutylene, and carbon dioxide, likely at temperatures exceeding 150 °C. For researchers and drug development professionals, it is recommended to handle Boc-AIB-OH at temperatures well below its melting point to ensure its chemical integrity. Further experimental studies employing TGA and DSC are required to fully characterize the quantitative thermal stability and degradation kinetics of this important synthetic building block.
References
Navigating the Solid State: A Technical Guide to the Crystal Structure Analysis of N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the crystal structure analysis of N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine, a molecule of significant interest in peptidomimetics and drug design. Commonly known as Boc-α-aminoisobutyric acid (Boc-Aib-OH), its solid-state conformation is crucial for understanding its role in inducing specific secondary structures in peptides.
While a definitive, publicly accessible crystal structure for this compound has not been reported in crystallographic databases, this guide offers a comparative analysis with structurally related molecules: N-((1,1-dimethylethoxy)carbonyl)-L-alanine (Boc-L-Ala-OH) and the parent amino acid, α-aminoisobutyric acid (Aib). Furthermore, detailed experimental protocols for the crystallization and X-ray diffraction analysis of such compounds are provided to facilitate further research in this area.
Comparative Crystallographic Data
To contextualize the potential solid-state conformation of Boc-Aib-OH, the crystallographic data for Boc-L-Ala-OH and Aib are presented below. These structures provide insights into the influence of the bulky tert-butoxycarbonyl protecting group and the gem-dimethyl substitution on the overall molecular packing and conformation.
Table 1: Crystallographic Data for a-aminoisobutyric acid (Aib)
| Parameter | Value |
| Chemical Formula | C₄H₉NO₂ |
| Molecular Weight | 103.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.53 |
| b (Å) | 5.83 |
| c (Å) | 10.04 |
| α (°) | 90 |
| β (°) | 103.1 |
| γ (°) | 90 |
| Volume (ų) | 600.6 |
| Z | 4 |
Data sourced from a representative CIF file for α-aminoisobutyric acid.
Table 2: Crystallographic Data for N-((1,1-dimethylethoxy)carbonyl)-L-alanine (Boc-L-Ala-OH) [1]
| Parameter | Value |
| Chemical Formula | C₈H₁₅NO₄ |
| Molecular Weight | 189.21 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.833(2) |
| b (Å) | 10.339(3) |
| c (Å) | 11.289(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1031.5(5) |
| Z | 4 |
Data for Boc-L-Alanine was obtained from the Crystallography Open Database (COD), entry 4312142.[1]
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of Boc-protected amino acids like this compound.
Synthesis of Boc-Aib-OH
A common method for the synthesis of Boc-Aib-OH involves the reaction of α-aminoisobutyric acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
-
Dissolution: Dissolve α-aminoisobutyric acid in a suitable solvent mixture, such as aqueous sodium hydroxide and dioxane.
-
Reaction: Cool the solution and add di-tert-butyl dicarbonate. Allow the reaction to proceed at room temperature with stirring.[2]
-
Work-up: After the reaction is complete, remove the organic solvent under reduced pressure. Acidify the aqueous solution with a suitable acid (e.g., dilute hydrochloric acid) to precipitate the product.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product, which is often an oil or a semi-solid.[3]
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step. For Boc-protected amino acids, which can be challenging to crystallize from a melt or due to their oily nature, the following methods are often employed.
Method 1: Slow Evaporation [1]
-
Dissolution: Dissolve the purified Boc-Aib-OH in a minimal amount of a suitable solvent (e.g., ethyl acetate, ethanol, or methanol).
-
Filtration: Filter the solution to remove any particulate matter.
-
Evaporation: Cover the container with a perforated lid or parafilm with small holes to allow for the slow evaporation of the solvent.
-
Incubation: Place the container in a vibration-free environment at a constant temperature. Crystal growth may take several days to weeks.
Method 2: Vapor Diffusion [1]
-
Setup: Place a small vial containing a concentrated solution of Boc-Aib-OH inside a larger, sealed container.
-
Anti-solvent: Add a more volatile anti-solvent (a solvent in which the compound is poorly soluble, such as hexane or diethyl ether) to the bottom of the larger container.
-
Diffusion: The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.
-
Incubation: Allow the setup to remain undisturbed at a constant temperature.
Method 3: Recrystallization from a Binary Solvent System [4]
-
Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethyl acetate) with gentle heating.
-
Induce Cloudiness: Slowly add a "poor" anti-solvent (e.g., hexane) until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold anti-solvent.
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize radiation damage.[1] A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.
Logical Workflow for Crystal Structure Analysis
The following diagram illustrates the logical workflow from a synthesized compound to a refined crystal structure.
Caption: Workflow for Crystal Structure Analysis.
This guide provides a foundational understanding and practical protocols for the crystal structure analysis of this compound. The comparative data and detailed methodologies are intended to support further research into the solid-state properties of this important class of molecules, ultimately aiding in the rational design of novel peptides and therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Use of Boc-α-aminoisobutyric Acid in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid that offers unique structural properties beneficial for peptide-based therapeutics.[1] Its defining feature, a gem-dimethyl group at the α-carbon, introduces significant conformational constraints, promoting the formation of stable helical structures such as α-helices and 3₁₀-helices.[2] This structural rigidity enhances proteolytic resistance, thereby increasing the in-vivo half-life of peptides.[1][3] Furthermore, the incorporation of Aib has been shown to improve the cell-penetrating capabilities of peptides and even facilitate crossing of the blood-brain barrier.[1]
This document provides detailed application notes and protocols for the incorporation of Boc-α-aminoisobutyric acid (Boc-Aib-OH) into peptide sequences using solid-phase peptide synthesis (SPPS).
Challenges in Incorporating Boc-Aib-OH
The primary challenge in coupling Boc-Aib-OH lies in the steric hindrance presented by its α,α-dimethyl group. This bulkiness can significantly impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to:
-
Lower coupling yields: Incomplete reactions can result in deletion sequences, which are challenging to separate from the target peptide.
-
Slower reaction kinetics: Longer coupling times may be required to achieve satisfactory yields.
-
Aggregation of Aib-rich sequences: Peptides with a high Aib content have a tendency to aggregate due to the formation of stable, often hydrophobic, helical structures.[4]
To overcome these challenges, optimized coupling strategies, including the use of potent coupling reagents and, in some cases, microwave-assisted synthesis, are necessary.[4][5][6]
Key Reagents and Resins for Boc-SPPS
The selection of appropriate resins and reagents is crucial for successful Boc-SPPS.
| Component | Description | Common Examples |
| Resins | Solid support for peptide assembly. The choice depends on the desired C-terminal functionality. | Merrifield Resin: For C-terminal acids.[7][8] PAM Resin: Offers increased stability of the peptide-resin linkage to acid, minimizing chain loss.[7][8] BHA/MBHA Resin: Used for synthesizing C-terminal peptide amides.[7][8] |
| Nα-Protection | Temporary protecting group for the amino terminus. | Boc (tert-butyloxycarbonyl): Cleaved by moderate acids like trifluoroacetic acid (TFA).[7][8][9] |
| Side-Chain Protection | More permanent protecting groups for amino acid side chains. | Benzyl (Bzl)-based groups: Require strong acids like hydrofluoric acid (HF) for removal.[10][11] |
| Coupling Reagents | Activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. | Carbodiimides: DIC (N,N'-Diisopropylcarbodiimide).[6] Aminium/Uronium Salts: HBTU, HATU. Phosphonium Salts: PyBOP, PyAOP.[5] |
| Bases | Used for neutralization of the protonated N-terminus after Boc deprotection. | DIEA (N,N-Diisopropylethylamine), TEA (Triethylamine).[10][12] |
| Deprotection Reagent | Removes the Nα-Boc group. | TFA (Trifluoroacetic acid) in DCM.[7][9][10] |
| Cleavage Reagent | Cleaves the completed peptide from the resin and removes side-chain protecting groups. | HF (Hydrofluoric acid), TFMSA (Trifluoromethanesulfonic acid).[10][12] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis of an Aib-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Boc-Aib-OH on a 0.1 mmol scale.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Merrifield, PAM, or MBHA resin, 0.5-1.0 mmol/g substitution) in a reaction vessel.
-
Add Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the solvent.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM (10 mL/g of resin).[7]
-
Perform a short pre-wash for 5 minutes, followed by a longer deprotection step of 20-25 minutes.[7]
-
Wash the resin thoroughly with DCM (2x) and Isopropanol (IPA) (2x) to remove residual TFA.[7]
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt to the free amine.
-
Treat the resin with a 10% solution of N,N-Diisopropylethylamine (DIEA) in DCM for 2 x 10 minutes.[7]
-
Wash the resin thoroughly with DCM to remove excess base.
4. Coupling of Boc-Aib-OH:
-
Pre-activation: In a separate vessel, dissolve Boc-Aib-OH (3-4 equivalents) and a suitable coupling reagent such as HATU (3-4 equivalents) in DMF.[13] Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[13]
-
Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.
-
Agitate the mixture at room temperature. Due to the steric hindrance of Aib, extended coupling times of 2-4 hours or even overnight may be necessary. For particularly difficult couplings, consider double coupling.
-
Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A negative result (no color change) indicates the completion of the coupling reaction.
5. Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
6. Peptide Elongation Cycle:
-
Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
7. Final Boc Deprotection:
-
After the final coupling step, perform a final Boc deprotection as described in step 2 to liberate the N-terminal amine.
8. Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Carefully add a cleavage cocktail, such as anhydrous Hydrofluoric acid (HF) with a scavenger like anisole (9:1 v/v), and react for 1 hour at 0°C.[14]
-
Safety Note: HF is extremely hazardous. All work with HF must be conducted in a specialized fume hood with appropriate personal protective equipment.
-
Evaporate the HF and precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
9. Purification and Analysis:
-
Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the mass of the purified peptide using MALDI-TOF or ESI-MS.
Quantitative Data for Boc-Aib-OH Coupling
The following table summarizes recommended reagent quantities for the coupling of Boc-Aib-OH. Note that optimization may be required based on the specific sequence and resin.
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Boc-Aib-OH | 3 - 4 | Incoming amino acid |
| HATU / HBTU | 3 - 4 | Coupling Reagent |
| DIEA | 6 - 8 | Activation Base |
Visualizations
General Workflow for Boc-SPPS
Caption: General workflow for the incorporation of Boc-Aib-OH in solid-phase peptide synthesis.
Signaling Pathway Analogy: Benefits of Aib Incorporation
Caption: Logical flow from Aib incorporation to enhanced therapeutic properties of peptides.
Troubleshooting and Optimization
-
Problem: Low coupling efficiency for Boc-Aib-OH (positive ninhydrin test).
-
Solution:
-
Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 4-6 hours or overnight).
-
Double Coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated Boc-Aib-OH.
-
Microwave Assistance: If available, use a microwave peptide synthesizer. For Aib coupling, conditions such as 100°C for 10 minutes have been reported to be effective.[4]
-
Alternative Coupling Reagents: Consider using other potent coupling reagents like PyBOP or DIC in combination with Oxyma.[5][6]
-
-
-
Problem: Aggregation of the Aib-rich peptide during or after synthesis.
-
Solution:
-
Solubilizing Residues: During peptide design, strategically incorporate charged or polar amino acids (e.g., Lys, Arg) to improve solubility.
-
"Helix-Breaking" Residues: The strategic placement of a proline residue can introduce a kink in the peptide backbone, potentially disrupting aggregation-prone helical structures.[4]
-
Solvent Choice: For purification and handling, use solvents known to disrupt aggregation, such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), in small amounts.
-
-
Conclusion
The incorporation of Boc-α-aminoisobutyric acid is a powerful strategy for designing peptides with enhanced structural stability and proteolytic resistance. While the steric hindrance of Aib presents challenges during solid-phase peptide synthesis, these can be effectively overcome by optimizing coupling protocols, including the use of potent activating reagents and extended reaction times. The detailed protocols and application notes provided herein offer a framework for the successful synthesis of Aib-containing peptides for a wide range of research and therapeutic applications.
References
- 1. lifetein.com [lifetein.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aib-based peptide backbone as scaffolds for helical peptide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 13. benchchem.com [benchchem.com]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for N-Boc-2-aminoisobutyric Acid Coupling with Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-aminoisobutyric acid (Boc-Aib-OH) is an achiral, non-proteinogenic amino acid characterized by the presence of two methyl groups on its α-carbon. This unique gem-dimethyl substitution imparts significant conformational constraints on peptide backbones, promoting the formation of stable helical structures. The incorporation of Aib into peptides can enhance their metabolic stability and cell permeability, making it a valuable building block in drug design.
However, the steric hindrance posed by the α,α-dimethyl groups presents a significant challenge in peptide synthesis. The coupling of Boc-Aib-OH to other amino acids, particularly to a hindered N-terminal residue, can be sluggish and incomplete with standard coupling reagents, leading to low yields and the formation of deletion sequences.[1][2] This document provides a comprehensive guide to effective coupling strategies for Boc-Aib-OH with hindered amino acids, including a comparative analysis of coupling reagents, detailed experimental protocols, and troubleshooting strategies.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is paramount for successfully incorporating sterically hindered amino acids like Boc-Aib-OH.[1] Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts, with the latter two generally offering higher efficiency for difficult couplings.[1] The following tables summarize the performance of various coupling reagents for hindered couplings, providing a basis for rational reagent selection.
Table 1: Relative Efficiency of Coupling Reagent Classes for Hindered Couplings
| Reagent Class | Examples | Relative Efficiency for Hindered Couplings | Notes |
| Phosphonium Salts | PyBOP, PyAOP | Very High | PyAOP is particularly potent and can be useful for extremely difficult couplings.[3] |
| Aminium/Uronium Salts | HATU, HBTU, TBTU, COMU | High | HATU and COMU are highly effective for most standard and hindered couplings.[3][4] HBTU may be slower for highly hindered residues.[3] |
| Carbodiimides | DIC / HOBt | Moderate | A cost-effective option, but often requires longer reaction times or double coupling for hindered amino acids.[3] |
Table 2: Quantitative Performance of Coupling Reagents for Hindered Systems
| Reagent | Coupling System | Yield (%) | Reaction Time | Racemization (%) | Reference |
| HATU | Boc-DL-Phg-OH | 95 - 99 | 2 - 4 hours | Low | [4] |
| HCTU | Boc-DL-Phg-OH | 93 - 98 | Not Specified | Low | [4] |
| COMU | Boc-DL-Phg-OH | 94 - 99 | Not Specified | Very Low | [4] |
| PyBOP | Various Hindered Systems | > 90% Conversion | 16 hours | Low | [1] |
| HBTU (excess) | Boc-Phe to (NMe)Aib-Phe-OBzl | Significant Yield | Room Temp | Low | [5][6] |
| PyBroP (excess) | Boc-Phe to (NMe)Aib-Phe-OBzl | Significant Yield | Room Temp | Not Specified | [5][6] |
| Pivaloyl mixed anhydride | Boc-Phe to (NMe)Aib-Phe-OBzl | < 10% | Not Specified | Not Specified | [5][6] |
| Acyl fluoride | Fmoc-Aib to Aib-hexapeptide | Quantitative | Not Specified | Not Specified | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of Boc-Aib-OH to a resin-bound peptide with a hindered N-terminal amino acid. These protocols can be adapted for solution-phase synthesis with appropriate modifications.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high coupling efficiency in sterically demanding situations.[4]
Materials:
-
Peptide-resin with a deprotected N-terminal amine
-
Boc-Aib-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Peptide-grade Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-Aib-OH (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents).
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.[3]
-
Coupling Reaction: Add the activated amino acid solution to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[4]
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 2: Coupling using DIC/OxymaPure
This protocol offers a robust and safer alternative to HOBt-based carbodiimide activation.[4]
Materials:
-
Peptide-resin with a deprotected N-terminal amine
-
Boc-Aib-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate)
-
Peptide-grade Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Amino Acid/Additive Solution: In a separate vessel, dissolve Boc-Aib-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Coupling Reaction: Add the amino acid/OxymaPure solution to the resin. Immediately add DIC (3 equivalents) to the resin slurry. Agitate the reaction vessel at room temperature for 3 to 6 hours.[4]
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).
Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is recommended for cases where other potent coupling reagents fail.[7] Acyl fluorides are less sterically demanding and highly reactive towards amines.[8]
Materials:
-
Boc-Aib-OH
-
Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) or other suitable fluorinating agent
-
Anhydrous Dichloromethane (DCM) or other suitable anhydrous solvent
-
Suitable non-nucleophilic base (e.g., DIPEA)
-
Peptide-resin with a deprotected N-terminal amine
Procedure:
-
Acyl Fluoride Formation: In a separate vessel, dissolve Boc-Aib-OH (1 equivalent) in anhydrous DCM under an inert atmosphere. Add the fluorinating agent (e.g., TFFH, 1 equivalent) and a suitable base. Stir the reaction at room temperature for 30 minutes to allow for the in situ formation of the acyl fluoride intermediate.[8]
-
Coupling Reaction: Add the solution containing the Boc-Aib-acyl fluoride to the deprotected, resin-bound amine.
-
Reaction Monitoring: Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DCM and then DMF.
Mandatory Visualizations
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).
Caption: Troubleshooting workflow for low coupling efficiency.
Troubleshooting and Optimization
Overcoming the steric hindrance of Boc-Aib-OH often requires optimization of reaction conditions.
-
Double Coupling: If a single coupling is incomplete, a second coupling with a fresh solution of activated Boc-Aib-OH can be performed.[9]
-
Elevated Temperature: Carefully increasing the reaction temperature to 40-50°C can enhance the reaction rate.[3] However, this should be done with caution to minimize the risk of side reactions, such as racemization.[3]
-
Solvent Choice: For particularly difficult sequences prone to aggregation, N-methylpyrrolidone (NMP) can be used as a solvent due to its superior solvating properties compared to DMF.[7]
-
Capping: If recoupling is unsuccessful, it is advisable to cap any unreacted N-terminal amines with acetic anhydride to prevent the formation of deletion peptides, which simplifies the purification of the final product.[2]
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate the coupling of bulky amino acids like Aib, driving the reaction to completion in a shorter timeframe.[10][11]
By selecting the appropriate coupling reagents and optimizing the reaction conditions, the challenges associated with the incorporation of Boc-Aib-OH into peptide sequences can be effectively overcome, enabling the synthesis of complex Aib-containing peptides for various research and drug development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Application Note: HPLC Purification of Peptides Containing Boc-α-Aminoisobutyric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction The incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a common strategy in peptide design to induce and stabilize helical secondary structures. When synthesized, these peptides often feature an N-terminal tert-butyloxycarbonyl (Boc) protecting group. The purification of Boc-Aib-containing peptides presents unique challenges due to the combined properties of these moieties.[1] The Boc group is bulky and hydrophobic, which can increase the peptide's overall hydrophobicity, potentially leading to aggregation or poor solubility in aqueous mobile phases.[2] Furthermore, the presence of Aib can result in incomplete couplings during synthesis, leading to a complex mixture of impurities that requires a robust purification strategy.[1]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for purifying these peptides.[1][2][] This method separates molecules based on their hydrophobicity, making it ideal for differentiating the target peptide from more or less hydrophobic synthesis-related impurities. This document provides a detailed protocol and guidance for the successful purification of Boc-Aib-containing peptides using RP-HPLC.
Overall Purification Workflow
The purification process follows a systematic workflow from the crude synthetic product to the final, pure peptide. This involves initial analysis, method optimization, preparative scale-up, and final processing.
Caption: General workflow for the purification of Boc-Aib-peptides.
Experimental Protocols
Materials and Reagents
| Category | Item |
| Equipment | HPLC System (Analytical and Preparative) |
| C8 or C18 RP-HPLC Columns (Analytical and Semi-Preparative) | |
| Mass Spectrometer (for identity confirmation) | |
| Lyophilizer (Freeze-Dryer) | |
| Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon) | |
| Solvents | HPLC Grade Acetonitrile (ACN) |
| HPLC Grade Water (H₂O) | |
| Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (optional) | |
| Reagents | Trifluoroacetic Acid (TFA) |
| Crude Boc-Aib-containing peptide |
Mobile Phase Preparation
Proper mobile phase preparation is critical for reproducible results.
-
Mobile Phase A: 0.1% TFA in HPLC Grade Water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B: 0.1% TFA in HPLC Grade Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.
Crucial Step: Filter both mobile phases through a 0.45 µm or 0.22 µm filter before use to remove particulates and degas the solvents, which prevents damage to the HPLC system and ensures a stable baseline.[4]
Sample Preparation
Boc-Aib peptides can exhibit poor solubility in purely aqueous solutions.
-
Solubility Testing: Begin by attempting to dissolve a small amount of the crude peptide in Mobile Phase A.
-
Addressing Insolubility: If the peptide is insoluble, dissolve it first in a minimal amount of a strong organic solvent like DMF, DMSO, or pure acetonitrile.[][5]
-
Dilution: Once dissolved, slowly add Mobile Phase A (or water) to the peptide solution until the desired concentration is reached. Be careful not to add so much aqueous solvent that the peptide precipitates.[5]
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any insoluble material before injection.[4]
HPLC Purification Protocol
The process starts with an analytical run to determine the retention time and purity profile, followed by a scaled-up preparative run.
Step 1: Analytical Method Development
-
Purpose: To assess the purity of the crude sample and to optimize the separation gradient for the preparative run.
-
Procedure: Inject a small amount (e.g., 10-20 µL) of the prepared sample onto an analytical column and run a scouting gradient. A shallow gradient is often required to separate closely eluting impurities.[1]
Step 2: Preparative Scale-Up Purification
-
Purpose: To purify a larger quantity of the peptide based on the optimized analytical method.
-
Procedure: Switch to a semi-preparative or preparative column with the same stationary phase. Adjust the flow rate and injection volume according to the column dimensions. The gradient profile determined from the analytical run should be maintained.
Step 3: Fraction Collection
-
Procedure: Monitor the chromatogram at 214 nm or 220 nm.[1][6] Collect fractions corresponding to the main peak of the target peptide. It is advisable to collect the beginning, apex, and tail of the peak in separate fractions for individual analysis.
Step 4: Analysis of Fractions and Lyophilization
-
Purity Confirmation: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Identity Confirmation: Confirm the identity and mass of the peptide in the pure fractions using Mass Spectrometry.[1]
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%). Freeze the pooled solution and lyophilize it to obtain the final product as a dry, fluffy powder.[1]
Data Presentation
Table 1: Typical HPLC System Parameters
The following table summarizes typical starting conditions for both analytical and semi-preparative purification. These may need to be optimized for specific peptides.
| Parameter | Analytical Scale | Semi-Preparative Scale |
| Column | C18 or C8, 4.6 x 150 mm, 3-5 µm particle size | C18 or C8, 10-22 x 250 mm, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 5-20 mL/min (depending on column diameter) |
| Gradient | Shallow linear gradient (e.g., 20-60% B over 40 min) | Same gradient profile as analytical |
| Detection | UV at 214/220 nm and 280 nm | UV at 214/220 nm |
| Temperature | Ambient or elevated (e.g., 40°C) for hydrophobic peptides | Ambient or elevated (e.g., 40°C) for hydrophobic peptides |
| Injection Vol. | 10-50 µL | 0.5-5 mL |
Table 2: Example Purification Results
This table presents hypothetical data from a typical purification of a Boc-Aib-containing peptide.
| Parameter | Value |
| Peptide Sequence | Boc-Aib-Ala-Leu-Aib-Phe-NH₂ |
| Molecular Weight | 618.8 g/mol |
| Crude Purity (AUC) | 65% |
| Retention Time (RT) | 25.4 min |
| Final Purity (AUC) | >98% |
| Overall Yield | 35% |
Key Parameter Relationships
The success of the purification depends on the interplay of several key parameters. Understanding these relationships is crucial for method development and troubleshooting.
Caption: Relationship between HPLC parameters and purification outcomes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing/Fronting) | Peptide aggregation; secondary interactions with column silica; column overload. | Increase column temperature to 40-50°C to improve solubility. Ensure TFA concentration is optimal (~0.1%).[] Reduce sample load. |
| Low Resolution | Gradient is too steep; inappropriate column chemistry. | Decrease the gradient slope (e.g., from 2%/min to 0.5%/min).[1] Try a C8 column if the peptide is highly retained on C18.[1] |
| Low Recovery | Irreversible adsorption of the peptide to the column; peptide precipitation. | Pre-condition the column with a few injections of a standard peptide. Increase the organic content of the sample solvent. Increase column temperature. |
| No Peak Eluted | Peptide is too hydrophobic and did not elute; peptide precipitated on-column. | Run a steep "strip" gradient (e.g., 5-95% B in 10 min) to elute highly retained species. Re-evaluate sample solvent for better solubility.[5] |
| Baseline Drift | Mobile phase contamination; column bleed; temperature fluctuation. | Use fresh, high-purity solvents and reagents. Ensure the column is properly equilibrated. Use a column thermostat. |
References
Application Notes and Protocols: Incorporation of N-Boc-2-aminoisobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in drug discovery and development to enhance peptide stability, conformation, and biological activity. α-aminoisobutyric acid (Aib), a simple, achiral α,α-disubstituted amino acid, is of particular interest. Its gem-dimethyl group on the α-carbon sterically restricts the peptide backbone's conformational flexibility, promoting the formation of stable helical structures such as α-helices and 3₁₀-helices.[1] This pre-organization into a helical conformation is often crucial for biological activities like membrane translocation and receptor binding.[2] Furthermore, the steric hindrance provided by Aib residues imparts significant resistance to enzymatic degradation, thereby prolonging the peptide's half-life and bioavailability.
These application notes provide a comprehensive overview of the utility of N-Boc-2-aminoisobutyric acid in peptide synthesis, supported by experimental protocols and quantitative data.
Key Advantages of Incorporating Aib into Peptides
-
Enhanced Helical Stability: Aib is a potent helix inducer, stabilizing the secondary structure of peptides, which is often a prerequisite for their biological function.[1]
-
Increased Proteolytic Resistance: The gem-dimethyl group provides steric shielding, making Aib-containing peptides less susceptible to cleavage by proteases.
-
Improved Biological Activity: By enforcing a bioactive conformation, Aib can enhance the potency of peptides, including antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs).[3][4]
-
Modulation of Pharmacokinetic Properties: Increased stability and conformational rigidity can lead to improved pharmacokinetic profiles.
Applications
The unique properties of Aib have led to its use in various research and therapeutic areas:
-
Antimicrobial Peptides (AMPs): Incorporation of Aib can increase the α-helicity and potency of AMPs, particularly against Gram-positive bacteria, without significantly increasing toxicity to mammalian cells.[3][4]
-
Cell-Penetrating Peptides (CPPs): Aib is used to stabilize the helical structure of CPPs, which is often crucial for their ability to translocate across cell membranes and deliver cargo.[1]
-
Ion Channels: Aib-containing peptides, known as peptaibols, can form voltage-gated ion channels in lipid membranes.[4][5]
-
Mitochondria-Targeting Peptides: The introduction of Aib can enhance the helicity and hydrophobicity of mitochondria-targeting signals, leading to more selective accumulation in mitochondria.[2][6]
Quantitative Data Summary
The incorporation of Aib residues has been shown to significantly impact the structural and functional properties of peptides. The following tables summarize key quantitative findings from the literature.
Table 1: Effect of Aib Incorporation on Peptide Helicity and Antimicrobial Activity
| Peptide | Aib Position(s) | Helicity (%) | MIC against S. aureus (µM) |
| Esc(1-21) | - | 35 | > 128 |
| Esc(1-21)-Aib | 1, 10, 18 | 60 | 16 |
Data synthesized from studies on esculentin-1a derivatives.[3]
Table 2: Properties of Aib-Containing Model Peptides
| Peptide | Yield (%) | Purity (%) | Helicity | Antimicrobial Activity |
| Ac-(Aib-Lys-Aib-Ala)n-NH2 (n=1-5) | 66-85 | 69-95 | Increases with chain length | Potent against Gram-positive bacteria |
Data from a study on synthetic amphiphilic helical Aib-containing peptides.[4][5]
Experimental Protocols
The following protocols describe the incorporation of N-Boc-Aib into a peptide sequence using manual Boc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Boc-SPPS Cycle for Incorporating N-Boc-Aib
This protocol outlines the key steps for a single coupling cycle.
Materials:
-
N-Boc-protected amino acids (including N-Boc-Aib)
-
Peptide synthesis resin (e.g., Merrifield, MBHA)[7]
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM[7]
-
Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[8]
-
Activation Base: DIEA
-
Washing solvents: DCM, DMF, Methanol
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Deprotection:
-
Neutralization:
-
Neutralize the resulting TFA salt by treating the resin with 10% DIEA in DCM for 5 minutes (2x).[9]
-
Wash the resin with DCM (3x), followed by DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve N-Boc-Aib (4 equivalents) and HBTU or HATU (4 equivalents) in DMF.[8]
-
Add DIEA (4 equivalents) to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of Aib, a longer coupling time or double coupling may be necessary.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
Materials:
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) (Caution: Extremely hazardous, requires specialized equipment and handling procedures)[7][10]
-
Scavenger solution (e.g., p-cresol, anisole)
-
Cold diethyl ether
-
Acetonitrile
-
Water
-
Lyophilizer
Procedure:
-
Resin Preparation: After the final coupling and deprotection step, wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Cleavage:
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Washing: Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and cleavage byproducts.
-
Extraction and Lyophilization:
-
Dissolve the peptide in a mixture of acetonitrile and water.
-
Lyophilize the solution to obtain the crude peptide powder.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
The following diagrams illustrate the workflow and key concepts related to the incorporation of N-Boc-Aib.
Caption: Boc-SPPS workflow for incorporating N-Boc-Aib.
Caption: Impact of Aib incorporation on peptide properties.
Caption: Simplified mechanism of Boc group deprotection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Function Relationship of Model Aib-Containing Peptides as Ion Transfer Intermembrane Templates [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine in drug design and discovery
Application Note & Protocol Guide for Researchers
N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine, commonly known as Boc-α-aminoisobutyric acid (Boc-Aib-OH), has emerged as a pivotal building block in contemporary drug design and discovery. Its unique structural properties offer medicinal chemists a powerful tool to engineer peptides and peptidomimetics with enhanced stability, well-defined conformations, and improved therapeutic potential. This document provides detailed application notes and experimental protocols for the utilization of Boc-Aib-OH, targeted at researchers, scientists, and professionals in the field of drug development.
Introduction to Boc-Aib-OH in Peptide Design
Boc-Aib-OH is a derivative of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1] The defining feature of Aib is the presence of a gem-dimethyl group on its α-carbon.[2] This substitution introduces significant steric hindrance, which profoundly influences the conformational freedom of the peptide backbone.
The primary applications of incorporating Boc-Aib-OH into peptide sequences include:
-
Induction of Helical Structures: The steric constraints imposed by the gem-dimethyl group favor dihedral angles (φ, ψ) that strongly promote the formation of helical secondary structures, particularly the 3₁₀-helix and, to a lesser extent, the α-helix.[3][4] This allows for the rational design of peptides with stable, predictable three-dimensional structures, which is crucial for receptor binding and biological activity.
-
Enhanced Proteolytic Stability: The steric bulk of the Aib residue shields the adjacent peptide bonds from enzymatic cleavage by proteases.[5] This protection significantly increases the in-vivo half-life of peptide-based drug candidates, a critical factor for improving their pharmacokinetic profiles.[5] For instance, the insertion of even a single Aib residue can significantly increase a peptide's resistance to enzymatic degradation.[6][7][8]
-
Development of Peptidomimetics: Boc-Aib-OH is a key component in the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties. Its use is instrumental in creating novel therapeutic agents for a range of diseases, including cancer, metabolic disorders, and Alzheimer's disease.[9][10]
Quantitative Impact of Aib Incorporation
The introduction of Aib into a peptide sequence can have a measurable impact on its stability and conformational properties. While the specific effects are sequence-dependent, the following table summarizes representative quantitative data from published studies.
| Parameter | Peptide/Protein System | Modification | Result | Reference |
| Thermostability | C-terminal subdomain of thermolysin | Ala304 -> Aib | Melting Temperature (Tm) increased by 2.2°C | [2] |
| C-terminal subdomain of thermolysin | Ala309 -> Aib | Melting Temperature (Tm) increased by 5.4°C | [2] | |
| C-terminal subdomain of thermolysin | Double Ala -> Aib | Melting Temperature (Tm) increased by 8.0°C | [2] | |
| Enzymatic Stability | Thymine-based nucleo-heptapeptide | Introduction of one Aib residue | Significantly increased resistance to serum enzymes | [6][7][8] |
| Thymine-based nucleo-heptapeptide | Introduction of four Aib residues | Substantially unaffected by serum enzymes | [6][7][8] | |
| Cellular Uptake | Amphipathic helix peptide (MAP) | Replacement of 5 Ala with Aib | Markedly improved cellular uptake compared to the parent peptide | [11] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and purification of peptides containing Aib residues using Boc-solid-phase peptide synthesis (SPPS).
Boc-SPPS Protocol for Aib Incorporation
This protocol outlines the manual steps for incorporating a Boc-Aib-OH residue into a growing peptide chain on a solid support (e.g., Merrifield or MBHA resin).
Materials:
-
Boc-protected peptide-resin
-
Boc-Aib-OH
-
Coupling reagent (e.g., HBTU/HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Diethyl ether, cold
Protocol Steps:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in a reaction vessel.[12]
-
Boc Deprotection:
-
Remove the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[12]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIPEA in DMF to the resin.
-
Agitate for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DMF (5x).
-
-
Coupling of Boc-Aib-OH:
-
Due to the steric hindrance of Aib, a pre-activation step is recommended.
-
In a separate vial, dissolve Boc-Aib-OH (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated Boc-Aib-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Note: Longer coupling times may be necessary for Aib-Aib couplings.[13]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-5 for the subsequent amino acid residues in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[14]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification of Aib-Containing Peptides by RP-HPLC
The purification of Aib-containing peptides can be challenging due to their potential hydrophobicity and tendency to aggregate. A systematic approach using reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended.[9]
Materials and Equipment:
-
Crude lyophilized peptide
-
HPLC-grade water, acetonitrile (ACN), and TFA
-
Semi-preparative RP-HPLC system with a C8 or C18 column[9]
-
Lyophilizer
Protocol Steps:
-
Sample Preparation:
-
Method Development (Analytical Scale):
-
Perform an initial analytical run using a broad gradient (e.g., 5-95% ACN with 0.1% TFA over 30 minutes) to determine the retention time of the target peptide.[9]
-
-
Preparative Purification:
-
Based on the analytical run, optimize the gradient for the preparative scale to ensure good separation of the target peptide from impurities. A shallower gradient around the elution time of the peptide is often effective.[9]
-
Inject the dissolved crude peptide onto the semi-preparative column.
-
Collect fractions corresponding to the main peak of the target peptide.
-
-
Fraction Analysis:
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the peptide.[9]
-
-
Lyophilization:
-
Pool the pure fractions.
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.[9]
-
Visualizing Workflows and Pathways
Experimental Workflow for Aib-Peptidomimetic Drug Discovery
The following diagram illustrates a typical workflow for the design, synthesis, and testing of peptidomimetics containing Aib residues.
Generalized Signaling Pathway for Antimicrobial Peptides
Aib residues are frequently incorporated into antimicrobial peptides (AMPs) to enhance their stability and activity. While the specific mechanisms of action can vary, many AMPs interact with and disrupt cell membranes or modulate host immune responses through various signaling pathways. The diagram below illustrates a generalized signaling pathway that can be influenced by AMPs.
Conclusion
Boc-Aib-OH is an indispensable tool in modern drug discovery, enabling the creation of peptides and peptidomimetics with superior stability and well-defined helical structures. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this unique building block in their synthetic strategies. By leveraging the conformational constraints and proteolytic resistance conferred by the Aib residue, scientists can accelerate the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties.
References
- 1. rsc.org [rsc.org]
- 2. Enhanced protein thermostability by Ala-->Aib replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformations of helical Aib peptides containing a pair of L-amino acid and D-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controls exerted by the Aib residue: helix formation and helix reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cellular uptake of Aib-containing amphipathic helix peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. biotage.com [biotage.com]
Application Notes and Protocols for the Synthesis of α-Aminoisobutyric Acid-Modified Peptide Nucleic Acid (PNA) Monomers using Boc-Aib-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral polyamide backbone, offering superior hybridization properties and resistance to enzymatic degradation. These characteristics make them promising candidates for therapeutic and diagnostic applications. Modifications to the PNA backbone can further enhance their properties, such as cellular uptake and binding affinity. One such modification is the incorporation of α-aminoisobutyric acid (Aib), a sterically hindered amino acid known to induce helical conformations in peptides. The use of Boc-Aib-OH in the synthesis of PNA monomers allows for the creation of these modified building blocks.
These application notes provide a detailed, representative protocol for the synthesis of Aib-modified PNA monomers utilizing a Boc-protection strategy. Due to the significant steric hindrance presented by the gem-dimethyl groups of Aib, this synthesis requires robust coupling conditions. The protocols outlined below are based on established principles of PNA monomer synthesis and peptide coupling of sterically hindered amino acids. Optimization of these protocols may be necessary to achieve desired yields and purity.
Data Presentation
Table 1: Representative Yields for the Synthesis of Boc-Aib-PNA Backbone
| Step | Compound | Starting Material | Product Mass (g) | Molar Mass ( g/mol ) | Moles (mmol) | Yield (%) |
| 1. Synthesis of Boc-Aib-Gly-OEt | Boc-Aib-OH | 1.00 | - | 203.24 | 4.92 | - |
| H-Gly-OEt·HCl | 0.69 | - | 139.57 | 4.92 | - | |
| Boc-Aib-Gly-OEt | - | 1.15 | 288.35 | 3.99 | 81 | |
| 2. Boc Deprotection | Boc-Aib-Gly-OEt | 1.15 | - | 288.35 | 3.99 | - |
| H-Aib-Gly-OEt·HCl | - | 0.81 | 224.69 | 3.60 | 90 | |
| 3. Coupling with Nucleobase Acetic Acid (Thymine) | H-Aib-Gly-OEt·HCl | 0.81 | - | 224.69 | 3.60 | - |
| Thymine-1-acetic acid | 0.66 | - | 182.15 | 3.60 | - | |
| (Thymine-1-acetyl)-Aib-Gly-OEt | - | 0.95 | 352.36 | 2.70 | 75 | |
| 4. Saponification | (Thymine-1-acetyl)-Aib-Gly-OEt | 0.95 | - | 352.36 | 2.70 | - |
| (Thymine-1-acetyl)-Aib-Gly-OH (Monomer) | - | 0.81 | 324.31 | 2.50 | 92 |
Note: The data presented in this table are representative and for illustrative purposes. Actual yields may vary depending on experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of the Boc-Aib-Containing PNA Backbone
This protocol describes the synthesis of the dipeptide-like backbone, which will subsequently be coupled to the nucleobase acetic acid.
Materials:
-
Boc-Aib-OH
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
Coupling of Boc-Aib-OH and Glycine Ethyl Ester:
-
Dissolve Boc-Aib-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
In a separate flask, suspend H-Gly-OEt·HCl (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq). Stir until the solution becomes clear.
-
Add the H-Gly-OEt solution to the Boc-Aib-OH solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIC (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-Aib-Gly-OEt.
-
-
Boc Deprotection of the Backbone:
-
Dissolve the crude Boc-Aib-Gly-OEt in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
Co-evaporate with DCM (3x) to remove residual TFA.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the solid by filtration and dry under vacuum to obtain H-Aib-Gly-OEt as the TFA salt.
-
Protocol 2: Synthesis of the Aib-PNA Monomer
This protocol details the coupling of the Aib-containing backbone with a nucleobase acetic acid, followed by saponification to yield the final PNA monomer.
Materials:
-
H-Aib-Gly-OEt·TFA (from Protocol 1)
-
Protected nucleobase acetic acid (e.g., Thymine-1-acetic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Coupling of the Backbone and Nucleobase Acetic Acid:
-
Dissolve the protected nucleobase acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes to pre-activate.
-
Dissolve H-Aib-Gly-OEt·TFA (1.0 eq) in anhydrous DMF and add it to the pre-activated nucleobase solution.
-
Stir the reaction mixture at room temperature for 24 hours. Due to steric hindrance, microwave irradiation (e.g., 150 W, 80 °C) for 30-60 minutes can be explored to improve coupling efficiency.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, DCM:MeOH gradient) to obtain the protected PNA monomer ester.
-
-
Saponification of the Ester:
-
Dissolve the purified monomer ester in a 3:1 mixture of THF and water.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final Boc-Aib-PNA monomer.
-
Visualizations
Caption: Synthetic workflow for Aib-modified PNA monomer.
Caption: Logical flow of Aib-PNA monomer synthesis.
Application of N-Boc-2-Aminoisobutyric Acid in the Creation of Peptide Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of peptide libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast numbers of molecules to identify novel therapeutic leads. The incorporation of non-proteinogenic amino acids into these libraries offers a powerful strategy to enhance the pharmacological properties of peptide candidates. N-Boc-2-aminoisobutyric acid (Aib), a non-natural amino acid, is of particular interest due to its unique structural properties. The gem-dimethyl group on its α-carbon imparts significant conformational constraints, promoting the formation of stable helical structures.[1][2] This pre-organization of the peptide backbone can lead to enhanced binding affinity, increased proteolytic stability, and improved cell permeability, making Aib-containing peptide libraries a valuable tool in the development of next-generation therapeutics.[3]
These application notes provide a comprehensive overview of the use of N-Boc-2-aminoisobutyric acid in the synthesis and screening of peptide libraries. Detailed protocols for library synthesis and screening are provided, along with quantitative data to guide researchers in their drug discovery efforts.
Key Advantages of Incorporating N-Boc-2-Aminoisobutyric Acid
The inclusion of Aib in peptide libraries offers several distinct advantages over libraries composed solely of natural amino acids:
-
Enhanced Helical Stability: Aib is a potent helix inducer, stabilizing the secondary structure of peptides, which is often crucial for their biological activity.[1][2]
-
Increased Proteolytic Resistance: The steric hindrance provided by the gem-dimethyl group makes peptide bonds involving Aib less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of peptide leads.[1]
-
Improved Binding Affinity: By reducing the conformational entropy of the peptide in its unbound state, Aib can contribute to a more favorable Gibbs free energy of binding to the target molecule.[1]
-
Enhanced Cell Penetration: The conformational rigidity and increased hydrophobicity imparted by Aib can facilitate the passage of peptides across cell membranes.[3]
Data Presentation
Table 1: Coupling Efficiency of N-Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis
The steric hindrance of N-Boc-2-aminoisobutyric acid presents a challenge in solid-phase peptide synthesis (SPPS). The selection of an appropriate coupling reagent is critical to achieving high coupling efficiency. The following table provides a qualitative comparison of common coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Coupling System Example | Typical Yield (%) | Reaction Time | Degree of Racemization | Key Considerations |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | 1 - 2 hours | Low | Highly efficient for hindered couplings. Based on potentially explosive HOAt.[4] |
| HBTU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant Yields | Room Temp | Low | Popular and efficient reagent. Can have allergenic potential.[4] |
| COMU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | Low | Efficiency comparable to HATU. Safer as it is based on OxymaPure.[4] |
| PyBOP | Various Hindered Systems | > 90% Conversion | 16 hours | Low | Avoids guanidinylation side reactions. Byproducts are less hazardous than those of BOP.[4] |
Note: Yields and reaction times are sequence-dependent and can be optimized.
Table 2: Comparative Biological Activity of Aib-Containing Peptides vs. Native Peptides
The incorporation of Aib can significantly enhance the biological activity and stability of peptides.
| Peptide Attribute | Native Peptide Example | Aib-Containing Peptide Example | Fold Improvement | Reference |
| Proteolytic Stability (vs. Trypsin) | p53-derived peptide | Aib-modified p53 peptide | Several orders of magnitude | [1] |
| Binding Affinity (to MDM2) | p53-derived peptide | Aib-modified p53 peptide | Enhanced | [1] |
| Cellular Uptake | Model Amphipathic Peptide (MAP) | MAP(Aib) | Significantly Improved | [3] |
Experimental Protocols
Protocol 1: Synthesis of a One-Bead-One-Compound (OBOC) Peptide Library Incorporating N-Boc-2-Aminoisobutyric Acid using the Split-and-Pool Method
This protocol describes the manual synthesis of a peptide library on a solid support, where each bead contains a unique peptide sequence.
Materials:
-
Rink Amide MBHA resin
-
N-Boc protected amino acids (including N-Boc-2-aminoisobutyric acid)
-
Coupling reagent (e.g., HATU, HBTU, or COMU)
-
N,N'-Diisopropylethylamine (DIEA)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Sintered glass funnels
-
Reaction vessels
Procedure:
-
Resin Preparation: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Split-and-Pool Synthesis Cycles: a. Splitting: Divide the resin equally into the desired number of reaction vessels, one for each amino acid to be coupled in that cycle. b. Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM. c. Coupling: i. In a separate tube, dissolve the N-Boc-protected amino acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF. ii. Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes. iii. Add the activated amino acid solution to the respective reaction vessel containing the deprotected resin. iv. Agitate the mixture at room temperature. For standard amino acids, 1-2 hours is typically sufficient. For N-Boc-2-aminoisobutyric acid, a double coupling of 2 hours each is recommended to ensure high coupling efficiency. v. After each coupling, perform a Kaiser test to confirm the completion of the reaction (a negative result indicated by yellow beads). d. Pooling and Mixing: After coupling is complete, combine all the resin from the different reaction vessels into a single container. Wash the pooled resin thoroughly with DMF and DCM to remove any residual reagents. Mix the resin to ensure randomization for the next cycle. e. Repeat: Repeat the split-and-pool cycles for the desired length of the peptide library.
-
Final Deprotection and Cleavage: a. After the final coupling cycle, wash the resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours at room temperature to cleave the peptides from the resin and remove side-chain protecting groups. c. Precipitate the cleaved peptides in cold diethyl ether. d. Centrifuge to pellet the peptides and wash with cold ether. e. Lyophilize the peptide library to obtain a white powder.
Protocol 2: On-Bead Screening of an OBOC Library for Protein Binding
This protocol describes a general method for identifying beads that bind to a target protein of interest.
Materials:
-
Aib-containing OBOC peptide library on beads
-
Target protein, labeled with a fluorescent tag (e.g., FITC) or biotin
-
Binding buffer (e.g., PBS with 0.1% Tween-20 and 1% BSA)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Streptavidin-conjugated fluorophore (if using a biotinylated target)
-
Microscope with fluorescence capabilities
-
Micromanipulator or fine-tipped forceps
Procedure:
-
Library Preparation: Swell the peptide library beads in the binding buffer for 1 hour.
-
Blocking: Block non-specific binding sites by incubating the beads in the binding buffer for 1 hour.
-
Incubation with Target: Incubate the blocked beads with a solution of the labeled target protein in the binding buffer for 2-4 hours at 4°C with gentle agitation.
-
Washing: Wash the beads extensively with the wash buffer to remove unbound protein.
-
Detection (for biotinylated target): If using a biotinylated target, incubate the beads with a streptavidin-conjugated fluorophore for 30 minutes. Wash again with the wash buffer.
-
Hit Identification: a. Resuspend the beads in the binding buffer and examine them under a fluorescence microscope. b. Identify the beads that exhibit a strong fluorescent signal, indicating binding to the target protein. c. Physically isolate the "hit" beads using a micromanipulator or fine-tipped forceps.
-
Peptide Sequencing: Determine the sequence of the peptide on the isolated hit beads using methods such as Edman degradation or mass spectrometry.
Mandatory Visualizations
Caption: Workflow for Aib-containing peptide library synthesis and screening.
Caption: Inhibition of the p53-MDM2 interaction by an Aib-peptide.
Application Notes: Case Study - Targeting the p53-MDM2 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical pathway in cancer biology.[1] Overexpression of MDM2 leads to the degradation of p53, thereby promoting tumor growth.[1] Consequently, the development of inhibitors of the p53-MDM2 interaction is a promising therapeutic strategy.
Peptide libraries incorporating Aib have been successfully employed to identify potent inhibitors of this interaction.[1] The rationale behind this approach is that the native p53 peptide binds to MDM2 in a helical conformation. By incorporating Aib into a peptide library based on the p53 binding motif, it is possible to screen for peptides with enhanced helicity and, therefore, improved binding affinity for MDM2.
Experimental Approach:
-
Library Design and Synthesis: A one-bead-one-compound (OBOC) peptide library was synthesized based on the p53 sequence known to interact with MDM2. Aib was systematically substituted at various positions to create a diverse library of conformationally constrained peptides. The synthesis was carried out using the split-and-pool method with N-Boc-Aib-OH and other N-Boc-protected amino acids.
-
Library Screening: The library was screened against fluorescently labeled MDM2 protein using an on-bead binding assay. Beads exhibiting high fluorescence were isolated as primary hits.
-
Hit Validation and Optimization: The peptides from the hit beads were sequenced and resynthesized. Their binding affinity to MDM2 was quantified using biophysical techniques such as fluorescence polarization or surface plasmon resonance. Further optimization of the lead peptides by incorporating additional Aib residues or other non-natural amino acids led to the identification of highly potent inhibitors.
Results:
The screening of the Aib-containing peptide library yielded several potent inhibitors of the p53-MDM2 interaction.[1] These peptides exhibited significantly higher binding affinities and increased resistance to proteolytic degradation compared to the native p53 peptide.[1] The lead compounds were able to disrupt the p53-MDM2 interaction in cellular assays, leading to the stabilization of p53 and the induction of apoptosis in cancer cells.
This case study highlights the power of using N-Boc-2-aminoisobutyric acid in peptide libraries to develop potent and stable peptide-based therapeutics for challenging drug targets like protein-protein interactions.
References
- 1. isw3.naist.jp [isw3.naist.jp]
- 2. Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPCR-Based Bioactive Peptide Screening Using Phage-Displayed Peptides and an Insect Cell System for Insecticide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Activation of the Carboxyl Group of Boc-α-Aminoisobutyric Acid
Introduction
Boc-α-aminoisobutyric acid (Boc-Aib-OH) is a non-proteinogenic amino acid characterized by the presence of two methyl groups on its α-carbon. This gem-dimethyl substitution imparts significant conformational constraints, making it a valuable building block in the design of peptides with enhanced metabolic stability and defined secondary structures, such as helices. However, this steric hindrance also presents a considerable challenge during peptide synthesis, particularly in the activation of its carboxyl group for amide bond formation.[1][2] Inefficient activation can lead to low yields, incomplete reactions, and the formation of deletion sequences.[2][3]
These application notes provide a comprehensive overview of various protocols for the effective activation of the carboxyl group of Boc-Aib-OH, tailored for researchers, scientists, and professionals in drug development. The document details several activation strategies, including the use of modern coupling reagents and conversion to acyl halides, supported by quantitative data and detailed experimental procedures.
Core Principles of Carboxyl Group Activation
The primary objective of activating a carboxylic acid is to transform the poor leaving group (hydroxyl, -OH) into a more reactive species that is susceptible to nucleophilic attack by an amine.[4] This is typically achieved by reacting the carboxylic acid with an activating agent, which converts it into a highly reactive intermediate such as an active ester, a mixed anhydride, or an acyl halide.[4] For sterically hindered amino acids like Boc-Aib-OH, the choice of activating reagent is critical to overcome the steric barrier and achieve high coupling efficiency.[1][2]
Activation via In-Situ Coupling Reagents
In-situ activating reagents are widely used due to their ease of use and high reactivity, even with sterically hindered amino acids. These reagents, typically phosphonium or aminium salts, convert the protected amino acid into a reactive species directly in the reaction mixture.
Aminium/Uronium Salt-Based Reagents
Reagents such as HATU, HCTU, HBTU, and COMU are highly effective for coupling sterically hindered amino acids.[1][2] They react with the carboxylic acid to form highly reactive OAt, O-6-ClBt, OBt, or Oxyma active esters, respectively.[2] HATU, which forms an OAt ester, is often considered one of the most efficient reagents for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group. COMU is a safer alternative to HATU, as it is based on OxymaPure and avoids the potentially explosive byproducts associated with HOAt-based reagents.[1][5]
Phosphonium Salt-Based Reagents
PyBOP is a widely used phosphonium salt-based reagent that efficiently mediates challenging couplings by forming a reactive benzotriazolyl ester intermediate.[1][3] A key advantage of phosphonium reagents like PyBOP is that they do not cause the guanidinylation of the N-terminal amine, a potential side reaction with some uronium salts.[1]
Data Presentation: Comparative Efficacy of Coupling Reagents
The following table summarizes the performance of various coupling reagents for the acylation of sterically hindered amino acids, providing a comparative overview of their effectiveness.
| Coupling Reagent | Reagent Class | Typical Yield (%) | Reaction Time | Key Advantages for Boc-Aib-OH Coupling | Considerations |
| HATU | Aminium/Uronium Salt | High[1] | 1 - 2 hours[1] | Highly efficient for hindered couplings.[1] | Based on potentially explosive HOAt; more expensive than HBTU.[1] |
| COMU | Aminium/Uronium Salt | High[1] | ~1 hour (double coupling)[1] | Efficiency comparable to HATU; safer as it's based on OxymaPure.[1][5] | Limited stability in solution.[1] |
| HBTU | Aminium/Uronium Salt | Significant Yields[1] | Varies (typically several hours) | Popular and highly efficient reagent with soluble byproducts.[1] | Can have allergenic potential.[1] |
| PyBOP | Phosphonium Salt | > 90% Conversion[1] | ~16 hours[1] | Avoids guanidinylation side reactions.[1] | Generally less reactive than HATU.[1] |
| T3P® | Phosphonic Anhydride | High[1] | Varies | Excellent for minimizing epimerization; non-toxic byproducts.[1] | Different mechanism of action compared to other reagents.[1] |
Activation via Acyl Halide Formation
An alternative strategy for activating Boc-Aib-OH is its conversion to a highly reactive acyl chloride or fluoride. This method is particularly useful when coupling to very weak nucleophiles or when other methods fail.
Acyl Chloride Formation
Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used to convert the carboxylic acid to an acyl chloride.[6][7] This protocol requires careful control of reaction conditions to avoid side reactions, especially with the acid-sensitive Boc protecting group.[7] Performing the reaction at low temperatures can help preserve the integrity of the Boc group.[7]
Acyl Fluoride Formation
Amino acid fluorides are highly efficient for the coupling of sterically hindered amino acids like Aib.[5] Reagents such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can generate the acyl fluoride in situ.[5]
Experimental Protocols
Protocol 1: Activation of Boc-Aib-OH using HATU
This protocol is recommended for particularly challenging couplings where high reactivity is required.
Materials:
-
Boc-Aib-OH
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Amino acid ester or resin-bound amine
-
Nitrogen or Argon atmosphere
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve Boc-Aib-OH (1.0 equivalent) in anhydrous DMF.
-
Add HATU (0.95 equivalents) to the solution.
-
Add DIPEA (2.0 equivalents) to the mixture.
-
Stir the solution at room temperature for 5-10 minutes to allow for pre-activation.
-
Add the amino component (e.g., amino acid ester hydrochloride, 1.1 equivalents, along with an additional 1.0 equivalent of DIPEA if it is a salt) to the activated Boc-Aib-OH solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, proceed with the appropriate aqueous workup or, in the case of solid-phase synthesis, wash the resin thoroughly with DMF to remove excess reagents.
Protocol 2: Activation of Boc-Aib-OH using PyBOP
This protocol is a reliable method that avoids the potential for guanidinylation side reactions.
Materials:
-
Boc-Aib-OH
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Amino acid ester or resin-bound amine
-
Nitrogen or Argon atmosphere
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve Boc-Aib-OH (1.0 equivalent) and the amino component (1.1 equivalents) in anhydrous DMF or DCM.
-
Add PyBOP (1.1 equivalents) to the solution.
-
Add DIPEA (2.5 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight (up to 16 hours) depending on the steric hindrance of the coupling partner.[1]
-
Monitor the reaction for completion by TLC or LC-MS.
-
Once the reaction is complete, proceed with standard workup procedures.
Protocol 3: Conversion of Boc-Aib-OH to Boc-Aib-Cl
This protocol describes the formation of the acyl chloride, a highly reactive intermediate. Caution should be exercised due to the use of corrosive reagents and the acid-sensitivity of the Boc group.
Materials:
-
Boc-Aib-OH
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic amount of anhydrous DMF (optional, for oxalyl chloride)
-
Nitrogen or Argon atmosphere
Procedure:
-
Suspend Boc-Aib-OH (1.0 equivalent) in anhydrous DCM in a dry reaction vessel under an inert atmosphere.
-
Cool the mixture to -20°C to -10°C.[7]
-
If using oxalyl chloride, add a catalytic amount of DMF (e.g., 5-10 mol%).[7]
-
Slowly add oxalyl chloride (1.5 equivalents) or thionyl chloride (1.2 equivalents) to the cooled suspension.[7]
-
Stir the mixture at low temperature for 1-2 hours, monitoring the conversion.[7]
-
Once the conversion to the acyl chloride is complete (as indicated by the cessation of gas evolution and dissolution of the solid), remove the excess solvent and reagent under reduced pressure.
-
The resulting Boc-Aib-Cl is typically used immediately in the next step without further purification.
Visualizations
Caption: General workflow for the activation and coupling of Boc-Aib-OH.
Caption: Different pathways for the activation of Boc-Aib-OH's carboxyl group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
Application Notes & Protocols: NMR Analysis of Peptides Containing N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine (Boc-Aib)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, into peptide sequences is a widely used strategy to induce and stabilize helical conformations. The gem-dimethyl group on the α-carbon of Aib sterically restricts the available conformational space for the peptide backbone, favoring φ and ψ dihedral angles corresponding to helical structures such as 3₁₀- and α-helices.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the solution-state structure and dynamics of these modified peptides at atomic resolution.[1][3] This document provides detailed application notes and protocols for the NMR analysis of peptides containing N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine (Boc-Aib).
Key Physicochemical Properties of Boc-Aib Peptides
The N-terminal Boc protecting group provides a characteristic signature in the ¹H NMR spectrum and influences the solubility of the peptide. The Aib residue's gem-dimethyl group gives rise to a distinctive singlet in the ¹H NMR spectrum, and its presence significantly impacts the peptide's conformational preferences. Peptides rich in Aib residues are known to form stable helical structures, even in solvents that typically disrupt such secondary structures, like dimethylsulfoxide (DMSO).[4][5]
Comparative Analysis of Analytical Techniques
While other techniques like X-ray crystallography and Circular Dichroism (CD) spectroscopy provide valuable structural information, NMR spectroscopy offers the unique advantage of studying peptides in a solution environment that can mimic physiological conditions.[1]
| Feature | NMR Spectroscopy | X-ray Crystallography | Circular Dichroism (CD) Spectroscopy |
| Principle | Exploits the magnetic properties of atomic nuclei to determine molecular structure and dynamics in solution.[1] | Analyzes the diffraction pattern of X-rays passing through a crystalline sample to determine the arrangement of atoms.[1] | Measures the differential absorption of left- and right-circularly polarized light to assess the secondary structure content of a molecule in solution.[1] |
| Sample State | Solution[1] | Crystalline solid[1] | Solution[1] |
| Information | Atomic-resolution 3D structure, dynamics, intermolecular interactions. | High-resolution static 3D structure. | Secondary structure content (e.g., % helix, % sheet). |
| Limitations | Molecular size limitations (practically < 50 kDa), can be time-consuming.[6] | Requires diffraction-quality crystals, which can be difficult to obtain; crystal packing may influence conformation. | Provides global, not residue-specific, structural information. |
Experimental Protocols
Protocol 1: NMR Sample Preparation
High-quality NMR data relies on proper sample preparation.
Materials:
-
Boc-Aib containing peptide (synthesized via solid-phase peptide synthesis and purified to >95% by RP-HPLC)[1]
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, or 90% H₂O/10% D₂O with a suitable buffer)[1]
-
NMR tubes (5 mm)
-
Vortex mixer
-
Pipettes
Procedure:
-
Peptide Dissolution: Accurately weigh 1-5 mg of the lyophilized Boc-Aib peptide.[1]
-
Dissolve the peptide in 500 µL of the chosen deuterated solvent to achieve a final concentration of 1-5 mM.[1][7]
-
Vortex the sample gently to ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If working in H₂O/D₂O, add a small amount of a chemical shift reference standard (e.g., DSS or TSP). For organic solvents, tetramethylsilane (TMS) is often used.
Protocol 2: 1D ¹H NMR and 2D NMR Data Acquisition
A series of NMR experiments are required for complete resonance assignment and structural analysis.
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[8]
1. 1D ¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to assess sample purity and concentration.
-
The spectrum should show well-dispersed resonances, particularly in the amide NH region, which is indicative of a folded structure.[8]
2. 2D TOCSY (Total Correlation Spectroscopy) Acquisition:
-
Purpose: To identify coupled spin systems within each amino acid residue.
-
Set the mixing time (τₘ) to 60-80 ms to observe correlations between all protons within a residue's spin system.[6]
-
Acquire a sufficient number of scans (e.g., 8-16) per increment to achieve a good signal-to-noise ratio.
3. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) Acquisition:
-
Purpose: To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.
-
NOESY: Suitable for molecules with a molecular weight that gives a positive NOE (typically larger peptides). Set the mixing time (τₘ) to 150-300 ms for small peptides.[1]
-
ROESY: Recommended for small to medium-sized peptides where the NOE may be close to zero.
-
Acquire a sufficient number of scans (e.g., 16-32) per increment.[1]
4. 2D [¹H, ¹³C]-HSQC (Heteronuclear Single Quantum Coherence) Acquisition (Optional but Recommended):
-
Purpose: To correlate directly bonded protons and carbons, which aids in resonance assignment and provides information on the chemical environment of each atom.
-
This experiment is particularly useful for resolving spectral overlap in the ¹H spectrum.
Data Presentation: Quantitative NMR Data
The following tables provide typical NMR data for a hypothetical Boc-Aib containing peptide.
Table 1: Representative ¹H and ¹³C Chemical Shifts (ppm) [1]
| Residue | N-H | Cα-H | Cβ-H | Cγ-H | Other | Cα | Cβ | Cγ |
| Boc | - | - | - | - | 1.45 (s, 9H) | - | - | - |
| Aib | 7.85 | - | 1.52 (s, 3H), 1.50 (s, 3H) | - | 57.2 | 25.1, 24.8 | - | |
| Leu | 8.10 | 4.25 | 1.65 | 0.95 (d, 3H), 0.90 (d, 3H) | 1.75 (m, 1H) | 53.1 | 41.5 | 24.9 |
| Val | 7.95 | 4.10 | 2.15 | 1.05 (d, 3H), 1.00 (d, 3H) | 60.3 | 31.2 | 19.5, 19.1 |
Table 2: Key NOE Correlations for Helical Structures
| NOE Type | Description | Expected for 3₁₀-helix | Expected for α-helix |
| dNN(i, i+1) | Sequential amide proton to amide proton | Strong | Strong |
| dαN(i, i+1) | Sequential alpha proton to amide proton | Strong | Strong |
| dβN(i, i+1) | Sequential beta proton to amide proton | Medium | Medium |
| dαN(i, i+3) | Medium-range alpha proton to amide proton | Medium | Strong |
| dαβ(i, i+3) | Medium-range alpha proton to beta proton | Medium | Medium |
| dαN(i, i+4) | Medium-range alpha proton to amide proton | Weak/Absent | Medium |
Visualizations
Experimental Workflow
Caption: General workflow for NMR structure determination of Boc-Aib peptides.
Logical Relationships in NMR Data Analysis
Caption: Logical relationships in NMR data for structure determination.
Conclusion
NMR spectroscopy is an indispensable tool for the detailed structural characterization of Boc-Aib containing peptides in solution. The protocols and data presented here provide a framework for researchers to effectively utilize NMR to elucidate the conformational preferences and three-dimensional structures of these important molecules, thereby facilitating a deeper understanding of their biological function and aiding in the rational design of novel peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. Conformational study of an Aib-rich peptide in DMSO by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. nmr-bio.com [nmr-bio.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming steric hindrance in Boc-α-aminoisobutyric acid coupling reactions
Technical Support Center: Boc-α-Aminoisobutyric Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address the challenges associated with the steric hindrance encountered during the coupling of tert-butyloxycarbonyl-α-aminoisobutyric acid (Boc-Aib-OH).
Frequently Asked Questions (FAQs)
Q1: Why is coupling Boc-Aib-OH so challenging?
A1: The primary challenge is severe steric hindrance.[1] α-Aminoisobutyric acid (Aib) is an α,α-disubstituted amino acid, meaning it has two methyl groups attached to its alpha-carbon.[1] These methyl groups, combined with the bulky Boc protecting group on the nitrogen, physically obstruct the carboxylic acid group. This spatial crowding makes it difficult for the amine component of the coupling partner to perform a nucleophilic attack, leading to slow reaction rates and low yields with standard coupling methods.[2][3]
Q2: What are the most effective classes of coupling reagents for Boc-Aib-OH?
A2: For sterically demanding couplings like those involving Boc-Aib-OH, uronium/aminium salts and phosphonium salts are generally the most effective.[4][5] Reagents such as HATU, HCTU, and COMU (uronium/aminium), and PyBOP or PyAOP (phosphonium) are highly recommended because they form highly reactive activated esters that can overcome the high activation energy barrier imposed by steric hindrance.[4][6][7][8]
Q3: Can I use standard carbodiimide reagents like DCC or DIC for Boc-Aib-OH coupling?
A3: While cost-effective, standard carbodiimide reagents like DCC (N,N'-Dicyclohexylcarbodiimide) and DIC (N,N'-Diisopropylcarbodiimide), even with additives like HOBt (Hydroxybenzotriazole), are often inefficient for coupling Boc-Aib-OH.[3][4] These methods typically result in very low yields or require impractically long reaction times due to insufficient activation to overcome the steric barrier.[4] If carbodiimides must be used, the addition of DMAP (4-Dimethylaminopyridine) can sometimes accelerate the reaction, but this should be done cautiously.[9]
Q4: What are the main alternative strategies if modern coupling reagents fail?
A4: If highly potent uronium or phosphonium reagents still give poor results, two classical and robust methods can be employed:
-
Symmetrical Anhydride Method: Pre-forming the symmetrical anhydride of Boc-Aib-OH creates a highly activated species for the coupling reaction. This can be accelerated by additives like DMAP.[9]
-
Acid Chloride Method: Converting Boc-Aib-OH to its corresponding acid chloride (Boc-Aib-Cl) generates one of the most reactive acylating agents.[10][11] This method is very effective for hindered couplings but requires careful handling due to the reactivity and potential side reactions.[11][12]
Troubleshooting Guide
This section addresses specific issues encountered during Boc-Aib-OH coupling reactions in a question-and-answer format.
Problem: I am seeing very low or no product yield after my coupling reaction.
-
Potential Cause 1: Insufficient Reagent Reactivity
-
Potential Cause 2: Suboptimal Reaction Conditions
-
Solution: Sterically hindered reactions are slow and require optimized conditions to proceed to completion.[2]
-
Increase Reagent Equivalents: Use a higher excess (2-4 equivalents) of the Boc-Aib-OH and the coupling reagent.[2][4]
-
Extend Reaction Time: Prolong the coupling time significantly, from a standard 1-2 hours to 4-24 hours. Monitor the reaction's progress if possible.[2][4]
-
Elevate Temperature: Carefully increase the reaction temperature to 40-50°C. This can improve the reaction rate but must be done cautiously, as it can increase the risk of side reactions.[4][8]
-
Perform a "Double Coupling": After the initial coupling period, wash the resin (if on solid phase) or work up the reaction, then repeat the procedure with a fresh solution of activated Boc-Aib-OH to acylate any remaining free amines.[2][8]
-
-
-
Potential Cause 3: Peptide Aggregation (Solid-Phase Synthesis)
Problem: I am observing significant side products, such as guanidinylation of the amine.
-
Potential Cause: Incorrect Reagent Addition Order
-
Solution: This side reaction is common with uronium/aminium reagents like HATU when the reagent is allowed to react with the free amine before it has activated the carboxylic acid.[6]
-
Pre-activation is Key: Always pre-activate the Boc-Aib-OH with the coupling reagent and base in a separate vessel for 1-5 minutes before adding this mixture to your amine component.[4][8] This ensures the highly reactive OAt-ester is formed first, minimizing the chance for the coupling reagent to directly react with the amine.
-
-
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency for Hindered Amino Acids
| Reagent Class | Example Reagents | Relative Efficiency for Aib | Key Advantages | Common Issues & Mitigations |
| Uronium/Aminium | HATU, HCTU, COMU | Very High | Rapid activation kinetics and high yields; HOAt-based reagents suppress epimerization.[4][5][6][7] | Can cause guanidinylation if not pre-activated.[6] COMU byproducts are water-soluble, simplifying purification.[5][15] |
| Phosphonium | PyBOP, PyAOP | Very High | High efficiency with low risk of racemization; does not produce carcinogenic byproducts like older BOP reagent.[2][4][5] | Can be more expensive than other options. PyBrOP is even more reactive but may increase racemization.[16] |
| Carbodiimide | DIC, DCC (+ HOBt/Oxyma) | Low to Moderate | Cost-effective and widely available.[17][18] | Often fails or gives very low yields for Aib.[4] Byproduct (DCU) from DCC is insoluble.[17][18] |
| Acid Halide | Boc-Aib-Cl (via SOCl₂) | Extremely High | Highly reactive intermediate ensures coupling but requires a separate activation step.[11][12] | Requires anhydrous conditions; potential for side reactions if not handled carefully.[12][19] |
| Symmetrical Anhydride | (Boc-Aib)₂O (via DIC/DCC) | High | Highly activated species; can be prepared in situ.[9] | Requires a higher equivalent of the starting Boc-Aib-OH. |
Mandatory Visualizations
Diagrams of Key Processes
Caption: Steric hindrance in Boc-Aib-OH coupling reactions.
Caption: Troubleshooting workflow for low-yield Boc-Aib-OH coupling.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol describes a robust method for coupling Boc-Aib-OH using HATU, suitable for both solid-phase and solution-phase synthesis.
-
Reagent Preparation (Activation Step):
-
In a separate, dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve Boc-Aib-OH (1.5 to 3.0 eq.) in anhydrous DMF or NMP.
-
Add HATU (1.45 to 2.9 eq., slightly less than the acid) to the solution.[8]
-
Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (3.0 to 6.0 eq.).[7][8]
-
Stir the mixture at room temperature for 1-5 minutes to allow for pre-activation. The solution should be homogeneous.[4]
-
-
Coupling Reaction:
-
For Solid-Phase: Add the pre-activated mixture from Step 1 to the resin-bound peptide (1.0 eq.) which has a free N-terminal amine.
-
For Solution-Phase: Add the pre-activated mixture from Step 1 to a solution of the amine component (1.0 eq.) in anhydrous DMF or NMP.
-
Agitate the reaction mixture at room temperature. For highly hindered couplings, this may take anywhere from 2 to 24 hours.[2][8]
-
Optional: If the reaction is proceeding slowly, the temperature can be raised to 40-50°C.[4]
-
-
Monitoring and Work-up:
-
For Solid-Phase: Monitor the reaction for completeness using the Kaiser test.[13][14] A negative (yellow) result indicates complete coupling. If the test remains positive (blue), consider a second coupling. Once complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
For Solution-Phase: Monitor by TLC or LC-MS. After completion, quench the reaction with water or saturated aq. NH₄Cl, and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with dilute acid (e.g., 5% citric acid), saturated aq. NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
-
Protocol 2: Coupling via the Acid Chloride Method
This protocol is for particularly challenging cases where other methods have failed. It involves two distinct stages: formation of the acid chloride and the subsequent coupling.
-
Stage 1: Formation of Boc-Aib-Cl
-
Caution: This reaction should be performed in a well-ventilated fume hood using anhydrous solvents and glassware.
-
Dissolve Boc-Aib-OH (1.0 eq.) in anhydrous DCM or THF at 0°C under an inert atmosphere.
-
Add oxalyl chloride or thionyl chloride (1.2 to 1.5 eq.) dropwise to the solution.[12][19] A catalytic amount of DMF (1-2 drops) can be added if using oxalyl chloride.[20]
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure. It is critical to ensure all volatile reagents are removed completely. The resulting crude Boc-Aib-Cl is typically used immediately in the next step without further purification.[12]
-
-
Stage 2: Amide Coupling
-
Dissolve the amine component (1.0 eq.) in anhydrous DCM or THF in a separate flask at 0°C.
-
Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (2.0-2.5 eq.).
-
Dissolve the crude Boc-Aib-Cl from Stage 1 in a minimal amount of anhydrous DCM and add it dropwise to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform a standard aqueous work-up as described in Protocol 1, Step 3 (Solution-Phase). Purify the crude product by column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bachem.com [bachem.com]
- 17. file.globalso.com [file.globalso.com]
- 18. peptide.com [peptide.com]
- 19. Amide Synthesis [fishersci.co.uk]
- 20. reddit.com [reddit.com]
Preventing racemization during the coupling of N-Boc-2-aminoisobutyric acid
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the coupling of N-Boc-2-aminoisobutyric acid (Boc-Aib-OH) and the prevention of racemization in peptide chains.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to a mixture of L- and D-enantiomers.[1] In peptide synthesis, this is a critical issue because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the native L-amino acid sequence.[1] The presence of D-amino acid impurities can result in a final product with reduced or no biological activity, and these diastereomeric impurities are often very difficult to separate during purification.[1]
Q2: Can N-Boc-2-aminoisobutyric acid (Boc-Aib-OH) itself undergo racemization?
A2: No, 2-aminoisobutyric acid (Aib) is an achiral amino acid because its α-carbon is bonded to two identical methyl groups. Therefore, it does not have a chiral center and cannot undergo racemization. The primary challenge with Boc-Aib-OH is the significant steric hindrance caused by its α,α-disubstituted nature.[2][3][4]
Q3: If Boc-Aib-OH is achiral, why is racemization a concern during its coupling?
A3: The concern about racemization arises from the amino acid being activated for coupling to the Aib residue or the Aib-containing peptide. The steric bulk of Aib dramatically slows down the coupling reaction.[4][5] This prolonged reaction time increases the risk for the activated chiral amino acid to racemize via the oxazolone mechanism before the peptide bond is successfully formed.[4]
Q4: What is the primary chemical mechanism of racemization during peptide coupling?
A4: The most common mechanism for racemization during the coupling of N-protected amino acids involves the formation of a 5(4H)-oxazolone intermediate.[1][6] When the carboxyl group of the N-protected amino acid is activated by a coupling reagent, it can cyclize to form an oxazolone. The α-proton of this oxazolone is acidic and can be easily abstracted by a base in the reaction mixture, leading to a loss of chirality.[1][7] The subsequent nucleophilic attack by the amine component on this achiral intermediate can produce both the desired L-L peptide and the undesired D-L diastereomer.[1]
Troubleshooting Guide: High Racemization Levels
This guide provides solutions for researchers who have detected high levels of racemization after a difficult coupling step, such as adding a chiral amino acid to an Aib-containing peptide.
Issue: High levels of diastereomeric impurities detected by HPLC or LC-MS analysis.
This indicates that the activated amino acid underwent significant racemization during the coupling step. The following factors should be reviewed and optimized.
Coupling Reagent Selection
Possible Cause: The coupling reagent forms a highly reactive intermediate that is prone to racemization, especially during slow, sterically hindered couplings. Standard carbodiimide reagents like DCC or DIC used without additives are common culprits.[8]
Solutions:
-
Switch to Onium Salts: For difficult couplings, use uronium/aminium or phosphonium salt reagents, which are known for high coupling efficiency and low racemization risk.[4][9][10]
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective.[2][9][11] HATU is often considered one of the most efficient reagents for hindered couplings.[9] COMU is a safer alternative as it is based on OxymaPure and avoids potentially explosive benzotriazole derivatives.[4][6]
-
Phosphonium Salts: PyBOP and PyAOP are excellent choices that avoid guanidinylation side reactions and are effective for sterically hindered systems.[11][12][13]
-
-
Use Additives with Carbodiimides: If using a carbodiimide like DIC, always include a racemization-suppressing additive. A combination of DIC with OxymaPure is an excellent, low-racemization protocol.[6][8]
Racemization-Suppressing Additives
Possible Cause: The reaction lacks an appropriate additive to stabilize the activated intermediate and prevent oxazolone formation.
Solutions:
-
Use Modern Additives: Add one equivalent of OxymaPure (ethyl (hydroxyimino)cyanoacetate) or HOAt (1-Hydroxy-7-azabenzotriazole). These are superior to the traditional additive HOBt (1-Hydroxybenzotriazole) in suppressing racemization.[7][8][12][14]
-
Avoid HOBt in Difficult Cases: While HOBt is a classic additive, HOAt and Oxyma are generally more effective suppressants for challenging couplings.[7][8]
Base Selection
Possible Cause: The base used in the reaction is too strong or not sterically hindered, readily abstracting the α-proton from the oxazolone intermediate.[8]
Solutions:
-
Use Weaker or Hindered Bases: Replace strong, non-hindered bases like triethylamine (TEA).[8] The recommended bases for minimizing racemization are N,N-Diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), or 2,4,6-collidine.[7][8][11][12]
-
Optimize Base Stoichiometry: Avoid using an excessive amount of base, as this can increase the rate of racemization.[11]
Reaction Conditions
Possible Cause: Prolonged reaction times or elevated temperatures increase the opportunity for the activated intermediate to racemize.
Solutions:
-
Minimize Pre-activation Time: Reduce the time the carboxylic acid is allowed to sit with the coupling reagent and base before the amine component is added. A long pre-activation period increases the chance of oxazolone formation.[8][12]
-
Control Temperature: Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to warm to room temperature only if necessary.[8] While microwave heating can drive difficult couplings to completion, the temperature and time must be carefully optimized to prevent racemization.[2][12]
-
Consider Double Coupling: Instead of a single, prolonged coupling time, perform a "double coupling." After the first coupling (e.g., 45-60 minutes), drain the vessel and add a fresh solution of the activated amino acid to drive the reaction to completion without extending the racemization risk period for a single batch of activated acid.[2][15]
Data Presentation
Table 1: Comparative Performance of Coupling Reagents for Hindered Couplings
| Reagent Class | Example Reagent | Additive Required | Typical Performance for Hindered Coupling | Racemization Risk | Key Advantages |
| Aminium/Uronium | HATU | None (contains HOAt moiety) | High Yield[4] | Low[9] | Very high reactivity, overcomes steric hindrance effectively.[9] |
| Aminium/Uronium | COMU | None (contains Oxyma moiety) | High Yield[4] | Low[8] | Safer (non-explosive), reduced allergenic potential.[4][6] |
| Aminium/Uronium | HBTU | None (contains HOBt moiety) | Significant Yield[12][16] | Low[9] | Cost-effective alternative to HATU, very low racemization.[9] |
| Phosphonium | PyBOP | None | >90% Conversion[4] | Low[12] | Efficient, avoids guanidinylation side reactions.[4] |
| Carbodiimide | DIC | Yes (e.g., Oxyma, HOAt) | Moderate to High | Low (with additive) | Cost-effective, widely used.[10] |
| Acyl Fluoride | TFFH | None | Effective for Aib[6] | Low | Generates highly reactive acyl fluorides in situ.[2][6] |
Table 2: Influence of Base and Additive on Racemization
| Coupling System | Base | Racemization Level | Comments |
| Z-Phe-Val-OH + H-Ala-OMe | Triethylamine (TEA) | High | Small, non-hindered base increases racemization.[7] |
| Z-Phe-Val-OH + H-Ala-OMe | DIPEA | Lower than TEA | Steric hindrance reduces the rate of α-proton abstraction.[7] |
| Z-Phe-Val-OH + H-Ala-OMe | 2,4,6-Collidine | Lowest | Weak, highly hindered base provides the least racemic product.[7] |
| DCC | None | 14.3% (l-d-l) | Without an additive, carbodiimides lead to significant racemization.[17] |
| DCC + HOBt | - | <1% (l-d-l) | HOBt effectively suppresses racemization by forming a more stable active ester.[17] |
| DCC + HOAt | - | ~6% (l-d-l) | In difficult SPPS couplings, HOAt is more effective than HOBt.[17] |
Visualizations
Mechanism of Racemization
Caption: The primary pathway for racemization via the oxazolone intermediate.[1][7]
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting and minimizing racemization.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU
This protocol is recommended for coupling a chiral Boc-amino acid to a sterically hindered N-terminus, such as one containing Aib.
-
Resin Preparation: Swell the peptide-resin (with the free N-terminal amine) in high-purity N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Reagent Preparation (in a separate vessel):
-
Dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) in DMF.
-
Add HATU (2.9 equivalents) to the solution.
-
Add a hindered base, such as DIPEA or NMM (6 equivalents).
-
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature. Do not exceed this time to minimize the risk of racemization.[8][12]
-
Coupling: Immediately add the activated amino acid solution to the swelled resin.
-
Reaction: Agitate the mixture at room temperature for 45-90 minutes. For extremely difficult couplings, this time can be extended, or a second coupling can be performed.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[11][15] A negative result (yellow beads) indicates the reaction is complete.
-
Washing: If the coupling is complete, thoroughly wash the resin with DMF (5-7 times) to remove excess reagents and byproducts. If the Kaiser test is positive, consider a second coupling (repeat steps 2-7).
Protocol 2: Low-Racemization Coupling using DIC/OxymaPure
This protocol provides a cost-effective yet highly efficient method for minimizing racemization.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Reagent Preparation (in a separate vessel):
-
Dissolve the Boc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
-
Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the solution.
-
Coupling: Immediately add the activation mixture to the swelled resin. Unlike protocols with onium salts, a separate pre-activation step is generally not required.
-
Reaction: Agitate the mixture at room temperature. The reaction time may vary from 1 to 4 hours depending on the steric hindrance.
-
Monitoring: Use the Kaiser test to monitor the reaction progress.[15]
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times). If incomplete, a second coupling may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Boc-α-Aminoisobutyric Acid in Peptide Synthesis
Welcome to the Technical Support Center for the use of Boc-α-aminoisobutyric acid (Boc-Aib-OH) in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered when using Boc-Aib-OH in solid-phase peptide synthesis (SPPS)?
A1: The primary challenges associated with the use of Boc-Aib-OH stem from its unique structure. The two methyl groups on the α-carbon introduce significant steric hindrance, leading to several common side reactions:
-
Low Coupling Efficiency: The steric bulk of Boc-Aib-OH can make it difficult to form a peptide bond with the N-terminal amine of the growing peptide chain, resulting in incomplete reactions and deletion sequences.
-
Diketopiperazine (DKP) Formation: Peptides with Aib at or near the N-terminus are prone to intramolecular cyclization to form a stable six-membered diketopiperazine ring, which leads to chain termination and cleavage from the resin.[1][2][3][4][5] This is particularly prevalent when Aib is in the first or second position of the peptide sequence.
-
Epimerization of the Preceding Amino Acid: While Aib itself is achiral, the sterically demanding nature of its coupling can promote the epimerization of the chiral amino acid residue that comes before it in the peptide sequence.[6][7][8]
-
Side Reactions During Boc Deprotection: The tert-butyl cation generated during the acidic removal of the Boc protecting group can cause alkylation of nucleophilic side chains, particularly those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[9][10]
Q2: Why is the coupling of Boc-Aib-OH so difficult compared to other amino acids?
A2: The difficulty in coupling Boc-Aib-OH is primarily due to the steric hindrance imposed by the two methyl groups on the α-carbon. This steric bulk physically blocks the approach of the activated carboxyl group to the nucleophilic amine of the peptide chain, slowing down the reaction rate and often requiring more forceful conditions to achieve complete coupling.[11][12]
Q3: What is diketopiperazine (DKP) formation, and why is it a problem with Aib-containing peptides?
A3: Diketopiperazine (DKP) formation is an intramolecular side reaction where the N-terminal amine of a dipeptide-resin attacks the carbonyl group of the ester linkage to the resin, forming a cyclic dipeptide that is subsequently cleaved from the solid support.[11][13] Peptides containing Aib are particularly susceptible to DKP formation due to the Thorpe-Ingold effect, where the gem-dimethyl groups on the α-carbon of Aib bring the reactive ends of the dipeptide into closer proximity, thereby accelerating the rate of cyclization.
Q4: Can Boc-Aib-OH itself undergo epimerization?
A4: No, α-aminoisobutyric acid is an achiral amino acid because it has two identical methyl groups on its α-carbon, meaning it does not have a stereocenter and therefore cannot epimerize. However, the challenging conditions required to couple Boc-Aib-OH can lead to the epimerization of the preceding chiral amino acid in the sequence.[6][7][8]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency of Boc-Aib-OH
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences (peptide minus Aib) in the final product, confirmed by HPLC/MS.
-
Low overall yield of the desired peptide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Boc-Aib-OH coupling efficiency.
Quantitative Data: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Coupling System | Yield (%) | Racemization (%) | Key Considerations |
| HATU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant | Low | Highly efficient for hindered couplings.[2][14] |
| PyBOP | Z-Aib-OH + H-Aib-OMe | Good | Not Specified | A reliable phosphonium salt reagent.[7][15] |
| PyBroP | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant | Low | More reactive than PyBOP, especially for N-methylated and hindered residues.[2][7] |
| HBTU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant | Low | A common and effective uronium salt reagent.[2] |
| DIC/Oxyma | Fmoc-Aib-OH + H-Aib-Resin | High | Low | A cost-effective carbodiimide method with an additive to enhance reactivity and suppress racemization. |
| Pivaloyl Mixed Anhydride | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | < 10% | - | Not recommended for sterically hindered couplings.[2] |
Note: Yields are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.
Issue 2: Diketopiperazine (DKP) Formation
Symptoms:
-
Significant loss of peptide from the resin, especially after the second amino acid coupling.
-
A major peak in the HPLC of the cleavage solution corresponding to the cyclic dipeptide.
-
Low yield of the full-length peptide.
Mechanism of Diketopiperazine Formation:
Caption: Mechanism of Diketopiperazine (DKP) formation.
Preventative Measures:
-
In Situ Neutralization: This is the most effective method to prevent DKP formation.[6][13] By combining the neutralization and coupling steps, the time the free N-terminal amine is available to initiate cyclization is minimized.
-
Use of Pre-formed Dipeptides: Synthesize the first two amino acids (Boc-Aib-Xaa-OH) in solution and then couple the dipeptide to the resin. This bypasses the vulnerable dipeptide-resin intermediate.
-
Choice of Resin: For Fmoc-based synthesis, using 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation due to its steric bulk. While less common in Boc-chemistry, the principle of steric hindrance near the linkage can be applied.
-
Rapid Coupling: Minimize the time between deprotection, neutralization, and coupling.
Issue 3: Epimerization of the Preceding Amino Acid
Symptoms:
-
Appearance of a diastereomeric impurity in the HPLC analysis of the final peptide, often as a closely eluting peak.
-
Confirmation of the impurity by chiral amino acid analysis or MS/MS fragmentation.
Mechanism of Epimerization via Oxazolone Formation:
Caption: Epimerization mechanism via oxazolone intermediate.
Strategies to Minimize Epimerization:
-
Choice of Coupling Reagent and Additive:
-
Control of Reaction Conditions:
-
Avoid prolonged pre-activation times.
-
Use the weakest base necessary for the reaction, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger bases like DIPEA.
-
Perform the coupling at room temperature or lower, as elevated temperatures can increase the rate of epimerization.[16]
-
Issue 4: Side Reactions During Boc Deprotection
Symptoms:
-
Unexpected peaks in the HPLC/MS analysis of the crude peptide, often with a mass increase of +56 Da (tert-butylation).
-
Discoloration of the cleavage cocktail.
Mechanism of Scavenger Action:
Caption: Mechanism of tert-butyl cation formation and scavenger action.
Recommended Scavenger Cocktails:
| Sensitive Residue(s) | Recommended Scavenger(s) | Typical Cocktail Composition (v/v/v) | Notes |
| General Use | Triisopropylsilane (TIS), Water | TFA/TIS/H₂O (95:2.5:2.5) | A good general-purpose cocktail for many peptides.[3][4] |
| Trp | TIS, 1,2-Ethanedithiol (EDT) | TFA/TIS/EDT/H₂O (94:1:2.5:2.5) | TIS is a highly effective carbocation scavenger, while EDT helps prevent oxidation of the indole ring.[3] |
| Met | Thioanisole, TIS | TFA/Thioanisole/TIS (90:5:5) | Thioanisole is effective at preventing S-alkylation of methionine.[3][4] |
| Cys | EDT, TIS | TFA/EDT/TIS (95:2.5:2.5) | EDT protects the free thiol group from alkylation.[3] |
| Multiple Sensitive Residues | Phenol, Water, Thioanisole, EDT | Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust cocktail for complex peptides containing multiple sensitive residues.[11] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Boc-Aib-OH using HATU
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-Aib-OH (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents).
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated amino acid solution to the drained resin.
-
Incubation: Agitate the reaction vessel at room temperature for 2 to 4 hours. For particularly difficult couplings, the reaction time can be extended or the temperature increased to 40-50°C.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
Protocol 2: In Situ Neutralization for Preventing DKP Formation
-
Boc Deprotection: Perform the standard TFA-mediated deprotection of the N-terminal Boc group.
-
Washing: Wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual acid, followed by DMF (3-5 times).
-
Coupling Mixture Preparation: In a separate vessel, pre-activate the incoming Boc-amino acid (e.g., the third amino acid in the sequence) with a suitable coupling reagent (e.g., HBTU, 2 equivalents) in DMF.
-
In Situ Neutralization and Coupling: Add the pre-activated amino acid solution to the washed peptide-resin. Immediately add the neutralization base (DIPEA, 4 equivalents) to the reaction vessel.
-
Incubation: Agitate the reaction mixture for the standard coupling time (e.g., 30-60 minutes).
-
Monitoring and Washing: Monitor the reaction with the Kaiser test and wash the resin as described in Protocol 1.
Protocol 3: Capping of Unreacted Amines
-
Washing: After an incomplete coupling reaction (confirmed by a positive Kaiser test), wash the peptide-resin thoroughly with DMF.
-
Capping Solution: Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., 10% acetic anhydride, 5% DIPEA in DMF).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the deprotection of the successfully coupled chains.[17][18]
Protocol 4: Quantitative Analysis of Side Reactions by RP-HPLC
-
Sample Preparation: Cleave a small sample of the crude peptide from the resin using the appropriate cleavage cocktail. Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in the initial mobile phase solvent (e.g., water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
HPLC Conditions (General):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30-60 minutes. A shallow gradient (e.g., 0.5-1% B per minute) is often necessary to resolve closely eluting diastereomers (epimers).[10][19][20]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Quantification: Integrate the peak areas of the desired product and the side products. The percentage of each species can be calculated as (Peak Area of Species / Total Peak Area of All Related Peaks) * 100.
References
- 1. Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles [mdpi.com]
- 2. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. chem.uci.edu [chem.uci.edu]
- 18. peptide.com [peptide.com]
- 19. Boosting basic-peptide separation through dynamic electrostatic-repulsion reversed-phase (d-ERRP) liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Reagent Choice for N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine (Boc-Aib-OH)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the sterically hindered amino acid N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine (Boc-Aib-OH) in peptide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of Boc-Aib-OH and offers systematic solutions to overcome them.
Question: Why am I experiencing low coupling yields with Boc-Aib-OH?
Answer:
Low coupling yields with Boc-Aib-OH are a frequent challenge primarily due to its steric hindrance. The two α-methyl groups significantly obstruct the approach of the activated carboxylic acid to the amine, slowing down the reaction.[1][2] Several factors can contribute to this issue:
-
Inadequate Coupling Reagent: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often inefficient for hindered systems.[3][4] More potent reagents are necessary to overcome the steric barrier.
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and time are critical and may require optimization for challenging couplings.[1]
-
Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues like Aib, can aggregate on the solid support, leading to incomplete reactions.[1]
Troubleshooting Steps:
-
Evaluate Your Coupling Reagent: Switch to a more powerful coupling reagent known to be effective for sterically hindered amino acids. Aminium/uronium salts like HATU, HBTU, and COMU, or phosphonium salts like PyBOP and PyAOP, are highly recommended.[2][5]
-
Optimize Reaction Conditions:
-
Increase Reaction Time: Allow for longer coupling times (e.g., 2-4 hours or even overnight) to ensure the reaction goes to completion.
-
Elevate Temperature: Microwave-assisted solid-phase peptide synthesis (SPPS) can significantly accelerate reaction rates and improve yields for hindered couplings.[4][6]
-
Solvent Choice: Ensure good swelling of the resin. N,N-Dimethylformamide (DMF) is a standard choice, but in cases of aggregation, using a mixture of solvents or adding chaotropic salts might be beneficial.
-
-
Perform a Double Coupling: If a single coupling does not result in a complete reaction (as indicated by a positive Kaiser test), performing a second coupling with fresh reagents is a common and effective strategy.[4][6]
Question: I'm observing significant racemization/epimerization in my peptide. How can I minimize this?
Answer:
Racemization, the loss of stereochemical integrity at the chiral center of the amino acid, can be a concern during peptide synthesis, although it is less of an issue for the achiral Aib residue itself. However, the preceding amino acid in the sequence can be susceptible to racemization during activation.
Key Factors Influencing Racemization:
-
Coupling Reagent and Additive: The choice of coupling reagent and additive is crucial. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure are superior to 1-hydroxybenzotriazole (HOBt) in suppressing racemization.[1][5]
-
Base: The type and amount of base used can influence the rate of racemization. Strong bases can increase the risk.
-
Activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component can lead to increased racemization.
Strategies to Minimize Racemization:
-
Select a Low-Racemization Reagent/Additive Combination:
-
Optimize Base Usage:
-
Consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of N,N-diisopropylethylamine (DIPEA).[1]
-
-
Control Activation Time: Minimize the pre-activation time before adding the amine component to the reaction mixture.
Frequently Asked Questions (FAQs)
Question: Which coupling reagents are most effective for Boc-Aib-OH?
Answer:
For sterically hindered amino acids like Boc-Aib-OH, high-reactivity coupling reagents are essential. The most commonly recommended classes are aminium/uronium salts and phosphonium salts.[2][5]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered the gold standard for difficult couplings. It reacts faster and with less epimerization compared to HBTU due to the formation of a more reactive OAt-ester.[3][7][8]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers coupling efficiency comparable to HATU. It is based on OxymaPure, which is non-explosive and has reduced allergenic potential compared to HOBt/HOAt-based reagents.[2][9]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective reagent, though generally considered slightly less reactive than HATU for highly hindered couplings.[7][8]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is also very efficient and avoids the potential side reaction of N-terminal guanidinylation that can occur with aminium/uronium salts.[2][3]
-
PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): A more reactive phosphonium salt that is particularly useful for extremely difficult couplings, such as those involving N-methylated amino acids or other α,α-dialkylglycines.[3]
Question: What is the difference between HATU and HBTU, and which one should I choose for Boc-Aib-OH?
Answer:
The primary difference between HATU and HBTU lies in the additive moiety incorporated into their structures. HATU contains a 7-azabenzotriazole (HOAt) group, while HBTU contains a standard benzotriazole (HOBt) group.[7] The nitrogen atom at the 7-position in HOAt makes the resulting OAt-ester more reactive than the OBt-ester formed by HBTU.[7]
For the coupling of sterically demanding amino acids like Boc-Aib-OH, HATU is the demonstrably superior choice .[8] It generally provides higher coupling efficiencies, faster reaction times, and a lower risk of racemization.[8] While HBTU can be effective, it may require longer reaction times or double coupling to achieve the same results as a single HATU-mediated coupling.[8]
Question: Can I use microwave synthesis for coupling Boc-Aib-OH?
Answer:
Yes, microwave-assisted solid-phase peptide synthesis (SPPS) is a highly effective technique for incorporating sterically hindered residues like Aib.[4] The use of microwave energy can significantly accelerate reaction rates and improve coupling yields, making the synthesis of challenging peptide sequences more feasible.[4]
Quantitative Data Summary
The following table summarizes the performance of various coupling reagents in the context of sterically hindered amino acid couplings.
| Reagent | Coupling System | Yield (%) | Reaction Time | Racemization (%) | Reference(s) |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | 1 - 2 hours | Low | [2] |
| COMU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | Low | [2] |
| HBTU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant | Room Temp | Low | [2] |
| PyBOP | Various Hindered Systems | > 90% | 16 hours | Low | [2] |
| PyBrOP | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | High | 2 hours | Low | [2] |
| T3P® | Epimerization-prone substrates | High | Varies | Minimal | [2] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol provides a general guideline for the manual coupling of Boc-Aib-OH onto a resin.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc-Deprotection (if applicable):
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Boc-Aib-OH:
-
In a separate vial, dissolve Boc-Aib-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add a base, such as DIPEA (6 equivalents), to the amino acid solution and mix briefly.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test or bromophenol blue test) to check for the presence of free primary amines. A negative result indicates a complete coupling. If the test is positive, a second coupling (repeating steps 3 and 4) is recommended.[1]
Protocol 2: Microwave-Assisted SPPS of a Peptide Containing Aib
This protocol outlines a general procedure for incorporating Aib using a microwave peptide synthesizer.[4]
-
Resin Preparation: Swell the Rink Amide resin in DMF in a microwave-compatible reaction vessel.
-
Fmoc-Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C).
-
Wash the resin thoroughly with DMF.
-
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected hindered amino acid (e.g., Fmoc-Aib-OH, 4 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3.9 equivalents), and an additive (e.g., HOAt, 4 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 8 equivalents) to the amino acid solution and briefly mix.
-
Add the activated amino acid solution to the deprotected resin.
-
Perform the microwave-assisted coupling (e.g., 75W, 75°C for 5-10 minutes). For a particularly difficult coupling like Aib, the coupling time and/or temperature may be increased, or a double coupling may be performed.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.[1]
Visualizations
References
Technical Support Center: Managing Aggregation of Peptides Containing Boc-α-aminoisobutyric Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the aggregation of peptides incorporating Boc-α-aminoisobutyric acid (Boc-Aib).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation in Boc-Aib-containing peptides?
A1: The α,α-disubstituted nature of α-aminoisobutyric acid (Aib) significantly restricts its conformational freedom, strongly promoting the formation of stable 3₁₀- or α-helical secondary structures.[1][2] These stable helical structures, particularly if hydrophobic, can self-associate through intermolecular hydrogen bonds and hydrophobic interactions, leading to aggregation.[1][3]
Q2: How can I proactively design a Boc-Aib peptide sequence to minimize aggregation?
A2: Several sequence design strategies can help mitigate aggregation:
-
Limit Contiguous Aib Residues: Long stretches of Aib residues increase the propensity for aggregation. For example, molecular dynamics simulations have shown that Aib homo-peptides with 15 residues readily form stable aggregates, while a 6-residue homo-peptide does not exhibit the same tendency.[1]
-
Incorporate Charged/Polar Flanking Regions: Adding charged or polar amino acids, such as Lysine or Arginine, at the N- or C-terminus can create a "fuzzy coat" that sterically hinders the core from aggregating and improves overall solubility.[1]
-
Introduce "Helix-Breaking" Residues: Strategically placing a residue like proline can introduce a kink in the peptide backbone, potentially disrupting the uniform helical structure that facilitates aggregation.[1]
-
Utilize β-Sheet Breakers: In cases where aggregation may lead to β-sheet formation, incorporating Aib itself can act as a β-breaker by disrupting the formation of intermolecular hydrogen bonds required for β-sheets.[1]
Q3: What are the initial signs of aggregation during solid-phase peptide synthesis (SPPS)?
A3: During SPPS, on-resin aggregation can hinder subsequent coupling and deprotection steps. Key indicators include:
-
Resin Shrinking: A noticeable decrease in the volume of the resin bed is a strong indicator of peptide aggregation.[1][4]
-
Slowed or Incomplete Reactions: Difficulty in achieving complete coupling or deprotection is a common sign. This can be confirmed by a positive Kaiser test after a coupling step.[5]
-
Color Changes: In some instances, the resin may develop a yellowish tint.[6]
Q4: My purified Boc-Aib peptide is forming a gel or precipitating out of solution. What can I do?
A4: This is a common issue for aggregation-prone peptides. To solubilize your peptide, consider the following:
-
Work with Lower Concentrations: Prepare a concentrated stock solution in an appropriate organic solvent and dilute it to the final working concentration immediately before use.[1]
-
Solvent Optimization: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or isopropanol is recommended before slowly adding the aqueous buffer while vortexing.[1]
-
Sonication: Brief sonication in a water bath can aid in dissolving the peptide.[1]
-
Chaotropic Agents: The use of denaturing agents like 6 M guanidine hydrochloride or 8 M urea can help to disrupt aggregates and solubilize the peptide.[6]
-
Storage: Store peptide solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote aggregation.[1] Lyophilization is the best method for long-term storage.[7]
Troubleshooting Guide
Problem 1: Low yield and purity of the crude Boc-Aib peptide after synthesis.
-
Question: I synthesized a Boc-Aib-containing peptide, but the final yield is very low, and the HPLC analysis shows multiple peaks and a broad main peak. What could be the cause, and how can I fix it?
-
Answer: This is a common issue when synthesizing peptides rich in the sterically hindered Aib residue. The primary cause is often incomplete coupling and deprotection reactions due to on-resin aggregation of the growing peptide chain.[1]
-
Immediate Troubleshooting Steps:
-
Monitor Resin Swelling: A decrease in resin volume during synthesis is a strong indicator of aggregation.[1][4]
-
Optimize Coupling: For Aib and any amino acid being coupled to an N-terminal Aib, increase the coupling temperature and time. For example, using microwave irradiation at 100°C for 10 minutes can be effective.[1]
-
Solvent Choice: Switch to more polar solvents like N-methyl-2-pyrrolidone (NMP) or add chaotropic agents like LiCl to disrupt hydrogen bonding.[4][6]
-
Backbone Protection: Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid every six to seven residues to disrupt backbone hydrogen bonding.[4]
-
-
Problem 2: The Boc-Aib peptide is difficult to dissolve after cleavage and lyophilization.
-
Question: My lyophilized Boc-Aib peptide is insoluble in water and common buffers. How can I dissolve it for purification and subsequent experiments?
-
Answer: The insolubility is likely due to strong intermolecular aggregation.
-
Corrective Actions:
-
Organic Solvents: Attempt to dissolve the peptide in a small amount of an organic solvent such as DMSO, DMF, or isopropanol.[1]
-
Acidic Conditions: For basic peptides, dissolving in aqueous acetic acid or a small amount of TFA may help.
-
Strong Denaturants: For highly aggregated peptides, using hexafluoroisopropanol (HFIP) can be very effective at breaking down aggregates.[5]
-
Sonication: Use a brief sonication in a water bath to aid dissolution.[1]
-
-
Problem 3: The Boc-Aib peptide solution becomes cloudy or precipitates over time.
-
Question: My Boc-Aib peptide dissolved initially, but after a short period in solution, it became cloudy or I observed precipitation. What is happening and how can I prevent it?
-
Answer: This indicates that the peptide is self-associating and aggregating in solution. This is driven by hydrophobic interactions between the stable helical structures.[1]
-
Preventative Measures:
-
Work at Lower Concentrations: Prepare a more concentrated stock solution in an appropriate solvent and dilute it to the final working concentration immediately before use.[1]
-
Incorporate Solubilizing Moieties: If in the design phase, consider adding a solubilizing tag, such as a cationic tag (e.g., KKKKGYG), at the N-terminus to improve water solubility.[1]
-
Optimize Buffer Conditions: Screen different pH values and ionic strengths to find conditions that minimize aggregation.
-
Proper Storage: Store peptide solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
-
Quantitative Data Summary
Table 1: Influence of Sequence Length on Aib Homo-Peptide Aggregation
| Peptide Length | Aggregation Tendency | Reference |
| 6 residues | Does not show a tendency to form stable aggregates. | [1] |
| 15 residues | Readily forms stable aggregates. | [1] |
Table 2: Recommended Coupling Conditions for Aib Residues
| Amino Acid Type | Coupling Temperature | Coupling Time | Irradiation | Reference |
| Standard Amino Acids | 90°C | 3 minutes | Microwave | [1] |
| Aib or coupling to N-terminal Aib | 100°C | 10 minutes | Microwave | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Boc-Aib Peptides
-
Resin Selection: Choose a suitable resin based on the C-terminal amino acid (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide).
-
Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1 minute, followed by a 20-30 minute treatment.
-
Neutralization: Neutralize the resin with 5-10% N,N-diisopropylethylamine (DIPEA) in DCM or DMF.
-
Amino Acid Coupling:
-
For standard amino acids, use a coupling cocktail of 5 equivalents of Boc-amino acid, 5 equivalents of a coupling reagent (e.g., HBTU, HATU), and 10 equivalents of DIPEA in DMF.
-
For coupling Boc-Aib or coupling to an N-terminal Aib, use the optimized conditions from Table 2.
-
-
Washing: Wash the resin thoroughly with DMF and DCM after deprotection and coupling steps.
-
Cleavage and Deprotection: After synthesis completion, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain the crude product.[1]
Protocol 2: Characterization of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the lyophilized peptide in an appropriate solvent (e.g., water, or a buffer like 10 mM sodium phosphate). Determine the precise concentration of the peptide solution.[1]
-
Instrument Setup: Use a CD spectrometer and set the wavelength range typically from 190 to 260 nm.
-
Measurement: Place the peptide solution in a quartz cuvette with a suitable path length (e.g., 0.1 cm). Record the CD spectrum at a controlled temperature.
-
Data Analysis: The resulting spectrum can indicate the secondary structure content. A characteristic α-helical spectrum will show negative bands around 208 and 222 nm and a positive band around 195 nm. A β-sheet structure will show a negative band around 218 nm.[6]
Protocol 3: Thioflavin T (ThT) Assay for Amyloid Fibril Detection
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Prepare the ThT working solution by diluting the stock solution to a final concentration of 25 µM in the same buffer.[6]
-
-
Sample Incubation: Incubate the Boc-Aib peptide at the desired concentration in the buffer under conditions that may promote aggregation (e.g., 37°C with gentle agitation). Collect samples at different time points.[6]
-
Assay Procedure:
-
In a 96-well plate, mix 10 µL of the peptide sample with 190 µL of the ThT working solution.
-
Incubate the plate in the dark for 5 minutes at room temperature.[6]
-
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm. An increase in fluorescence intensity indicates the formation of amyloid-like fibrils.
Visualizations
Caption: Experimental workflow for Boc-Aib peptide synthesis and characterization.
Caption: Troubleshooting logic for common Boc-Aib peptide aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Conformations of helical Aib peptides containing a pair of L-amino acid and D-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aqueous channels within apolar peptide aggregates: solvated helix of the alpha-aminoisobutyric acid (Aib)-containing peptide Boc-(Aib-Ala-Leu)3-Aib-OMe.2H2O.CH3OH in crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Peptides with Multiple Boc-Aib-OH Residues
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the purification of synthetic peptides containing multiple α-aminoisobutyric acid (Aib) residues with N-terminal Boc protection.
Troubleshooting Guide
This section addresses common problems encountered during the purification of peptides rich in Boc-Aib-OH, offering systematic approaches to diagnose and resolve these issues.
Problem 1: Low yield and poor purity of the crude peptide after synthesis.
Question: My Solid-Phase Peptide Synthesis (SPPS) of a Boc-Aib-rich peptide resulted in a low yield, and the crude product analysis shows multiple deletion sequences. What is the likely cause and how can I address it?
Answer: This is a frequent issue when synthesizing peptides with the sterically hindered Aib residue. The primary cause is often incomplete coupling and deprotection reactions due to the on-resin aggregation of the growing peptide chain.[1]
Recommended Actions:
-
Optimize Coupling Chemistry: Standard coupling reagents can be inefficient for Aib residues. The use of diisopropylcarbodiimide (DIC) with Oxyma has proven effective for iterative Aib coupling.[1] For particularly difficult couplings, more potent reagents like HATU, HBTU, or PyAOP may be necessary.[2]
-
Increase Coupling Temperature: Microwave-assisted SPPS can enhance coupling efficiency by providing localized heating.[1]
-
Change Synthesis Solvent: If aggregation is suspected, switching from DMF to N-methylpyrrolidone (NMP) or adding a chaotropic agent like DMSO can help disrupt secondary structures.[1]
-
Incorporate Structure-Breaking Residues: Strategically placing a residue like proline can introduce a kink in the peptide backbone, potentially disrupting the stable helical structure that promotes aggregation.[1]
Problem 2: The purified, lyophilized Boc-Aib-rich peptide is insoluble in aqueous buffers.
Question: I have successfully synthesized and purified my Boc-Aib-rich peptide, but the lyophilized powder will not dissolve in my aqueous buffer (e.g., PBS). How can I solubilize my peptide?
Answer: The high content of the hydrophobic Aib residue, combined with the Boc protecting group, significantly reduces the water solubility of the peptide.[1][3] The peptide's charge and the buffer's pH also play a crucial role.
Immediate Troubleshooting Steps:
-
Start with a Small Amount: Always test the solubility on a small portion of your peptide before attempting to dissolve the entire batch.[1]
-
Initial Solvent Choice: First, attempt to dissolve the peptide in sterile, deionized water. If that fails, proceed to the strategies below.[1]
Solubilization Strategies:
| Strategy | Description | When to Use |
| pH Adjustment | Adjust the pH of the buffer to be at least 2 units away from the peptide's calculated isoelectric point (pI).[4] For basic peptides, use a slightly acidic solution (e.g., 10% acetic acid). For acidic peptides, use a slightly basic solution (e.g., 10% ammonium bicarbonate).[1] | When the peptide has a net charge. |
| Organic Solvents | For highly hydrophobic or neutral peptides, initial dissolution in a minimal amount of an organic solvent like DMSO, DMF, or isopropanol is recommended. Subsequently, slowly add the aqueous buffer to the desired concentration while vortexing.[1][4] | For neutral or very hydrophobic peptides. |
| Chaotropic Agents | Prepare a stock solution of 8 M urea or 6 M guanidinium hydrochloride in your desired buffer to help denature and solubilize the peptide.[4] | When aggregation is the primary cause of insolubility. |
| Sonication/Heating | Brief sonication in a water bath can help break up aggregates. Gentle warming can also increase solubility but should be done cautiously to avoid degradation.[1][4] | To aid dissolution in conjunction with other methods. |
Problem 3: Broad, tailing, or multiple peaks during RP-HPLC purification.
Question: My Boc-Aib-rich peptide shows poor peak shape during RP-HPLC, making it difficult to achieve high purity. What could be the cause?
Answer: Poor chromatographic performance is often due to on-column aggregation, strong hydrophobic interactions with the stationary phase, or the presence of closely related impurities from incomplete deprotection.[3][5] The stable helical structure of Aib-rich peptides can also contribute to these issues.
Troubleshooting HPLC Conditions:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Consider a C8 column instead of the standard C18.[6] | C8 columns are less hydrophobic, which can reduce strong retention and improve the peak shape of very hydrophobic peptides.[6] |
| Mobile Phase | Ensure 0.1% TFA is in both aqueous and organic mobile phases. For very hydrophobic peptides, organic modifiers like n-propanol can be used in combination with acetonitrile.[7][8] | TFA acts as an ion-pairing agent to improve peak shape.[5] Stronger organic solvents can improve solubility in the mobile phase.[8] |
| Gradient | Start with a higher initial percentage of organic solvent and use a shallow gradient around the elution point of the peptide.[5][6] | This can prevent on-column precipitation and improve the separation of closely related impurities.[6] |
| Temperature | Increase the column temperature (e.g., 40-60°C).[5] | Higher temperatures can reduce aggregation, decrease mobile phase viscosity, and improve peak shape.[5] |
Frequently Asked Questions (FAQs)
Q1: Why are peptides with multiple Boc-Aib-OH residues so difficult to purify?
A1: The challenges arise from two main properties of Aib. Firstly, the α,α-disubstituted nature of Aib restricts its conformational freedom, strongly promoting the formation of stable 310- or α-helical structures.[1] Secondly, these stable, often hydrophobic, helical structures can self-associate through intermolecular interactions, leading to aggregation and significantly reduced solubility in standard aqueous buffers used for purification.[1][9] The N-terminal Boc group further increases the hydrophobicity of the peptide.[3]
Q2: Can I use a chemical modification to improve the solubility of my Boc-Aib-rich peptide for purification?
A2: Yes, a common strategy is to add a solubility-enhancing tag. Incorporating a short, highly charged sequence (a cationic or anionic tag) at the N- or C-terminus can significantly improve the peptide's solubility in aqueous solutions.[10] For example, a cationic tag like KKKKGYG has been successfully used to make Aib-rich peptides water-soluble, allowing for purification by RP-HPLC.[10]
Q3: What is the best way to remove the Boc protecting group after purification?
A3: The Boc group is typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). A standard cleavage cocktail, for example, TFA/H2O/TIPS (95:2.5:2.5), can be used for a few hours at room temperature to ensure complete deprotection.[2] It is crucial to confirm the complete removal of the Boc group by mass spectrometry, as incomplete deprotection will result in a +100 Da impurity.[5]
Q4: How can I confirm that my peptide has aggregated?
A4: Aggregation can be observed in several ways. Visually, you may see precipitation, cloudiness, or gel formation in your peptide solution.[1] During HPLC analysis, aggregation can manifest as broad, tailing, or even multiple peaks. In some cases, the peptide may precipitate on the column, leading to low recovery. Techniques like Dynamic Light Scattering (DLS) or Circular Dichroism (CD) spectroscopy can also be used to characterize the aggregation state and secondary structure of the peptide in solution.[1]
Q5: Are there alternatives to RP-HPLC for purifying highly hydrophobic Boc-Aib-rich peptides?
A5: While RP-HPLC is the most common method, for extremely difficult cases, other techniques can be considered. For some highly hydrophobic peptides that are insoluble in both aqueous and organic solvents, a method of precipitation in water followed by washing with diethyl ether has been used to circumvent the need for HPLC.[11] However, this method is highly sequence-dependent and may not be universally applicable.
Experimental Protocols
Protocol 1: Stepwise Solubilization of a Hydrophobic Boc-Aib-Rich Peptide
This protocol describes a systematic approach to dissolving a hydrophobic peptide for purification or analysis.
-
Weigh a small amount (e.g., 1 mg) of the lyophilized Boc-Aib-rich peptide into a microcentrifuge tube.
-
Add a minimal volume (e.g., 10-20 µL) of 100% DMSO to the peptide.[4]
-
Vortex or sonicate briefly until the peptide is completely dissolved.
-
While vigorously vortexing your target aqueous buffer (e.g., 0.1% TFA in water), add the peptide-DMSO solution dropwise.[4]
-
If the solution remains clear, continue to add the peptide solution. If precipitation occurs, you have exceeded the solubility limit for that buffer composition. In this case, you may need to try a different buffer or a higher percentage of organic solvent.
Protocol 2: Preparative RP-HPLC of a Boc-Aib-Rich Peptide
This protocol provides a general method for the purification of Boc-Aib-rich peptides.
-
Sample Preparation: Dissolve the crude peptide using the method described in Protocol 1, ideally in the initial mobile phase composition or a solvent with a slightly lower organic content. Filter the sample through a 0.45 µm syringe filter before injection.[3]
-
Column: A semi-preparative C8 or C18 column is typically used.[6]
-
Mobile Phase A: 0.1% TFA in water.[6]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[6]
-
Flow Rate: Use a flow rate appropriate for the semi-preparative column diameter (e.g., 5-20 mL/min).[6]
-
Detection: Monitor the elution at a UV wavelength of 220 nm.[6]
-
Gradient: Based on an initial analytical scouting run, apply a shallow linear gradient around the elution point of the target peptide. For example, if the peptide elutes at 60% B in a scouting run, a preparative gradient of 50-70% B over 40 minutes could be effective.
-
Fraction Collection: Collect fractions across the peak corresponding to the target peptide.
-
Analysis and Processing: Analyze the purity of the collected fractions by analytical HPLC-MS. Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide.[3]
Visualizations
Caption: A logical workflow for troubleshooting the purification of Boc-Aib-rich peptides.
Caption: Key strategies for optimizing HPLC methods for Aib-rich peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nestgrp.com [nestgrp.com]
- 9. The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 11. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine (Boc-Aib-OH) Coupling
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the coupling of the sterically hindered amino acid, N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine (Boc-Aib-OH). Below are troubleshooting guides and frequently asked questions to address common issues encountered during experiments, with a specific focus on the impact of reaction temperature.
Troubleshooting Guide: Impact of Reaction Temperature
This guide addresses common problems related to reaction temperature during the coupling of Boc-Aib-OH.
Issue 1: Low Coupling Yield or Incomplete Reaction
-
Question: My coupling reaction with Boc-Aib-OH is showing low yield, and a Kaiser test indicates the presence of unreacted free amines. How can I improve the outcome?
-
Answer: Low coupling efficiency is a primary challenge when working with the sterically hindered amino acid Boc-Aib-OH.[1][2] If you are experiencing incomplete reactions, consider the following troubleshooting steps, particularly regarding reaction temperature:
-
Initial Steps at Room Temperature:
-
Verify Reagents: Ensure you are using fresh, high-purity solvents (e.g., DMF) and potent coupling reagents such as HATU, HCTU, or PyBOP.[1][3] Confirm the correct stoichiometry of all reagents.[1]
-
Double Coupling: A common and effective strategy is to perform a second coupling. After the initial coupling, re-expose the resin to a fresh solution of activated Boc-Aib-OH.[1][4]
-
-
Temperature Optimization:
-
Moderate Temperature Increase: If the reaction is still incomplete, a moderate increase in temperature can enhance the kinetics of the coupling reaction.[4][5] It is advisable to raise the temperature in increments, for example, to 40-50°C.[1]
-
Microwave Synthesis: For particularly difficult couplings, microwave-assisted synthesis can be highly effective.[1][6] The controlled heating provided by a microwave synthesizer can drive the reaction to completion more efficiently than conventional heating.[6] A reaction temperature of 50°C with a short coupling time has been shown to be effective in microwave-assisted synthesis of peptides containing Aib.[6]
-
-
Workflow for Troubleshooting Low Coupling Yield:
-
Issue 2: Increased Side Reactions at Elevated Temperatures
-
Question: I increased the reaction temperature to improve the coupling of Boc-Aib-OH, but now I am observing a higher level of impurities. What are the likely side reactions, and how can I mitigate them?
-
Answer: While elevated temperatures can improve coupling rates, they can also increase the risk of side reactions. [4]For Boc-Aib-OH, the primary concern at higher temperatures is racemization, although other side reactions can also occur.
-
Racemization: This is a significant risk, especially with prolonged reaction times at elevated temperatures.
[7] * Mitigation Strategies:
* Control Temperature and Time: Optimize the reaction for the shortest time necessary to achieve a good yield at an elevated temperature.
[7] * Choice of Base: Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or collidine, instead of stronger bases like DIPEA.
[5][7] * Coupling Reagents and Additives: Employ additives known to suppress racemization, such as HOAt or Oxyma Pure. [7]Phosphonium-based reagents like PyBOP are also associated with lower levels of racemization.
[7]
-
Logical Diagram of Temperature Effects:
Impact of temperature on reaction outcomes.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting temperature for a Boc-Aib-OH coupling reaction?
-
Q2: How high can I increase the temperature for the coupling of Boc-Aib-OH?
-
Q3: Are there alternatives to increasing the temperature to improve coupling efficiency?
-
A3: Yes, before increasing the temperature, you should consider other strategies. These include performing a double coupling, increasing the reaction time at room temperature, using a higher concentration of reagents, or switching to more potent coupling reagents like HATU or HCTU. [1][4]Changing the solvent system, for instance to NMP to disrupt aggregation, can also be beneficial.
[1][8]
-
Q4: Which coupling reagents are best suited for sterically hindered amino acids like Boc-Aib-OH at elevated temperatures?
-
A4: For difficult couplings, especially at elevated temperatures, robust coupling reagents are recommended. Uronium/aminium salts like HBTU and phosphonium salts like PyBroP have been shown to provide significant yields at room temperature and can be effective at higher temperatures as well. [9]The Boc-NCA method has been reported to be superior for prolonged reaction times or at elevated temperatures.
[9]
Data Presentation
Table 1: Expected Impact of Temperature on Boc-Aib-OH Coupling
Reaction Temperature Expected Coupling Yield Potential for Side Reactions (e.g., Racemization) Recommended Application 0°C Very Low Minimal Not generally recommended due to slow kinetics. Room Temperature (20-25°C) Moderate to Low Low Standard starting condition. May require extended reaction times or double coupling. [5] 40-50°C Moderate to High Moderate Recommended for improving sluggish reactions. [1][4]Requires careful monitoring of reaction time. > 60°C (Conventional Heating) High High Increased risk of significant side reactions; should be used with caution. [7] Microwave (e.g., 50-75°C) High to Very High Moderate to Low (with short reaction times) Efficient method for driving difficult couplings to completion. [1][6]
Experimental Protocols
Protocol 1: Optimized Coupling of Boc-Aib-OH with Temperature Control
This protocol provides a general guideline for the coupling of Boc-Aib-OH in solid-phase peptide synthesis (SPPS) and includes temperature optimization steps.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in high-purity N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection (if applicable): Perform Fmoc deprotection of the N-terminal amine on the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Activation and Coupling (Room Temperature):
-
In a separate vessel, pre-activate Boc-Aib-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF with N,N-Diisopropylethylamine (DIPEA) (6 eq.) for 1-2 minutes.
[1] * Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitoring the Reaction:
-
Troubleshooting and Temperature Increase:
-
Recoupling: If the Kaiser test is positive, perform a second coupling by repeating step 4 with fresh reagents.
-
Elevated Temperature: If the reaction is still incomplete after recoupling, increase the temperature of the reaction vessel to 40-50°C and allow it to proceed for another 1-2 hours.
-
Final Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine (Boc-Aib-OH) and Fmoc-Aib-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of sterically hindered amino acids like α-aminoisobutyric acid (Aib) is a critical step in designing peptides with constrained conformations and enhanced biological activity. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), for introducing Aib significantly influences coupling efficiency, potential side reactions, and overall synthetic success. This guide provides an objective, data-supported comparison of Boc-Aib-OH and Fmoc-Aib-OH to inform the strategic selection of the appropriate building block for your research.
The core challenge in incorporating Aib lies in the steric hindrance presented by the two methyl groups on the α-carbon. This structural feature significantly impedes peptide bond formation, often leading to incomplete coupling and the formation of deletion sequences.[1] Consequently, the selection of the protecting group strategy and coupling conditions is paramount for the successful synthesis of Aib-containing peptides.
At a Glance: Key Differences in Protective Group Strategies
The fundamental distinction between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group, which dictates the overall synthetic approach.
| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethoxycarbonyl) Strategy |
| Nα-Protection | Acid-labile Boc group | Base-labile Fmoc group |
| Deprotection Conditions | Strong acid (e.g., Trifluoroacetic acid - TFA)[] | Mild base (e.g., 20% Piperidine in DMF)[3] |
| Side-Chain Protection | Typically Benzyl-based (removed by strong acid like HF) | Typically t-Butyl-based (removed by TFA)[] |
| Final Cleavage | Harsh conditions (e.g., HF, TFMSA) | Milder conditions (e.g., TFA)[4] |
| Orthogonality | Partial (both Nα and some side-chain groups are acid-labile) | Fully orthogonal (base-labile Nα vs. acid-labile side-chain protection) |
Performance Comparison: Boc-Aib-OH vs. Fmoc-Aib-OH
While direct head-to-head quantitative comparisons in single studies are limited, performance can be extrapolated from the well-established principles of each chemistry and available data.
Coupling Efficiency
The steric bulk of Aib makes its incorporation challenging regardless of the strategy. However, the choice of protecting group can influence the ease of coupling and the required reaction conditions.
| Parameter | Boc-Aib-OH | Fmoc-Aib-OH | Key Considerations |
| Typical Coupling Efficiency | Can be high with optimized protocols | Often requires optimized conditions to achieve high efficiency | Due to significant steric hindrance, standard coupling protocols may result in incomplete reactions for both.[1] |
| Required Coupling Conditions | Often requires stronger activation methods or in situ neutralization protocols. | Necessitates highly reactive coupling reagents (e.g., HATU, HCTU, COMU), extended reaction times, double coupling, or elevated temperatures.[5][6] | The choice of coupling reagent is critical for overcoming the steric hindrance of Aib.[6] |
| Aggregation Tendency | The repeated acidic TFA treatments in Boc-SPPS can help disrupt peptide aggregation, which can be advantageous for hydrophobic sequences. | Aggregation can be a concern for certain sequences, potentially hindering coupling efficiency. | Aib itself can disrupt secondary structures, but the growing peptide chain may still aggregate.[7] |
Racemization
α-Aminoisobutyric acid (Aib) is an achiral amino acid and therefore not susceptible to racemization at its α-carbon. However, the coupling of the subsequent amino acid onto the N-terminus of an Aib residue can be influenced by the preceding bulky residue. Generally, the risk of racemization is more closely tied to the activation method and the specific amino acid being coupled rather than the protecting group on the Aib residue. Activation of amino acids can lead to the formation of racemizable intermediates.[8]
Solubility
The solubility of the protected amino acid in the reaction solvent is crucial for efficient coupling.
| Solvent | Fmoc-Aib-OH Solubility |
| Dimethyl Sulfoxide (DMSO) | ~0.615 M (200 mg/mL)[9] |
| N,N-Dimethylformamide (DMF) | ~0.5 M |
| 2-Methyltetrahydrofuran (2-MeTHF) | 0.2 M |
| Dichloromethane (DCM) | Soluble (quantitative data not readily available) |
| Chloroform | Soluble (quantitative data not readily available) |
| Ethyl Acetate | Soluble (quantitative data not readily available) |
| Acetone | Soluble (quantitative data not readily available) |
Quantitative solubility data for Boc-Aib-OH is not as readily available in the searched literature, but it is generally soluble in common SPPS solvents like DCM and DMF.
Potential Side Reactions
Both strategies have characteristic side reactions that can impact the purity and yield of the final peptide.
| Side Reaction | Boc Strategy | Fmoc Strategy | Mitigation Strategies |
| Incomplete Coupling | A significant risk due to steric hindrance. | A primary challenge, often requiring optimized protocols.[1] | Use of potent coupling reagents, double coupling, elevated temperatures, and extended reaction times.[5][6] |
| Diketopiperazine (DKP) Formation | Can occur, but may be suppressed with in situ neutralization protocols.[7] | More prevalent, especially with an N-terminal Aib residue.[1][7] | Incorporation of a pre-formed dipeptide (e.g., Fmoc-Xaa-Aib-OH).[1] |
| Guanidinylation | Can be suppressed by in situ neutralization.[7] | Can occur with uronium/aminium coupling reagents if not pre-activated.[7] | Pre-activate the amino acid with the coupling reagent before adding to the resin.[7] |
| Acid-catalyzed Side Reactions | Risk of tert-butylation of sensitive residues (e.g., Trp, Met) during TFA deprotection. | Less common due to milder deprotection conditions. | Use of appropriate scavengers during deprotection and cleavage. |
| Base-catalyzed Side Reactions | Not applicable for Nα-deprotection. | Aspartimide formation can occur with Asp residues.[7] | Addition of HOBt to the piperidine deprotection solution.[7] |
Experimental Protocols
High-Efficiency Coupling of Fmoc-Aib-OH using HATU
This protocol is recommended for achieving high coupling efficiency when incorporating the sterically hindered Fmoc-Aib-OH.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-Aib-OH (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
N,N-Dimethylformamide (DMF, peptide synthesis grade)
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (v/v) for 5-10 minutes, drain, and repeat once for 15-30 minutes. Wash the resin thoroughly with DMF (5-7 times).[5]
-
Activation of Fmoc-Aib-OH: In a separate vessel, dissolve Fmoc-Aib-OH and HATU in DMF. Add DIPEA or collidine to the solution and allow to pre-activate for 1-2 minutes.[1]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours. For very difficult couplings, the reaction time can be extended or the temperature can be elevated (e.g., to 50°C), preferably using a microwave peptide synthesizer.[1][5]
-
Monitoring and Washing: Monitor the reaction completion using a suitable test (e.g., Kaiser test for primary amines, though a negative result is expected; a chloranil test may be more appropriate for the subsequent coupling to the Aib residue).[6] Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).[1]
-
Double Coupling (Recommended): To ensure maximum incorporation, it is highly recommended to perform a second coupling by repeating steps 2-4 with a fresh solution of activated Fmoc-Aib-OH.[5]
Standard Coupling of Boc-Aib-OH
This protocol outlines a general procedure for the incorporation of Boc-Aib-OH.
Materials:
-
Resin-bound peptide with a free N-terminal amine trifluoroacetate salt
-
Boc-Aib-OH (2-4 equivalents)
-
HBTU (2-4 equivalents) or DCC/HOBt (2-4 equivalents each)
-
N,N-Diisopropylethylamine (DIPEA) (4-8 equivalents for neutralization and coupling)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF, peptide synthesis grade)
Procedure:
-
Resin Preparation: Swell the resin in DCM or DMF.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), followed by a 15-25 minute treatment to ensure complete removal of the Boc group. Wash the resin with DCM and then IPA.[10]
-
Neutralization: Neutralize the N-terminal amine trifluoroacetate salt by washing the resin with a solution of 5-10% DIPEA in DCM or DMF.
-
Coupling Reaction:
-
In situ Neutralization with HBTU: In a separate vessel, dissolve Boc-Aib-OH and HBTU in DMF. Add this solution to the resin, followed by the addition of DIPEA. Agitate the mixture at room temperature for 1-4 hours.
-
DCC/HOBt Coupling: Dissolve Boc-Aib-OH and HOBt in DMF and add to the neutralized resin. Then, add a solution of DCC in DCM. Agitate the mixture at room temperature for 2-6 hours.
-
-
Monitoring and Washing: Monitor the reaction completion using the Kaiser test. Upon completion, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Decision-Making Workflow
The choice between Boc-Aib-OH and Fmoc-Aib-OH depends on several factors, including the peptide sequence, available equipment, and downstream applications.
Caption: Decision workflow for selecting between Boc-Aib-OH and Fmoc-Aib-OH.
Experimental Workflow: High-Efficiency Fmoc-Aib-OH Coupling
Caption: Workflow for high-efficiency coupling of Fmoc-Aib-OH.
Conclusion and Recommendations
The choice between Boc-Aib-OH and Fmoc-Aib-OH is contingent on the specific requirements of the peptide synthesis project.
-
Fmoc-Aib-OH is generally favored in modern peptide synthesis due to the milder deprotection conditions, which are compatible with a wider range of sensitive amino acids and allow for the synthesis of longer peptides with less risk of side-chain modification.[] The extensive literature on optimized coupling protocols for Fmoc-Aib-OH provides a robust framework for its successful incorporation, albeit often requiring more forceful conditions.
-
Boc-Aib-OH remains a viable and sometimes advantageous option, particularly for the synthesis of highly hydrophobic or aggregation-prone sequences where the repeated TFA deprotection steps can help maintain resin solvation and accessibility.[7] However, the requirement for harsh cleavage conditions (HF) necessitates specialized equipment and careful handling.
For most applications, starting with the Fmoc-Aib-OH strategy and employing a potent coupling reagent like HATU or COMU with a double coupling protocol is the recommended approach. For particularly challenging sequences prone to aggregation, the Boc strategy should be considered. Ultimately, a careful evaluation of the peptide sequence and available resources will guide the optimal choice for incorporating the valuable, structure-defining Aib residue into your peptide of interest.
References
- 1. benchchem.com [benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Overview of Custom Peptide Synthesis [peptide2.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chempep.com [chempep.com]
Navigating the Synthesis and Purification of Aib-Containing Peptides: A Comparative Purity Analysis
The incorporation of N-Boc-2-aminoisobutyric acid (Boc-Aib-OH), a non-proteinogenic amino acid, into peptide sequences offers significant advantages in drug design and development. Its unique gem-dimethyl structure at the α-carbon induces and stabilizes helical secondary structures, such as 3₁₀- and α-helices, and provides notable resistance to proteolytic degradation.[1] These properties make Aib-containing peptides attractive candidates for therapeutic applications, including as antimicrobial agents and drug delivery vehicles.[1] However, the very steric hindrance that confers these benefits also presents considerable challenges during peptide synthesis, often impacting the final purity of the product. This guide provides a comparative analysis of peptide purity with and without the inclusion of Aib, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Challenge of Steric Hindrance in Aib-Containing Peptide Synthesis
The primary obstacle in synthesizing peptides containing Aib is the steric hindrance caused by the gem-dimethyl groups on the α-carbon.[1] This bulkiness impedes the formation of peptide bonds, particularly when coupling an Aib residue to another amino acid or, even more challenging, to another Aib residue.[1][2] Inefficient coupling can lead to a higher prevalence of deletion sequences, where one or more amino acids are missing from the final peptide, and truncated sequences.[3][4] Consequently, the crude purity of Aib-containing peptides is often lower than that of their counterparts lacking this sterically hindered residue.
To overcome these synthetic hurdles, specialized protocols are necessary. These often involve the use of more potent coupling reagents and may require longer reaction times or elevated temperatures, for instance, through microwave-assisted solid-phase peptide synthesis (SPPS).[1][2] While manual synthesis is a viable option for small-scale production and methods development, automated synthesis, particularly with microwave assistance, offers a more efficient, reproducible, and high-throughput solution for producing Aib-containing peptides.[1]
Comparative Analysis of Peptide Purity
The most common and effective method for analyzing peptide purity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][5][6] This technique separates the target peptide from impurities based on hydrophobicity.[5] The resulting chromatogram provides a quantitative measure of purity, typically expressed as the percentage of the main peak's area relative to the total area of all peaks.[3][7]
The inclusion of Aib can significantly alter a peptide's chromatographic behavior. The increased hydrophobicity imparted by the Aib residue often leads to longer retention times on RP-HPLC columns.[8] Careful optimization of HPLC parameters, including the choice of stationary phase (e.g., C8 vs. C18 columns), mobile phase composition, and gradient, is crucial for achieving effective purification of these complex peptides.[8]
Quantitative Data Summary
The following tables provide a comparative overview of the impact of Aib on peptide synthesis and purity.
Table 1: Crude and Purified Purity of a Model Peptide With and Without Aib
| Peptide Sequence | Crude Purity (%) | Purified Purity (%) | Overall Yield (%) |
| H-Ala-Val-Gly-Leu-Ile-NH₂ | ~75-85 | >98 | ~30-40 |
| H-Ala-Aib-Gly-Leu-Ile-NH₂ | ~50-65 | >98 | ~15-25 |
Note: These are representative values and can vary based on the specific sequence and synthesis conditions.
Table 2: Comparison of Analytical Techniques for Peptide Quality Assessment
| Analytical Method | Primary Application | Information Provided |
| RP-HPLC with UV Detection | Purity assessment and quantification of impurities | Retention time, peak area (% purity)[7] |
| Mass Spectrometry (MS) | Identity confirmation and impurity identification | Molecular weight of the peptide and by-products[3][9] |
| Amino Acid Analysis (AAA) | Net peptide content determination | Amino acid composition and ratios[7][9] |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Detailed 3D structure of the peptide[9] |
Experimental Protocols
Detailed methodologies are essential for reproducible peptide synthesis and analysis. Below are generalized protocols for the synthesis and purification of peptides, with specific considerations for Aib incorporation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the general steps for synthesizing a peptide on a solid support.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least one hour.[1]
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling:
-
For standard amino acids, activate the Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA or DIC/Oxyma) and add it to the resin. Allow the reaction to proceed for 1-2 hours.
-
For N-Boc-Aib-OH , due to steric hindrance, a more potent coupling reagent like HATU or longer coupling times may be necessary. Double coupling (repeating the coupling step) is often employed to ensure complete reaction.[1]
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[10]
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis and Purification
This protocol details the analysis and purification of the synthesized peptide.
-
Sample Preparation: Dissolve the crude lyophilized peptide in an appropriate solvent, typically a mixture of water and acetonitrile with 0.1% TFA, to a concentration of 1 mg/mL.[7]
-
Analytical HPLC:
-
Column: C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).[8]
-
Mobile Phase A: 0.1% TFA in water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[8]
-
Gradient: A typical scouting gradient is 5-95% B over 30 minutes. For peptides containing the more hydrophobic Aib, a shallower gradient may be required for better separation.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV absorbance at 214 nm and 280 nm.[8]
-
-
Preparative HPLC:
-
Based on the analytical results, develop a focused gradient for preparative scale purification on a larger diameter column.
-
Inject the crude peptide solution and collect fractions corresponding to the main peak.
-
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC and Mass Spectrometry to confirm the purity and identity of the target peptide.[8]
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.[8]
Visualizing the Workflow and Challenges
Diagrams created using the DOT language can help visualize the complex processes involved in peptide synthesis and analysis.
Caption: Workflow of Solid-Phase Peptide Synthesis.
Caption: Challenges and Solutions in Aib-Peptide Synthesis.
Caption: Peptide Analysis and Purification Workflow.
Conclusion
The inclusion of N-Boc-2-aminoisobutyric acid in peptide synthesis imparts valuable structural and stability-enhancing properties, making it a powerful tool in therapeutic peptide design. However, the inherent steric hindrance of Aib necessitates specialized synthetic strategies to mitigate challenges such as incomplete coupling and the formation of impurities. While peptides containing Aib may exhibit lower crude purity compared to their non-Aib counterparts, the implementation of optimized protocols, including the use of potent coupling reagents and advanced purification techniques like RP-HPLC, can yield final products of high purity. A thorough understanding of these challenges and the analytical methods to overcome them is paramount for researchers and drug developers aiming to harness the full potential of Aib-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 3. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 4. jpt.com [jpt.com]
- 5. renyi.hu [renyi.hu]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
A Comparative Guide to the Biological Efficacy of Peptides Incorporating L- vs. D-Amino Acids alongside N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of peptides, with a focus on the strategic incorporation of D-amino acids versus their natural L-enantiomers, particularly in sequences containing the achiral amino acid 2-methyl-alanine (α-aminoisobutyric acid, Aib). The use of N-((1,1-dimethylethoxy)carbonyl) (Boc) as a protecting group is a standard procedure in the synthesis of these peptides.
It is important to clarify that 2-methyl-alanine (Aib) is an achiral amino acid as its α-carbon is bonded to two methyl groups, and therefore, it does not exist in L- and D-forms. This guide will focus on the impact of introducing stereochemical diversity through other amino acid residues within a peptide that may also contain Aib. The incorporation of D-amino acids and Aib are powerful strategies in medicinal chemistry to enhance the therapeutic potential of peptides by improving their stability and modulating their conformation.[1][2]
Key Principles: L- vs. D-Amino Acids and the Role of Aib
The substitution of naturally occurring L-amino acids with their D-enantiomers profoundly alters a peptide's biological properties. The primary advantage is the significant enhancement of stability against enzymatic degradation.[3] L-peptides are readily cleaved by proteases, leading to a short in vivo half-life, whereas the stereochemistry of D-amino acids renders peptide bonds resistant to cleavage by most endogenous proteases.[4] However, this increased stability does not always directly translate to retained or enhanced biological activity, as the altered three-dimensional structure can affect receptor binding and overall efficacy.[1]
The inclusion of Aib, a non-proteinogenic amino acid, imposes significant conformational constraints on the peptide backbone due to its gem-dimethyl substitution at the α-carbon. This rigidity strongly favors the formation of helical structures, such as the 3₁₀-helix and α-helix.[5] This structural stabilization can lead to a more favorable pre-organization for target binding, enhanced biological activity, and improved pharmacokinetic properties.[6][7]
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from comparative studies on peptides containing D-amino acids or Aib, illustrating their impact on biological efficacy and stability.
Table 1: Antimicrobial Activity of Esculentin-1a(1-21)NH₂ and its Aib-containing Analog
| Organism | Esculentin-1a(1-21)NH₂ MIC (µM) | [Aib¹,¹⁰,¹⁸]-Esculentin-1a(1-21)NH₂ MIC (µM) |
| Staphylococcus aureus | 16 - 64 | 4 - 8 |
| Bacillus cereus | 8 - 32 | 2 - 4 |
| Escherichia coli | 4 - 8 | 4 - 8 |
| Pseudomonas aeruginosa | 8 - 16 | 8 - 16 |
Data adapted from a study on the effects of Aib residue insertion on the antimicrobial properties of an amphibian-derived peptide. The incorporation of Aib residues was shown to make the peptide more active against several Gram-positive bacterial strains.[6]
Table 2: Proteolytic Stability of Peptides
| Peptide | Amino Acid Configuration | Half-life in Human Serum |
| Model Peptide A | All L-amino acids | < 1 hour |
| Model Peptide A' | Contains D-amino acid substitutions | > 24 hours |
| Model Peptide B | Contains Aib substitutions | Significantly increased vs. native |
This table represents a qualitative summary based on multiple studies indicating that peptides containing D-amino acids or Aib exhibit substantially longer half-lives in the presence of proteases.[2][3]
Table 3: Cytotoxicity of L- and D-Melittin Peptides
| Peptide | IC₅₀ against RAW 264.7 cells (µg/mL) |
| L-Melittin | 2.8 |
| D-Melittin | 3.1 |
This data shows that in the case of the lytic peptide melittin, the L- and D-enantiomers demonstrated comparable in vitro cytotoxicity.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
Objective: To synthesize peptides incorporating L- or D-amino acids and Aib using the Boc/Bzl strategy.
Materials:
-
Boc-protected amino acids (L and D forms), Boc-Aib-OH
-
Merrifield resin
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Hydrofluoric acid (HF) for cleavage
Protocol:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours.
-
First Amino Acid Coupling:
-
Dissolve Boc-amino acid (e.g., Boc-Ala-OH) in a minimal amount of DMF.
-
Add 1 equivalent of DCC/HOBt.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin with DCM and then neutralize with a 10% DIPEA in DCM solution.
-
Subsequent Amino Acid Coupling: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence. For the sterically hindered Aib, a double coupling or the use of a more potent coupling agent like HBTU may be necessary.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with liquid HF at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Peptide stock solutions
-
Spectrophotometer
Protocol:
-
Bacterial Culture Preparation: Grow bacteria in MHB to the mid-logarithmic phase. Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide in MHB in a 96-well plate.
-
Inoculation: Add an equal volume of the diluted bacterial culture to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of peptides on mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Peptide stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the peptide and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the peptide that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the peptide concentration.
Mandatory Visualization
Signaling Pathway
Caption: Inhibition of the p53-MDM2 interaction by an Aib-containing peptide.
Experimental Workflow
Caption: Experimental workflow for comparing L- and D-amino acid containing peptides.
References
- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. all-D proline-rich cell-penetrating peptides: a preliminary in vivo internalization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stereochemistry of peptides containing alpha-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Protected 2-Methyl-Alanine Derivatives
In the landscape of peptide synthesis and drug development, the use of non-proteinogenic amino acids like 2-methyl-alanine (aminoisobutyric acid, Aib) is crucial for designing peptides with constrained conformations and enhanced stability. The steric hindrance imposed by the gem-dimethyl group at the α-carbon of Aib presents unique challenges in peptide synthesis, particularly concerning the efficiency of coupling and the cleavage of Nα-protecting groups. This guide provides an objective comparison of the stability of three commonly used Nα-protected derivatives of 2-methyl-alanine: Boc-Aib, Fmoc-Aib, and Cbz-Aib, supported by established chemical principles and experimental data.
The selection of a protecting group is a critical decision in peptide synthesis, governed by the principle of orthogonality. Orthogonal protecting groups can be selectively removed under distinct chemical conditions, allowing for the stepwise assembly of complex peptide sequences without affecting other protected functionalities.[1][2] The three protecting groups discussed here—tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz)—form the cornerstone of modern peptide chemistry due to their distinct cleavage requirements.
The Challenge of 2-Methyl-Alanine (Aib)
The two methyl groups on the α-carbon of 2-methyl-alanine create significant steric hindrance. This bulkiness can impede both the coupling of the amino acid and the subsequent deprotection of its N-terminus. Consequently, reaction conditions that are standard for proteinogenic amino acids often need to be optimized—for instance, by increasing reaction times, temperature, or using more potent reagents—to achieve high yields when working with Aib-containing peptides.[3]
Comparative Stability of Protected 2-Methyl-Alanine
The stability of Boc-Aib, Fmoc-Aib, and Cbz-Aib is determined by their susceptibility to different chemical environments. The following table summarizes their relative stability under common reaction conditions used in peptide synthesis. While specific quantitative deprotection rates for Aib derivatives are not always available, the data is extrapolated from the known behavior of these protecting groups with standard and sterically hindered amino acids.
| Condition | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Strong Acid (e.g., TFA, HCl) | Labile[4][] | Stable[6] | Stable (though can be cleaved with HBr/AcOH)[7] |
| Base (e.g., 20% Piperidine in DMF) | Stable[] | Labile[6] | Stable[6] |
| Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Stable[] | Not completely stable, can be cleaved[8] | Labile[7][9] |
| Nucleophiles | Generally Stable | Labile (cleaved by primary/secondary amines) | Stable |
Orthogonal Deprotection Strategies
The distinct cleavage conditions for Boc, Fmoc, and Cbz protecting groups allow for their use in orthogonal synthesis schemes. This is a fundamental concept for constructing complex peptides where different parts of the molecule need to be manipulated independently.[1][2]
Experimental Protocols
The following sections provide detailed methodologies for the deprotection of Boc-, Fmoc-, and Cbz-protected 2-methyl-alanine. It is important to note that due to the steric hindrance of Aib, reaction times may need to be extended, and progress should be carefully monitored by an appropriate analytical technique such as TLC or LC-MS.
General Deprotection Workflow
The workflow for a typical deprotection reaction involves dissolving the protected amino acid or peptide, adding the deprotection reagent, monitoring the reaction to completion, and then working up the reaction to isolate the deprotected product.
Protocol 1: Deprotection of Boc-2-methyl-alanine
The Boc group is reliably cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) is commonly used.
-
Reagents and Materials:
-
Boc-Aib-OH or Boc-Aib-containing peptide
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask and magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the solution to make a final concentration of 50% TFA in DCM (v/v).[]
-
Remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. For Boc-Aib, the reaction may take from 30 minutes to several hours.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM two to three times.[4]
-
The resulting crude product (as a TFA salt) can be used directly or purified further.
-
Protocol 2: Deprotection of Fmoc-2-methyl-alanine
The Fmoc group is labile to basic conditions, with a solution of piperidine in an aprotic polar solvent being the standard reagent.
-
Reagents and Materials:
-
Fmoc-Aib-OH or Fmoc-Aib-containing peptide attached to a solid support
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Solid-phase synthesis reaction vessel
-
-
Procedure (for Solid-Phase Peptide Synthesis):
-
Swell the Fmoc-Aib-resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[2]
-
Agitate the mixture at room temperature. For sterically hindered residues like Aib, an initial deprotection of 5-10 minutes followed by a second treatment of 15-30 minutes may be necessary.[3]
-
Drain the piperidine solution.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]
-
The resin is now ready for the next coupling step.
-
Protocol 3: Deprotection of Cbz-2-methyl-alanine
The Cbz group is most commonly removed by catalytic hydrogenolysis, a mild and efficient method.[7]
-
Reagents and Materials:
-
Cbz-Aib-OH or Cbz-Aib-containing peptide
-
Methanol (MeOH) or other suitable solvent
-
Palladium on carbon (10% Pd/C) catalyst
-
Hydrogen source (Hydrogen gas balloon or a transfer hydrogenolysis reagent like ammonium formate)
-
Reaction flask, stirrer, and filtration apparatus (e.g., Celite® pad)
-
-
Procedure (using H₂ gas):
-
Dissolve the Cbz-protected substrate in methanol in a round-bottom flask.[10]
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this purge cycle 2-3 times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed. This can take from a few hours to overnight.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Wash the filter pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.[10]
-
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 9. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Spectroscopic Comparison of N-Boc-2-aminoisobutyric Acid from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
N-Boc-2-aminoisobutyric acid (Boc-Aib-OH) is a crucial building block in peptide synthesis, prized for its ability to induce helical conformations. The purity and consistency of this reagent are paramount for the successful synthesis of complex peptides. This guide provides a comparative overview of the spectroscopic properties of N-Boc-2-aminoisobutyric acid, offering a baseline for researchers to assess the quality of this material from various suppliers. Due to the limited availability of directly comparable, supplier-specific spectroscopic data in the public domain, this guide establishes a representative spectroscopic profile based on available data for high-purity N-Boc-2-aminoisobutyric acid.
Summary of Spectroscopic Data
The following table summarizes the expected spectroscopic data for high-purity N-Boc-2-aminoisobutyric acid based on data from various chemical suppliers and spectral databases. These values can serve as a benchmark for quality control.
| Spectroscopic Technique | Parameter | Representative Value/Range | Source/Reference |
| FTIR (ATR) | O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) | Alfa Aesar |
| N-H Stretch (Boc-carbamate) | ~3350 cm⁻¹ | Alfa Aesar | |
| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ | Alfa Aesar | |
| C=O Stretch (Boc-carbamate) | ~1685 cm⁻¹ | Alfa Aesar | |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | ~5.07 ppm (s, 1H, N-H) | ChemicalBook[1] |
| ~1.54 ppm (s, 6H, 2 x CH₃) | ChemicalBook[1] | ||
| ~1.45 ppm (s, 9H, C(CH₃)₃) | ChemicalBook[1] | ||
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | ~179 ppm (C=O, Carboxylic Acid) | Theoretical/Literature |
| ~155 ppm (C=O, Boc-carbamate) | Theoretical/Literature | ||
| ~80 ppm (C(CH₃)₃) | Theoretical/Literature | ||
| ~57 ppm (C(CH₃)₂) | Theoretical/Literature | ||
| ~28 ppm (C(CH₃)₃) | Theoretical/Literature | ||
| ~25 ppm (C(CH₃)₂) | Theoretical/Literature | ||
| Mass Spectrometry (ESI-) | [M-H]⁻ | m/z 202.12 | Theoretical |
| [M+Na-2H]⁻ | m/z 224.10 | Theoretical |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols represent standard procedures for the characterization of N-Boc-2-aminoisobutyric acid.
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Instrument: A standard FTIR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid N-Boc-2-aminoisobutyric acid powder is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
-
Data Processing: The resulting spectrum is baseline corrected and the peaks are labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of N-Boc-2-aminoisobutyric acid is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is performed. A larger number of scans is typically required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to TMS.
Mass Spectrometry (MS)
-
Instrument: An electrospray ionization (ESI) mass spectrometer.
-
Sample Preparation: A dilute solution of N-Boc-2-aminoisobutyric acid is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: The sample solution is infused into the ESI source. Spectra are typically acquired in both positive and negative ion modes.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions are determined.
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for the spectroscopic comparison of N-Boc-2-aminoisobutyric acid from different suppliers.
References
Unveiling the Unseen: A Comparative Guide to Validating N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine Incorporation by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids such as N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine (Boc-Aib-OH) is paramount for the synthesis of peptides with enhanced therapeutic properties. This guide provides an objective comparison of mass spectrometry-based validation with alternative methods, supported by detailed experimental protocols and data, to ensure the structural integrity of synthesized peptides.
The introduction of sterically hindered amino acids like Boc-Aib-OH can significantly influence a peptide's conformation and stability. However, its bulky nature presents challenges during solid-phase peptide synthesis (SPPS), potentially leading to incomplete couplings and the formation of deletion sequences. Consequently, rigorous analytical validation is not just a quality control measure, but a critical step in the development of novel peptide-based therapeutics. Mass spectrometry has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity.
Performance Comparison: Mass Spectrometry vs. Edman Degradation
The two primary methods for peptide sequence validation are mass spectrometry (MS) and Edman degradation. The choice between them hinges on various factors, including the nature of the amino acid, required sequence coverage, sample amount, and desired throughput.[1]
| Feature | Mass Spectrometry (LC-MS/MS) | Edman Degradation |
| Principle | Measures the mass-to-charge ratio of the peptide and its fragments to deduce the sequence. | Sequential chemical removal and identification of N-terminal amino acids.[1] |
| Sensitivity | High (low fmol to pmol range).[2][3] | Moderate (low pmol range).[4] |
| Throughput | High (capable of analyzing hundreds of samples per day with automation).[5] | Low (approximately 45-60 minutes per residue).[6] |
| Sequence Coverage | Can provide full sequence coverage. | Limited to N-terminal sequencing (typically up to 30-50 residues).[7] |
| Compatibility with Boc-Aib-OH | High. The mass difference confirms incorporation, and fragmentation patterns pinpoint the location. | Problematic. The bulky Boc group and the α,α-disubstituted nature of Aib can hinder or halt the sequencing process. |
| De Novo Sequencing | Possible, though complex for novel unnatural amino acids.[8] | Straightforward for the N-terminal sequence.[1] |
| Sample Purity Requirement | Can analyze complex mixtures. | Requires a highly purified sample.[7] |
| Cost | High initial instrument cost, lower cost per sample with high throughput. | Lower initial instrument cost, higher cost per sample for extensive sequencing. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Boc-Aib-OH Containing Peptide
This protocol outlines a general manual Fmoc/tBu-based SPPS workflow for incorporating Boc-Aib-OH.
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Standard): For standard amino acids, pre-activate the Fmoc-protected amino acid (3 eq.) with HCTU (2.9 eq.) and diisopropylethylamine (DIPEA) (6 eq.) in DMF. Add to the resin and agitate for 1-2 hours.
-
Boc-Aib-OH Coupling: Due to steric hindrance, the coupling of Boc-Aib-OH requires more stringent conditions. Pre-activate Boc-Aib-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF. Extend the coupling time to 4 hours or consider a double coupling.
-
Washing: After each coupling and deprotection step, wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. Note: The Boc group on Aib will also be removed during this step.
-
Peptide Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize the purified peptide.
Protocol 2: LC-MS/MS for Validation of Aib Incorporation
This protocol provides a general method for analyzing the synthesized peptide to confirm the incorporation of aminoisobutyric acid (Aib).
-
Sample Preparation:
-
Reconstitute the lyophilized peptide in 0.1% formic acid in water to a stock concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase.[9]
-
-
Liquid Chromatography (LC) Parameters:
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
-
Full Scan (MS1): Acquire spectra from m/z 200-2000 to determine the molecular weight of the peptide.
-
Tandem MS (MS/MS): Select the precursor ion corresponding to the peptide for fragmentation using collision-induced dissociation (CID). Acquire product ion spectra to confirm the amino acid sequence.
-
-
Data Analysis:
-
Molecular Weight Confirmation: Compare the observed monoisotopic mass of the peptide in the MS1 spectrum with the theoretical mass. The incorporation of Aib instead of Alanine (Ala) will result in a mass increase of 14.01565 Da.
-
Sequence Verification: Analyze the MS/MS spectrum. The fragmentation pattern will produce a series of b- and y-ions. The mass difference between adjacent ions of the same type will correspond to the mass of an amino acid residue. The presence of a mass difference of 85.05276 Da (the residue mass of Aib) will confirm its incorporation and position within the peptide sequence. The fragmentation of peptides containing Aib can be complex, and characteristic neutral losses may be observed.[11]
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical flow, the following diagrams are provided.
Conclusion
The validation of this compound incorporation is a critical step in the development of novel peptides. While Edman degradation has its merits for N-terminal sequencing of simple peptides, its limitations in handling modified and sterically hindered amino acids are significant. Mass spectrometry, particularly LC-MS/MS, stands out as the superior method, providing comprehensive, sensitive, and high-throughput analysis. It not only confirms the successful incorporation of Boc-Aib-OH but also precisely determines its location within the peptide sequence, making it an indispensable tool for researchers and drug developers in the field of peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sub-femtomole peptide detection in ion mobility-time-of-flight mass spectrometry measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Sequencing by Edman Degradation - Medizinische Universität Innsbruck [i-med.ac.at]
- 5. pnas.org [pnas.org]
- 6. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 7. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 8. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational analysis of peptides containing Boc-α-aminoisobutyric acid versus other amino acids
For researchers, scientists, and drug development professionals, understanding the conformational preferences of amino acids within a peptide is paramount for designing novel therapeutics and functional biomaterials. The incorporation of non-proteinogenic amino acids, such as α-aminoisobutyric acid (Aib), offers a powerful tool to enforce specific secondary structures. This guide provides a comprehensive comparison of the conformational properties of peptides containing N-tert-butoxycarbonyl (Boc)-protected Aib against those with other common amino acids, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD).
Introduction to Conformational Constraints
The conformational flexibility of a peptide backbone is largely dictated by the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of each amino acid residue. Standard L-amino acids possess a degree of flexibility that allows them to adopt various conformations, including helices, sheets, and random coils. However, the introduction of α,α-disubstituted amino acids like Aib dramatically restricts this conformational landscape. The gem-dimethyl group on the α-carbon of Aib introduces significant steric hindrance, which sterically favors dihedral angles corresponding to helical structures, primarily the 3₁₀-helix and the α-helix.[1] This inherent constraint makes Aib a potent helix-inducer, even in short peptide sequences.[2] The Boc protecting group, commonly used in peptide synthesis, does not significantly alter these intrinsic conformational preferences but is a key feature of the synthetic peptides studied.
Data Presentation: Comparative Conformational Parameters
The following tables summarize key quantitative data from X-ray crystallography and NMR spectroscopy, offering a direct comparison of the conformational parameters of peptides containing Boc-Aib versus other Boc-protected amino acids.
Table 1: Crystallographic Data of Boc-Protected Amino Acids
This table presents a comparison of the crystal structures of several Boc-protected amino acids, providing insights into their solid-state conformations.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| Boc-L-Alanine | C₈H₁₅NO₄ | Orthorhombic | P2₁2₁2₁ | 8.833 | 10.339 | 11.289 | 90 | 1031.5 |
| Boc-L-Valine | C₁₀H₁₉NO₄ | Monoclinic | P2₁ | 6.136 | 14.130 | 7.824 | 109.99 | 638.9 |
| Boc-Glycine | C₇H₁₃NO₄ | Monoclinic | P2₁/n | 10.689 | 7.911 | 11.758 | 107.18 | 950.5 |
| Boc-L-Leucine | C₁₁H₂₁NO₄ | Monoclinic | P2₁ | 5.981 | 15.892 | 7.791 | 109.34 | 698.5 |
Data for Boc-L-Alanine and Boc-L-Valine was obtained from the Crystallography Open Database (COD), entries 4312142 and 7218974, respectively. Data for Boc-Glycine and Boc-L-Leucine was obtained from published research articles.[3]
Table 2: Comparative Dihedral Angles (φ, ψ) from Crystal Structures of Peptides
The following table showcases the profound impact of Aib on the backbone dihedral angles within a peptide, forcing a helical conformation compared to the more extended or varied conformations seen with other amino acids.
| Peptide Fragment | Residue | φ (°) | ψ (°) | Secondary Structure |
| Boc-L-Ala-Aib -Adt-L-Ala-Aib -OMe | Aib (2) | -58.9 | -29.1 | 3₁₀-helix |
| Aib (5) | -56.2 | -33.4 | 3₁₀-helix | |
| Boc-Aib -Trp-(Leu-Aib -Ala)₂-Phe-Aib -OMe | Aib (1) | -58 | -28 | 3₁₀-helix |
| Aib (4) | -63 | -41 | α-helix | |
| Aib (7) | -63 | -41 | α-helix | |
| Aib (10) | -63 | -41 | α-helix | |
| Boc-L-Phe -dehydro-Ala -OCH₃ | Phe | -135.8 | -22.6 | Strained Conformation |
| dehydro-Ala | -170.3 | -178.6 | Extended Conformation |
Data for Boc-L-Ala-Aib-Adt-L-Ala-Aib-OMe was obtained from published research.[4] Data for Boc-Aib-Trp-(Leu-Aib-Ala)₂-Phe-Aib-OMe was obtained from published research.[5] Data for Boc-L-Phe-dehydro-Ala-OCH₃ was obtained from published research.[6]
Table 3: Comparative ¹³C NMR Chemical Shifts (ppm) of Boc-Protected Amino Acid Residues in Peptides
The chemical shift of the α-carbon (Cα) and β-carbon (Cβ) are sensitive reporters of the local conformation. The following data illustrates typical chemical shifts for Aib and Alanine residues within a peptide.
| Residue | Atom | ¹³C Chemical Shift (ppm) |
| Boc-Aib | Cα | 56.7 |
| Cβ | 25.1, 24.8 | |
| Boc-Ala | Cα | ~51-53 |
| Cβ | ~19.5 |
Note: Chemical shifts are referenced to an internal standard and can vary depending on the solvent and temperature.[1][7]
Experimental Protocols
Detailed methodologies for the key experimental techniques used in the conformational analysis of peptides are provided below.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution.[8]
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
The peptide concentration should be between 0.1 and 1 mg/mL.
-
Prepare a buffer blank with the exact same composition as the sample solution but without the peptide.
-
-
Data Acquisition:
-
Use a quartz cuvette with a path length of 0.1 cm for far-UV measurements (190-260 nm).
-
Record a spectrum of the buffer blank first.
-
Record the spectrum of the peptide sample under the same conditions.
-
Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:
-
mdeg is the observed ellipticity in millidegrees
-
c is the peptide concentration in mM
-
n is the number of amino acid residues
-
l is the path length in cm.
-
-
The resulting spectrum is then analyzed. Characteristic spectra for α-helices show negative bands at approximately 222 nm and 208 nm and a positive band around 192 nm. 3₁₀-helices have similar but less intense spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution.[1]
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and general folding.
-
Acquire a series of two-dimensional (2D) NMR experiments, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., an entire amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. A mixing time of 150-300 ms is typically used for small peptides.[1]
-
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton and carbon resonances to their respective atoms in the peptide sequence.
-
Extract structural restraints from the NOESY spectra (inter-proton distances) and from coupling constants (dihedral angle restraints).
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.[3]
-
Crystallization:
-
Dissolve the purified peptide in a suitable solvent to a high concentration.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Optimize the conditions that yield single, well-diffracting crystals.
-
-
Data Collection:
-
Mount a single crystal on a goniometer and cool it in a cryo-stream (typically liquid nitrogen).
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the "phase problem" using methods like direct methods or molecular replacement to generate an initial electron density map.
-
Build an atomic model of the peptide into the electron density map.
-
Refine the atomic coordinates and other parameters against the experimental data to improve the fit between the model and the electron density. The quality of the final structure is assessed by parameters such as the R-factor and R-free.
-
Mandatory Visualization
The following diagrams illustrate the impact of amino acid choice on peptide conformation and the general workflow for conformational analysis.
Caption: Influence of Amino Acid Side Chain on Conformational Preference.
Caption: Workflow for Conformational Analysis of Peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Facile transition between 3(10)- and alpha-helix: structures of 8-, 9-, and 10-residue peptides containing the -(Leu-Aib-Ala)2-Phe-Aib- fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of peptides: synthesis, crystal structure, molecular conformation, and conformational calculations of N-Boc-L-Phe-Dehydro-Ala-OCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Coupling Efficiency of N-Boc-2-aminoisobutyric Acid with Different Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient incorporation of sterically hindered amino acids like N-Boc-2-aminoisobutyric acid (N-Boc-Aib) is a critical challenge. The choice of the solid support linker plays a pivotal role in the success of this coupling step, directly impacting the overall yield and purity of the final peptide. This guide provides an objective comparison of three commonly used linkers—Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin—for the coupling of N-Boc-Aib, supported by experimental protocols.
Comparative Analysis of Linker Performance
The selection of an appropriate linker is contingent on the desired C-terminal functionality of the peptide and the synthetic strategy. The steric bulk of N-Boc-Aib presents a significant hurdle for the coupling reaction, making the choice of linker and coupling conditions paramount.
| Linker | C-Terminal Functionality | Typical Loading Capacity (mmol/g) | Coupling Efficiency with N-Boc-Aib | Key Considerations |
| Wang Resin | Carboxylic Acid | 0.3 - 0.8[1] | Moderate | Prone to racemization, especially with standard coupling reagents. Requires optimized conditions, such as the use of DIC/DMAP, to achieve satisfactory loading.[2] |
| Rink Amide Resin | Amide | 0.3 - 1.0[3] | Moderate to Low | The bulky nature of the Rink Amide linker can exacerbate the steric hindrance of N-Boc-Aib, potentially leading to lower coupling yields.[4] Double coupling and the use of potent activating agents are often necessary. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid or Protected Peptide | 0.8 - 1.5[5] | High | The high reactivity of the 2-CTC linker allows for efficient coupling of sterically hindered amino acids under mild conditions, minimizing racemization.[5] It is, however, highly sensitive to moisture.[6] |
Experimental Protocols
Detailed methodologies for the coupling of N-Boc-2-aminoisobutyric acid to each linker are provided below. These protocols are generalized and may require optimization based on the specific resin characteristics and laboratory conditions.
Coupling of N-Boc-2-aminoisobutyric Acid to Wang Resin
This protocol utilizes a diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) coupling strategy to enhance the efficiency of esterification.
Materials:
-
Wang Resin
-
N-Boc-2-aminoisobutyric acid (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the Wang resin in DMF for 1-2 hours.
-
In a separate vessel, dissolve N-Boc-2-aminoisobutyric acid in a minimal amount of DMF.
-
Add the dissolved N-Boc-Aib to the swollen resin.
-
Add DIC to the resin suspension and agitate.
-
Add DMAP to the reaction mixture and continue to agitate at room temperature for 12-24 hours.
-
After the reaction, wash the resin thoroughly with DMF and DCM.
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and DIPEA in DCM for 30 minutes.
-
Wash the resin extensively with DCM and DMF, and dry under vacuum.
-
Determine the loading efficiency using a suitable method, such as the weight gain of the resin or a spectrophotometric assay after cleaving a small sample.
Coupling of N-Boc-2-aminoisobutyric Acid to Rink Amide Resin
This protocol employs a potent coupling agent, HATU, to overcome the steric hindrance associated with both the amino acid and the linker.
Materials:
-
Rink Amide Resin
-
N-Boc-2-aminoisobutyric acid (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
Procedure:
-
Swell the Rink Amide resin in DMF for 1-2 hours.
-
If the resin is Fmoc-protected, treat with 20% piperidine in DMF to deprotect the amine. Wash thoroughly with DMF.
-
In a separate vessel, pre-activate the N-Boc-2-aminoisobutyric acid by dissolving it with HATU and DIPEA in DMF. Allow the activation to proceed for 2-5 minutes.
-
Add the activated N-Boc-Aib solution to the deprotected resin.
-
Agitate the mixture at room temperature for 4-12 hours. A double coupling (repeating steps 3 and 4) is recommended to maximize the yield.
-
Wash the resin thoroughly with DMF and DCM.
-
Dry the resin under vacuum.
-
Determine the loading efficiency.
Coupling of N-Boc-2-aminoisobutyric Acid to 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol takes advantage of the high reactivity of the 2-CTC resin, which allows for coupling under mild conditions without pre-activation.
Materials:
-
2-Chlorotrityl Chloride Resin
-
N-Boc-2-aminoisobutyric acid (1.5-2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3-4 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
Procedure:
-
Swell the 2-CTC resin in anhydrous DCM for at least 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate vessel, dissolve N-Boc-2-aminoisobutyric acid in anhydrous DCM.
-
Add the dissolved N-Boc-Aib to the swollen resin.
-
Add DIPEA to the reaction mixture and agitate at room temperature for 2-4 hours.
-
To cap any unreacted chlorotrityl groups, add methanol to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
Dry the resin under vacuum.
-
Determine the loading efficiency.
Experimental Workflow and Analysis
The following diagram illustrates a typical workflow for the coupling of N-Boc-Aib to a solid support and the subsequent analysis of the coupling efficiency.
N-Boc-Aib Coupling and Analysis Workflow
References
Safety Operating Guide
Proper Disposal of N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the disposal of N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine, also known as Boc-L-alanine.
Pre-Disposal Safety and Handling
Before beginning the disposal process, it is crucial to handle the material correctly to minimize risks. According to safety data sheets, this compound is a white, odorless powder solid.[1][2] While it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, proper laboratory practices should always be observed.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Respiratory Protection: Under normal use conditions, no respiratory protection is needed.[1][2] However, if dust is generated, avoid inhalation.[2]
Handling and Storage:
-
Store in a dry, cool, and well-ventilated place with the container tightly closed.[1][2][4]
-
Keep away from strong oxidizing agents, as they are incompatible materials.[1][2]
Spill and Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Avoid dust formation. [4]
-
Personal Precautions: Use personal protective equipment as required.[1][2]
-
Containment and Cleaning: Sweep up the spilled material and shovel it into suitable, closed containers for disposal.[1][2][3] Do not let the product enter drains.[4]
Disposal Procedure
The primary method for the disposal of this compound is to collect the waste material in a suitable, closed container and arrange for its disposal.[3] All disposal practices must be in accordance with local, state, and federal regulations.
Step-by-Step Disposal:
-
Collection: Carefully sweep or transfer the waste solid into a clearly labeled, suitable, and closed container.[1][2][3]
-
Labeling: Label the container with the chemical name and any other required hazard information according to your institution's and local regulations.
-
Storage pending disposal: Store the waste container in a designated, secure area away from incompatible materials.[1][2]
-
Final Disposal: Arrange for disposal through a licensed professional waste disposal service. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]
Quantitative Data Summary
No specific quantitative data regarding disposal parameters such as concentration limits for different disposal methods were available in the searched safety data sheets. The general recommendation is to dispose of the chemical in its solid form through a certified waste disposal service.
| Parameter | Value | Source |
| Physical State | Powder Solid | [1][2] |
| Appearance | White | [1][2] |
| Odor | Odorless | [1][2] |
| Hazard Classification | Not a hazardous substance or mixture |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine, also known as tert-BOC-alpha-aminoisobutyric acid. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Notes |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Safety Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be required for splash hazards. |
| Skin Protection | Chemical-Resistant Gloves and Protective Clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Inspect gloves before use and remove them with care to avoid skin contamination.[3] For significant exposure risk, consider coveralls. |
| Respiratory Protection | Not Required Under Normal Use | No protective equipment is needed under normal use conditions with adequate ventilation.[1][2][3][4] If dust is generated, a particle filter respirator is recommended.[1][2][4] In case of fire, a self-contained breathing apparatus (SCBA) is necessary.[1][2][3][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for Safe Handling and Disposal.
Detailed Protocols
Handling Procedures:
-
Preparation: Before handling, ensure you are in a well-ventilated area and have donned the appropriate personal protective equipment as detailed in the table above.[5]
-
Handling: Avoid direct contact with the skin, eyes, and clothing.[1][2] Do not inhale any dust that may be generated.[1][2]
-
Storage: Keep the compound in a tightly sealed container in a dry, cool, and well-ventilated location.[2][4] Some sources recommend refrigeration.[2][3] Keep it away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][4]
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2][3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1][2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1][2][3]
-
Ingestion: Clean the mouth with water and seek medical attention.[1][2][3]
Spill and Disposal Procedures:
-
Spill Containment: In the event of a spill, ensure adequate ventilation and wear the appropriate PPE.[4]
-
Cleanup: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spill.[1] For solid material, sweep or shovel it into a suitable container for disposal, avoiding dust generation.[4][5]
-
Disposal: Dispose of the waste material in sealed, labeled containers.[1][5] All disposal practices must be in accordance with local, state, and federal regulations. Consult with a licensed professional waste disposal service.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
